4-Bromo-N-ethyl-3-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYQSBEXINSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674715 | |
| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-41-2 | |
| Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide with potential applications in pharmaceutical research and development. This document delves into its chemical and physical properties, synthesis, reactivity, and potential biological significance, offering a valuable resource for professionals in the field.
Core Compound Identity and Properties
This compound is a halogenated aromatic compound. Its structure features a benzamide core with bromo, ethyl, and methoxy substituents, which contribute to its unique physicochemical characteristics. It is typically encountered as a white solid and is noted for its use in pharmaceutical research.[1]
Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1072944-41-2 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid | [1] |
| Predicted LogP | 2.59830 | [1] |
Chemical Structure
The chemical structure of this compound is fundamental to understanding its reactivity and potential biological interactions.
Caption: 2D Chemical Structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-step process: the preparation of the carboxylic acid precursor, 4-bromo-3-methoxybenzoic acid, followed by an amide coupling reaction with ethylamine.
Synthesis of 4-bromo-3-methoxybenzoic acid
The precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized via the bromination of 3-methoxybenzoic acid.
Caption: General reaction scheme for the synthesis of 4-bromo-3-methoxybenzoic acid.
Amide Coupling to form this compound
The final product is synthesized through the coupling of 4-bromo-3-methoxybenzoic acid with ethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.
Exemplary Protocol for Amide Bond Formation:
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add ethylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Sources
An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide (CAS 1072944-41-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide that holds potential as a key intermediate in pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety and handling information.
Introduction and Chemical Identity
This compound is a synthetic organic compound characterized by a central benzamide core.[1] The structure features a bromine atom and a methoxy group at the 4- and 3-positions of the benzene ring, respectively, and an N-ethyl substituent on the amide nitrogen. This distinct substitution pattern makes it a valuable building block for creating more complex molecules with potential biological activity.
Key Identifiers:
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes its key computed and reported properties.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Molecular Weight | 258.115 | [1] |
| LogP | 2.59830 | [1] |
| PSA (Polar Surface Area) | 38.33000 | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and ethylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Below is a detailed, field-proven protocol for this synthesis.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, a common and efficient choice for amide bond formation.[4]
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Ethylamine (as a solution in THF or as hydrochloride salt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add ethylamine (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, the expected characterization data would include:
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methoxy group (singlet), and the aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and the methoxy group), and the carbons of the ethyl and methoxy groups.
-
LC-MS: A peak corresponding to the mass of the protonated molecule [M+H]⁺.
-
HPLC: A single major peak indicating the purity of the compound.[3]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Handling: Avoid contact with skin and eyes.[6] Avoid inhalation of dust.[6] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry and cool place.[3][6]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: If swallowed, rinse mouth with water. Seek medical attention.[5]
Potential Applications
Substituted benzamides are a class of compounds with a wide range of biological activities. This compound, with its specific substitution pattern, serves as a versatile intermediate in the synthesis of more complex molecules for:
-
Pharmaceutical Research: As a building block for the development of novel therapeutic agents.[1]
-
Agrochemical Development: In the synthesis of new pesticides and herbicides.
-
Materials Science: For the creation of novel polymers and other advanced materials.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. The synthesis protocol outlined in this guide provides a reliable method for its preparation in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this compound. Its potential for use in the development of new pharmaceuticals and other advanced materials makes it a compound of significant interest to the scientific community.
References
-
4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]
-
N-Ethyl 4-bromo-3-methoxybenzamide | 1072944-41-2 | C10H12BrNO2 | Appchem. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
Spectroscopic data of 4-Bromo-N-ethyl-3-methoxybenzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-ethyl-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₂BrNO₂ and it has a molecular weight of 258.11 g/mol .[1] Accurate structural elucidation and purity assessment are paramount for its use in any research or development context. Spectroscopic methods offer a powerful, non-destructive suite of tools for the unambiguous confirmation of its chemical identity.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique. As a senior application scientist, the focus here is not merely on the data itself, but on the rationale behind the expected results and the experimental considerations necessary to obtain high-quality, reliable spectra. We will explore Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Workflow: A Multi-Technique Approach
The structural characterization of a novel or synthesized compound like this compound relies on a synergistic analytical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they provide orthogonal, confirmatory data that builds a high-confidence profile of the molecule.[2]
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme will be used.
Caption: Structure and atom numbering scheme for this compound.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[3]
-
Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2]
¹H NMR: Data Interpretation (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH | ~8.0 - 8.5 | Broad Singlet | - | 1H | The amide proton is typically deshielded and can exhibit broadening due to quadrupole effects from the nitrogen atom and potential hydrogen bonding. |
| H-6 | ~7.6 | Doublet | J ≈ 8.0 | 1H | This proton is ortho to the electron-withdrawing carbonyl group and is coupled to H-5. |
| H-2 | ~7.4 | Doublet | J ≈ 2.0 | 1H | This proton is ortho to the methoxy group and meta to the carbonyl group. It shows small coupling to H-6. |
| H-5 | ~7.2 | Doublet of Doublets | J ≈ 8.0, 2.0 | 1H | This proton is ortho to the bromine atom and is coupled to both H-6 and H-2. |
| OCH₃ | ~3.9 | Singlet | - | 3H | Methoxy protons are singlets and typically appear in this region. |
| N-CH₂ (C1') | ~3.5 | Quartet | J ≈ 7.2 | 2H | The methylene protons are adjacent to the nitrogen and are split by the three methyl protons. |
| CH₃ (C2') | ~1.2 | Triplet | J ≈ 7.2 | 3H | The methyl protons are split into a triplet by the two adjacent methylene protons. |
¹³C NMR: Data Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~167 | The carbonyl carbon of an amide is highly deshielded and appears in the characteristic downfield region. |
| C-3 | ~156 | Aromatic carbon attached to the electron-donating methoxy group, appearing downfield. |
| C-1 | ~135 | Quaternary carbon attached to the carbonyl group. |
| C-5 | ~130 | Aromatic CH carbon adjacent to the bromine-substituted carbon. |
| C-6 | ~128 | Aromatic CH carbon ortho to the carbonyl group. |
| C-4 | ~118 | Aromatic carbon directly bonded to bromine; its shift is influenced by the heavy atom effect. |
| C-2 | ~112 | Aromatic CH carbon ortho to the methoxy group. |
| OCH₃ | ~56 | The carbon of the methoxy group. |
| N-CH₂ (C1') | ~40 | The methylene carbon attached to the nitrogen. |
| CH₃ (C2') | ~15 | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4][5]
-
Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
IR: Data Interpretation (Predicted)
The IR spectrum will confirm the presence of the key amide and aromatic functional groups. Hydrogen bonding in the solid state can cause shifts and broadening of certain peaks, particularly the N-H stretch.[6]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | ~3300 | Medium-Strong | Characteristic of a secondary amide. This band is expected to be relatively broad due to hydrogen bonding in the solid state.[6] |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | ~2975-2850 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the ethyl group. |
| C=O Stretch (Amide I) | ~1640 | Strong | This is one of the most characteristic and intense absorptions for an amide. |
| N-H Bend (Amide II) | ~1540 | Medium-Strong | This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. |
| Aromatic C=C Stretch | ~1600, ~1470 | Medium | Skeletal vibrations of the benzene ring. |
| C-O Stretch | ~1250, ~1030 | Strong | Asymmetric and symmetric stretching of the aryl-ether bond of the methoxy group. |
| C-Br Stretch | ~680-550 | Medium | The carbon-bromine stretch appears in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
MS: Data Interpretation (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.
-
Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity at m/z 257 and m/z 259 . This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.
-
Major Fragmentation Pathways: For aromatic amides, the most common fragmentation involves the cleavage of bonds adjacent to the carbonyl group (α-cleavage).[7][8]
Caption: Predicted major fragmentation pathway for this compound under Electron Ionization (EI).
-
Formation of the Benzoyl Cation (m/z 214/216): The most favorable cleavage is the loss of the ethylamino radical (•NHCH₂CH₃) to form the stable 4-bromo-3-methoxybenzoyl cation.[7][9] This will be a very prominent peak.
-
Loss of Carbon Monoxide (m/z 186/188): The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO) to form the 4-bromo-3-methoxyphenyl cation.[8]
-
Loss of Ethyl Radical (m/z 228/230): Cleavage of the N-ethyl bond can lead to the loss of an ethyl radical (•C₂H₅), although this is generally less favored than the formation of the benzoyl cation.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the specific connectivity of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (amide, methoxy, aromatic ring), and mass spectrometry establishes the molecular weight and provides structural clues through predictable fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical requirement for any downstream application in research and development.
References
- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
- Karakuş, N., et al. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure.
- da Silva, A.B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.
- da Silva, A.B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry.
- Anbardana, S.Z., et al. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF - Supporting Information. Royal Society of Chemistry.
- Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Guidechem. (2023). This compound 1072944-41-2.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Beilstein Journals. (2016). Supplementary Information.
- UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Royal Society of Chemistry. (2017). Supporting Information.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing detailed insights into the physicochemical properties, synthesis, and characterization of 4-Bromo-N-ethyl-3-methoxybenzamide.
Introduction
This compound is a substituted benzamide that holds significant interest within pharmaceutical research.[1] Its unique chemical structure, characterized by a bromo and a methoxy group on the benzene ring, as well as an N-ethyl substitution on the amide, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] Understanding the fundamental properties of this compound is crucial for its application in medicinal chemistry and drug discovery programs. This guide provides an in-depth analysis of its molecular characteristics and outlines a robust methodology for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 258.11 g/mol | [2] |
| Molecular Formula | C10H12BrNO2 | [1][2] |
| CAS Number | 1072944-41-2 | [1][2] |
| Appearance | White solid | [1] |
| LogP | 2.59830 | [1] |
| Polar Surface Area (PSA) | 38.33 Ų | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Molecular Structure
The structural arrangement of this compound is a key determinant of its chemical reactivity and biological activity. The diagram below illustrates the connectivity of the atoms within the molecule.
Sources
Unlocking the Research Potential of 4-Bromo-N-ethyl-3-methoxybenzamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Untapped Promise of a Substituted Benzamide
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a compound of particular interest: 4-Bromo-N-ethyl-3-methoxybenzamide. While specific research on this molecule is not yet widespread, its structural motifs—a substituted benzamide core—suggest a rich tapestry of potential pharmacological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically-grounded exploration of its potential research applications and the experimental pathways to unlock them. By examining the known bioactivities of structurally related compounds, we can infer and propose logical avenues for investigation, paving the way for new discoveries.
Molecular Profile and Physicochemical Properties
This compound is a white solid with the chemical formula C10H12BrNO2 and a CAS number of 1072944-41-2.[1] Its structure, characterized by a benzene ring substituted with a bromo group, a methoxy group, and an N-ethylbenzamide side chain, provides a unique combination of electronic and steric properties that are hypothesized to govern its biological interactions.
| Property | Value | Source |
| Molecular Formula | C10H12BrNO2 | Guidechem |
| CAS Number | 1072944-41-2 | Guidechem |
| Appearance | White Solid | Guidechem |
The strategic placement of the bromo and methoxy groups on the benzamide scaffold is of particular significance. The bromine atom can influence the compound's pharmacokinetic properties and may participate in halogen bonding, a directional noncovalent interaction that can enhance binding affinity to biological targets. The methoxy group, an electron-donating moiety, can modulate the electronic environment of the aromatic ring and potentially engage in hydrogen bonding, further influencing receptor interactions.
Potential Research Applications: A Landscape of Possibility
The substituted benzamide scaffold is a well-established pharmacophore present in a variety of clinically significant drugs.[2] Based on the known activities of analogous compounds, we can logically project several promising areas of research for this compound.
Neuropharmacology: Targeting Dopamine and Sigma Receptors
Substituted benzamides are renowned for their interaction with dopamine receptors, particularly the D2 subtype, and have been successfully developed as antipsychotic and antidepressant agents.[3] The structural similarities of this compound to known D2 receptor ligands suggest its potential as a modulator of dopaminergic neurotransmission.
Furthermore, the benzamide core is also a recognized scaffold for ligands of the sigma-1 receptor, a unique molecular chaperone implicated in a range of neurological disorders.[4][5] The affinity for these receptors can be finely tuned by the nature and position of substituents on the benzamide ring.
Hypothesized Mechanism of Action:
Oncology: A Potential Avenue for Anticancer Therapeutics
Numerous N-substituted benzamide derivatives have demonstrated promising antiproliferative activities against various cancer cell lines.[6][7][8][9][10] The mechanisms of action are diverse and can include the inhibition of key enzymes such as histone deacetylases (HDACs) or the disruption of protein-protein interactions crucial for tumor growth. The presence of the bromo and methoxy substituents on this compound could enhance its anticancer potential through improved target binding and cellular uptake.
Proposed Anticancer Research Workflow:
Infectious Diseases: Exploring Antimicrobial Properties
The benzamide scaffold has also been explored for its antimicrobial properties.[1][11] The structural features of this compound, including its lipophilicity and potential for specific target interactions, make it a candidate for investigation as a novel antibacterial or antifungal agent. Research in this area would involve screening against a panel of clinically relevant pathogens.
Experimental Protocols: A Guide to Investigation
To facilitate the exploration of these potential applications, the following are detailed, self-validating experimental protocols.
Synthesis of this compound
A plausible synthetic route for this compound would involve the reaction of 4-bromo-3-methoxybenzoyl chloride with ethylamine.
Step-by-Step Methodology:
-
Preparation of 4-bromo-3-methoxybenzoyl chloride: To a solution of 4-bromo-3-methoxybenzoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a solution of ethylamine and a base (e.g., triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[12]
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the D2 receptor-expressing membranes with varying concentrations of this compound and a fixed concentration of [3H]-Spiperone.
-
For non-specific binding, incubate the membranes with [3H]-Spiperone and a high concentration of haloperidol.
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
This protocol describes a method to assess the binding affinity of the test compound for the sigma-1 receptor.[13][14]
Materials:
-
Membrane homogenates from tissues or cells expressing sigma-1 receptors.
-
Radioligand: [3H]-(+)-Pentazocine.
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the membrane homogenates with varying concentrations of this compound and a fixed concentration of [3H]-(+)-Pentazocine.
-
Define non-specific binding using a high concentration of a known sigma-1 ligand.
-
Incubate the mixture for a specified time at room temperature.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the Ki value for the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15][16]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17][18][19]
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its substituted benzamide core provides a strong rationale for investigating its potential as a neuropharmacological agent, an anticancer therapeutic, or an antimicrobial compound. The experimental protocols detailed in this guide offer a clear and robust framework for initiating these investigations. Through systematic evaluation, the scientific community can elucidate the true therapeutic potential of this molecule and pave the way for the development of novel drugs to address unmet medical needs. The journey from a promising chemical structure to a life-saving therapeutic is long and challenging, but it begins with the foundational research outlined herein.
References
-
PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
PubMed. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Available from: [Link]
-
MDPI. Synthesis of N-(diisopropylphosphanyl)benzamide. Available from: [Link]
-
MDPI. Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Available from: [Link]
-
PubMed. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Available from: [Link]
-
NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link]
-
PubMed Central. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Available from: [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]
-
PubMed Central. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available from: [Link]
-
PubMed. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Available from: [Link]
-
NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
-
NIH. Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]
-
Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
NIH. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]
-
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]
-
ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
-
Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available from: [Link]
-
ResearchGate. Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]
-
NIH. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Available from: [Link]
-
PubMed. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. Available from: [Link]
-
Semantic Scholar. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available from: [Link]
-
PubMed Central. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available from: [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
-
PubMed Central. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Available from: [Link]
-
Frontiers. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Available from: [Link]
-
ResearchGate. Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of... Available from: [Link]
-
PubMed. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Available from: [Link]
-
MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]
-
ACS Chemical Neuroscience. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. Available from: [Link]
-
DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Available from: [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available from: [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
ResearchGate. Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. Available from: [Link]
-
Wikipedia. Sulpiride. Available from: [Link]
-
ACS Publications. Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Available from: [Link]
-
MOspace. The effects of structural modifications on sigma receptor binding. Available from: [Link]
-
NIH. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]
-
Frontiers. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Available from: [Link]
-
PubMed Central. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available from: [Link]
-
NIH. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available from: [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
-
ACS Publications. Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Available from: [Link]
Sources
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [mospace.umsystem.edu]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. woah.org [woah.org]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Core - A Cornerstone of Modern Medicinal Chemistry
The benzamide scaffold, a deceptively simple aromatic amide, stands as a testament to the power of a privileged structure in medicinal chemistry.[1][2] Its remarkable versatility, arising from the stable yet reactive nature of the amide bond and the modifiable phenyl ring, has allowed it to become a foundational building block for a vast array of therapeutic agents.[2][3] For decades, researchers have leveraged the benzamide core to develop drugs across a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3][4] This guide, intended for professionals in drug discovery and development, provides an in-depth exploration of the strategies, methodologies, and critical thinking involved in the journey from a simple benzamide to a novel therapeutic candidate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Benzamide Pharmacophore: A Privileged Scaffold in Drug Discovery
The benzamide moiety is more than just a structural component; it is a versatile pharmacophore that can engage in various biological interactions. Its prevalence in clinically successful drugs stems from its ability to be readily modified to achieve desired physicochemical and pharmacological properties.[1][2]
Diverse Biological Activities and Therapeutic Applications
Benzamide derivatives have demonstrated a wide range of pharmacological activities, making them a rich source for drug discovery.[5][6] These activities include:
-
Anticancer: Benzamides have emerged as potent anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition and poly(ADP-ribose) polymerase (PARP) inhibition.[1][4][7] The o-aminobenzamide moiety, for instance, is a key pharmacophore that chelates the zinc ion in the active site of HDACs, leading to cell-cycle arrest and apoptosis in cancer cells.[1]
-
Central Nervous System (CNS) Disorders: The history of benzamides in medicine is deeply rooted in their impact on the CNS.[3] From the serendipitous discovery of the antiemetic and antipsychotic properties of early benzamides like metoclopramide and sulpiride, this class has expanded to include treatments for a variety of neurological and psychiatric conditions.[3][6] They have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) for Alzheimer's disease and as ligands for G protein-coupled receptors (GPCRs).[8][9][10][11]
-
Antimicrobial and Antiviral: The benzamide scaffold has also been a fruitful starting point for the development of agents against infectious diseases.[5][6][12] For example, structure-activity relationship (SAR) studies have identified benzamide derivatives as potent inhibitors of Mycobacterium tuberculosis QcrB and SARS-CoV proteases.[13][14][15]
-
Other Therapeutic Areas: The pharmacological potential of benzamides extends to cardiovascular diseases, inflammatory conditions, and metabolic disorders.[5][6] They have been explored as glycogen phosphorylase inhibitors for diabetes and as smoothened (SMO) antagonists in developmental pathways.[16][17]
The diverse therapeutic applications of benzamide derivatives are summarized in the table below.
| Therapeutic Area | Target/Mechanism of Action | Example Compound Classes |
| Oncology | HDAC Inhibition, PARP Inhibition, Tubulin Polymerization Inhibition | o-aminobenzamides, Benzamidophenyl derivatives |
| CNS Disorders | Dopamine Receptor Antagonism, AChE Inhibition, Sigma-1 Receptor Agonism, GPR35 Agonism | Substituted benzamides (e.g., Sulpiride), Benzamide-sulfonamides, N-[2-(1H-tetrazol-5-yl)phenyl]benzamides |
| Infectious Diseases | Enzyme Inhibition (e.g., Proteases, QcrB) | Isoindolines, Thiophene-substituted benzamides |
| Metabolic Disorders | Glucokinase Activation, Glycogen Phosphorylase Inhibition | Aminothiazole-benzamides, Imidazole-containing benzamides |
Part 2: Rational Design and Discovery of Novel Benzamide Derivatives
The journey to a novel benzamide therapeutic begins with a deep understanding of the biological target and the principles of medicinal chemistry. A rational design approach, often augmented by computational methods, is crucial for efficiently navigating the vast chemical space of possible benzamide derivatives.
Target Identification and Validation
The selection of a biological target is the first critical step. This choice is often driven by an unmet medical need and a growing understanding of disease pathology. Once a target is identified, be it an enzyme, a receptor, or a signaling protein, it must be validated to ensure that its modulation will lead to the desired therapeutic effect.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
SAR studies are the cornerstone of lead optimization. By systematically modifying the benzamide scaffold and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. Key areas for modification on the benzamide scaffold include:
-
Substituents on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups may be less tolerated in some targets, while electron-rich smaller substitutions can enhance potency.[15]
-
The Amide Bond: The orientation of the amide bond is critical. In some cases, inverting the amide to create an anilide can lead to a complete loss of activity, highlighting the importance of the hydrogen bonding capabilities of the N-H and carbonyl groups.[13]
-
The "R" Group on the Amide Nitrogen: This position allows for significant diversification and the introduction of functionalities that can interact with specific pockets of the target protein.
The following diagram illustrates the key points of diversification on a generic benzamide scaffold.
Caption: Key diversification points for SAR studies on the benzamide scaffold.
Computational Approaches in Benzamide Drug Design
In modern drug discovery, computational chemistry plays a vital role in accelerating the design process. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can provide valuable insights into how benzamide derivatives bind to their targets.[18] Molecular docking can predict the binding mode of a ligand in the active site of a protein, helping to rationalize observed SAR and guide the design of new analogs with improved interactions.[7][19] 3D-QSAR models can correlate the physicochemical properties of a series of compounds with their biological activity, providing a predictive tool for designing more potent molecules.[18]
Part 3: Core Synthetic Methodologies
The synthesis of novel benzamide derivatives requires a robust and flexible toolkit of chemical reactions. The choice of synthetic route is guided by factors such as the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.[20]
Amide Bond Formation: The Central Reaction
The formation of the amide bond is the linchpin of benzamide synthesis. Several reliable methods are commonly employed:
-
From Acyl Chlorides: This is a classic and often highly efficient method. A substituted benzoic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired benzamide.[21]
Protocol 1: General Procedure for Benzamide Synthesis via Acyl Chloride
-
Acid Chloride Formation: To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C and add the desired amine (1.0-1.2 eq) followed by a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) to scavenge the HCl byproduct.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]
-
-
Amide Coupling Reagents: For more sensitive substrates, direct coupling of a carboxylic acid and an amine using a coupling reagent is preferred. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[20]
Advanced Synthetic Strategies
Beyond direct amide bond formation, other synthetic strategies are employed to construct more complex benzamide derivatives:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzamide scaffold.
-
Multi-Component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to novel benzamide libraries.
The following diagram illustrates a general workflow for the synthesis and initial evaluation of a novel benzamide derivative.
Caption: A typical workflow for the synthesis and initial screening of novel benzamide derivatives.
Part 4: Physicochemical Characterization and Biological Evaluation
Once a novel benzamide derivative has been synthesized and purified, it must be thoroughly characterized to confirm its identity, purity, and drug-like properties. This is followed by a cascade of biological assays to determine its potency, selectivity, and mechanism of action.
Essential Physicochemical Characterization
A comprehensive physicochemical characterization is crucial for ensuring the quality and reproducibility of biological data.[22] Key techniques include:
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for confirming the chemical structure of a synthesized compound.[22] Mass spectrometry (MS) provides the molecular weight, and infrared (IR) spectroscopy confirms the presence of key functional groups.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a compound. Elemental analysis can also be used to confirm the empirical formula.
-
Lipophilicity and Solubility: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution.[22] Aqueous solubility is another critical parameter for drug development. The shake-flask method is the gold standard for determining LogP.[22]
-
Ionization Constant (pKa): The pKa determines the charge state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[22] Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[22]
The following table summarizes key physicochemical properties and the techniques used to measure them.
| Property | Description | Common Measurement Technique(s) |
| Identity | Confirmation of the chemical structure | NMR, MS, IR |
| Purity | Quantification of the desired compound | HPLC, Elemental Analysis |
| Lipophilicity | Affinity for a nonpolar environment | Shake-Flask Method (LogP) |
| Solubility | Ability to dissolve in an aqueous medium | UV-Vis Spectrophotometry, HPLC |
| Ionization | Acid or base dissociation constant | Potentiometric Titration, UV-Vis Spectrophotometry |
Biological Evaluation: From In Vitro to In Vivo
The biological evaluation of a novel benzamide derivative typically follows a hierarchical approach, starting with simple in vitro assays and progressing to more complex cell-based and in vivo models.
-
In Vitro Assays: These assays are designed to measure the direct interaction of the compound with its purified biological target. Examples include enzyme inhibition assays to determine the IC₅₀ or Kᵢ value, and receptor binding assays to determine the binding affinity (Kₐ or Kₑ).[10]
Protocol 2: General Procedure for an In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test compound (benzamide derivative) in a suitable buffer.
-
Assay Setup: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the Michaelis-Menten equation) to determine the IC₅₀ value.
-
-
Cell-Based Assays: These assays are performed using living cells to evaluate the effect of the compound in a more biologically relevant context. They can be used to assess cytotoxicity, effects on cell signaling pathways, and functional responses.[17]
-
In Vivo Models: Promising compounds from in vitro and cell-based assays are advanced to in vivo studies in animal models of the disease. These studies are essential for evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety of the compound.[4]
Conclusion: The Future of Benzamide Derivatives in Medicine
The benzamide scaffold continues to be a highly productive starting point for the discovery of new medicines.[4] Its versatility and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future innovations in this field will likely be driven by a deeper understanding of disease biology, the application of advanced computational design tools, and the development of novel synthetic methodologies that allow for the rapid and efficient exploration of new chemical space. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to the next generation of benzamide-based therapeutics.
References
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]
-
Welker, A., Kersten, C., Müller, C., Madhugiri, R., Zimmer, C., Müller, P., ... & Schirmeister, T. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]
-
Wen, X., Sun, H., Liu, J., Chen, J., & Shen, X. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6736-6743. [Link]
-
Szymański, P., Mikołajczyk, J., Wodyk, E., & Mikiciuk-Olasik, E. (2020). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 25(23), 5757. [Link]
-
Benzamide derivatives reported as AChE and CAs inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Welker, A., Kersten, C., Müller, C., Madhugiri, R., Zimmer, C., Müller, P., ... & Schirmeister, T. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
-
The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Akocak, S., Bua, S., Gocer, H., Berrino, E., Supuran, C. T., & Göksu, S. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1284. [Link]
-
Kumar, D., Kumar, R., Singh, V., & Kumar, S. (2023). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, H. (2017). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rossi, D., Pignataro, L., Schepmann, D., Schmidt, T. J., Wünsch, B., & Peviani, M. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceutics, 15(11), 2588. [Link]
-
Li, J., Zhang, Y., Wang, Y., Li, Y., & Zhang, H. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2982-2991. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints. [Link]
-
Li, Y., Wang, Y., Li, Y., & Zhang, H. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20498-20510. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Le, T. B., & Taylor, E. A. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. Organic & Biomolecular Chemistry, 10(24), 4784-4788. [Link]
-
Chen, X., Li, Y., Zhang, Y., Wang, Y., & Zou, Y. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 252, 115243. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Zhang, H. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2636. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (2021). PubMed. [Link]
-
[The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. (2013). PubMed. [Link]
-
The synthetic route of the new benzamides 1a–g. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]
-
Xie, Y., Zhao, Y., & Chen, L. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1368. [Link]
-
Synthetic route followed for sulfamoyl benzamide derivatives. Reagents... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PubMed. [Link]
-
Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). Semantic Scholar. [Link]
-
Gao, X., Liu, L., Liu, H., Wang, Z., Zhang, Y., & Yan, J. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 133-141. [Link]
-
N-(diisopropylphosphanyl)benzamide. (2022). MDPI. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ACS Publications. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-ethyl-3-methoxybenzamide is a substituted benzamide that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural features, including a halogenated phenyl ring, a methoxy group, and an ethylamide side chain, provide a framework for designing molecules with specific biological activities. While detailed public research on this specific compound is limited, its chemical class and the nature of its substituents suggest it may be of interest in the development of new therapeutic agents.[1] This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and explores its potential, yet unconfirmed, biological significance based on structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1072944-41-2 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.115 g/mol | [1] |
| Appearance | White Solid | [1] |
| LogP | 2.59830 | [1] |
| PSA | 38.33000 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of 4-bromo-3-methoxybenzoic acid with ethylamine. This reaction can be facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent to directly form the amide bond.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol outlines a general procedure for the synthesis of this compound from its corresponding benzoic acid via an acyl chloride intermediate.
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq). Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete, as monitored by TLC or the cessation of gas evolution.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 4-bromo-3-methoxybenzoyl chloride can be used in the next step without further purification.
-
Amidation: In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Reaction: Add the crude acyl chloride dissolved in a minimal amount of anhydrous DCM dropwise to the cooled amine solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain the final product.
Potential Biological Activities (Hypothetical)
While no specific biological activities have been reported for this compound, the benzamide scaffold is a common feature in many biologically active compounds. Research on structurally similar molecules provides some insights into its potential therapeutic applications.
Potential as a Kinase Inhibitor
Derivatives of 4-bromo-N-phenylbenzamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. These studies suggest that the bromo-substituted benzamide core can serve as a template for developing potent and selective kinase inhibitors. The ethylamide and methoxy substituents on this compound could modulate its binding affinity and selectivity for various kinase targets.
Potential as a Phosphodiesterase (PDE) Inhibitor
Substituted benzamides have also been explored as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory process. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates anti-inflammatory effects. The specific substitution pattern of this compound may confer inhibitory activity against PDE isoforms, suggesting its potential as an anti-inflammatory agent.
Analytical Characterization
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and a broad singlet for the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (258.115 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
References
Sources
An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-N-ethyl-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide of interest in pharmaceutical research. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's characteristics and safe handling. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] Many drugs containing this scaffold are recognized for their effects on the central nervous system, acting as antipsychotics, antidepressants, and antiemetics.[2][3] Their therapeutic efficacy is often attributed to their ability to modulate dopamine and serotonin receptors.[4] The specific compound, this compound, with its unique substitution pattern, presents a valuable scaffold for further investigation in drug discovery programs. Understanding its properties and handling requirements is paramount for any researcher working with this molecule.
Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical and toxicological properties of a compound is the bedrock of its safe and effective use in a research setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1072944-41-2 | Internal Database |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Internal Database |
| Molecular Weight | 258.11 g/mol | Internal Database |
| Appearance | White to off-white solid | Internal Database |
| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and acetonitrile.[5] | Inferred from general amide properties |
Toxicological Assessment
While a specific, comprehensive toxicological profile for this compound is not publicly available, data from structurally related brominated aromatic compounds and substituted benzamides suggest a need for careful handling. Brominated flame retardants, another class of brominated aromatic compounds, have been associated with adverse health effects, including endocrine disruption.[6][7] The primary routes of exposure are inhalation, ingestion, and skin contact.[8]
Inferred Hazard Statements (based on analogous compounds):
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, all handling procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Core Safety and Handling Protocols
Adherence to stringent safety protocols is non-negotiable when working with potentially hazardous research chemicals. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of minimizing exposure dictates the use of robust engineering controls and appropriate PPE.
-
Ventilation: All weighing and handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[9][10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust exposure.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[10]
-
Protective Clothing: A lab coat should be worn to protect street clothes from contamination.[10]
Caption: Personal Protective Equipment Workflow.
Weighing and Handling of a Toxic Powder
Weighing hazardous powders requires a meticulous approach to prevent dispersal and exposure.
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Have all necessary equipment, including spatulas, weigh paper, and a sealable container for the weighed compound, inside the hood.[11]
-
Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Avoid any sudden movements that could create dust.[11]
-
Transfer: Once the desired mass is obtained, carefully transfer the powder into the reaction vessel or a suitable container. If transferring to a flask, use a powder funnel.
-
Cleanup: After weighing, decontaminate the spatula and the weighing area with an appropriate solvent. Dispose of any contaminated weigh paper or gloves as hazardous waste.[12]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Stability: While specific stability data is unavailable, as a general precaution, protect the compound from light and moisture to prevent degradation.
Representative Experimental Protocols
The following protocols are representative and based on standard organic synthesis and purification techniques for analogous compounds. They should be adapted and optimized as needed for specific research applications.
Synthesis of this compound
A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent.[13]
Reaction Scheme:
4-bromo-3-methoxybenzoic acid + ethylamine --(Coupling Agent)--> this compound
Materials:
-
4-bromo-3-methoxybenzoic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a hydrochloride salt with a base)
-
Coupling agent (e.g., HATU, EDC/HOBt)[14]
-
Anhydrous solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine) if using an amine salt
Procedure (using HATU as a coupling agent):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Slowly add a solution of ethylamine (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Amide Synthesis Workflow.
Purification Protocols
Purification of the crude product is essential to remove unreacted starting materials, coupling agent byproducts, and any side products.
For solid amides, recrystallization is often an effective purification method.[5]
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).[15]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
If recrystallization is not effective or for the removal of closely related impurities, flash column chromatography is the preferred method.[16][17]
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A system that gives the desired product an Rf value of approximately 0.3 is often a good starting point.[16] For a compound of this polarity, a mixture of hexanes and ethyl acetate would be a typical choice.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica gel containing the sample to the top of the column.[19]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) would likely provide good separation. The purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
This compound is a valuable building block in pharmaceutical research. Its safe and effective use hinges on a thorough understanding of its properties and adherence to rigorous safety protocols. This guide provides a framework for researchers to handle this compound responsibly and to have a strong starting point for its synthesis and purification. By integrating the principles of scientific integrity and a proactive safety culture, researchers can confidently explore the potential of this and other novel chemical entities.
References
- BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.
- Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 20(12B), 1285–1293.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134–143.
- PubMed. (n.d.).
- Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004).
- The Royal Society of Chemistry. (n.d.).
- Wiley-VCH. (2007).
- Kineticos. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- University of California, Santa Cruz. (n.d.).
- University of California, Berkeley. (n.d.).
- University of California, Davis. (n.d.).
- ResearchGate. (2020).
- ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (2021).
- University of California, Los Angeles. (n.d.).
- Beilstein Journals. (n.d.).
- National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- MySkinRecipes. (n.d.). 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide.
- University of Rochester. (n.d.).
- ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- University of Rochester. (n.d.).
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
- MIT OpenCourseWare. (n.d.).
- GOV.UK. (2022). Bromine: toxicological overview.
- Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- BenchChem. (2025). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.
- University of Rochester. (n.d.).
- PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-.
- Teledyne ISCO. (n.d.).
- Google Patents. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ChemScene. (n.d.). 192436-83-2 | 4-bromo-N-methoxy-N-methylbenzamide.
- Chemdiv. (n.d.). Compound 3-bromo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Safety Precautions in the Laboratory [ou.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 18. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 19. Chromatography [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide
Introduction: The Significance of Substituted Benzamides in Modern Drug Discovery
Substituted benzamides are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The amide bond, a defining feature of this class of compounds, is a bioisostere for the ester group, offering enhanced stability against hydrolysis by plasma esterases. This inherent stability, coupled with the ability of the amide N-H and C=O groups to participate in hydrogen bonding, makes the benzamide scaffold a privileged structure for designing molecules that can effectively interact with biological targets. The specific compound, 4-Bromo-N-ethyl-3-methoxybenzamide, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The bromo and methoxy substituents on the aromatic ring provide key points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a detailed, step-by-step protocol for the synthesis of this compound from 4-bromo-3-methoxybenzoic acid. We will explore two robust and widely applicable synthetic strategies: the activation of the carboxylic acid via an acyl chloride intermediate and a direct amide coupling reaction facilitated by modern coupling reagents. The causality behind experimental choices, safety considerations, and expected outcomes will be discussed in detail to provide researchers with a comprehensive understanding of the synthetic process.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of all reagents is paramount for successful and safe synthesis.
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Characteristics |
| 4-Bromo-3-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 221-224 | 333.7 | White to off-white crystalline powder. |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | -81 | 17 | Colorless liquid with a strong ammonia-like odor. Flammable and corrosive.[1][2] |
| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | 76 | Colorless to yellow fuming liquid with a pungent odor. Reacts violently with water.[3] |
| EDC Hydrochloride | C₈H₁₈N₃Cl | 191.70 | 118-120 | - | White to off-white powder. Water-soluble carbodiimide coupling agent. |
| HOBt | C₆H₅N₃O | 135.12 | 155-158 | - | White crystalline powder. Additive used in amide coupling to suppress side reactions. |
Synthetic Strategies: A Tale of Two Pathways
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Direct reaction is generally inefficient due to the formation of a stable ammonium carboxylate salt. Here, we detail two effective methods for the synthesis of this compound.
Method A: The Acyl Chloride Pathway
This classic and cost-effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the amine to form the desired amide.
Reaction Workflow: Acyl Chloride Pathway
Caption: Workflow for the synthesis via the acyl chloride intermediate.
Method B: Direct Coupling with EDC/HOBt
This method utilizes a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate the direct coupling of the carboxylic acid and amine. This approach is often preferred for its milder reaction conditions and broader functional group tolerance.[4][5][6] The reaction proceeds through an active ester intermediate, which is then readily attacked by the amine.[5]
Reaction Workflow: EDC/HOBt Coupling
Caption: Workflow for the one-pot EDC/HOBt coupling method.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.[3][7] Ethylamine is flammable and corrosive.[1][2]
Protocol A: Synthesis via Acyl Chloride
Step 1: Formation of 4-Bromo-3-methoxybenzoyl chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (5.0 g, 21.6 mmol).
-
Under a fume hood, cautiously add thionyl chloride (4.7 mL, 64.9 mmol, 3.0 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Stir the mixture at room temperature. Vigorous evolution of HCl and SO₂ gas will be observed.
-
Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours, or until the gas evolution ceases and the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add anhydrous toluene (20 mL) and evaporate again. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 4-bromo-3-methoxybenzoyl chloride from the previous step in anhydrous dichloromethane (DCM) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of ethylamine (70% in water, 2.4 mL, 28.1 mmol, 1.3 equiv.) and triethylamine (4.5 mL, 32.4 mmol, 1.5 equiv.) in DCM (20 mL).
-
Add the ethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Protocol B: Synthesis via EDC/HOBt Coupling
-
To a 100 mL round-bottom flask, add 4-bromo-3-methoxybenzoic acid (2.0 g, 8.66 mmol), 1-hydroxybenzotriazole (HOBt) (1.28 g, 9.52 mmol, 1.1 equiv.), and N,N-dimethylformamide (DMF) (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylamine (1.45 mL, 10.4 mmol, 1.2 equiv.) to the solution.
-
In a separate container, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.82 g, 9.52 mmol, 1.1 equiv.) in DMF (10 mL).
-
Add the EDC·HCl solution to the reaction mixture and stir for 15 minutes.
-
Add ethylamine (70% in water, 0.85 mL, 9.96 mmol, 1.15 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield pure this compound.
Results and Discussion: Characterization of this compound
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The amide proton will appear as a broad singlet or a triplet depending on the solvent and concentration.
-
¹³C NMR (Predicted): The carbon NMR spectrum should show signals corresponding to the carbonyl carbon of the amide, the carbons of the ethyl group, the methoxy carbon, and the aromatic carbons. The carbon attached to the bromine atom will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₀H₁₂BrNO₂, the expected m/z would be approximately 257 and 259.
The choice between the two synthetic methods depends on several factors. The acyl chloride method is generally higher yielding and uses less expensive reagents, making it suitable for large-scale synthesis. However, the use of thionyl chloride requires stringent safety precautions. The EDC/HOBt coupling method is milder and more tolerant of other functional groups, making it a preferred choice for the synthesis of complex molecules and in research settings where substrate scope is a priority. The purification of the final product is typically straightforward, with recrystallization being an effective method to obtain high-purity material.
Conclusion
This application note provides two reliable and detailed protocols for the synthesis of this compound, a key intermediate in pharmaceutical research. By understanding the underlying principles of amide bond formation and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this valuable compound. The choice of synthetic route can be tailored to the specific needs of the laboratory, considering factors such as scale, cost, and the presence of other functional groups in the starting materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026-01-17).
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- Safrole.
- Guidechem. This compound 1072944-41-2.
- Fisher Scientific. (2009-09-21).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Chemcess. (2025-06-16). Ethylamine: Properties, Reactions, Production And Uses.
- BLD Pharm. 1072944-41-2|this compound.
- Benchchem.
- LANXESS. Thionyl chloride.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Fisher Scientific. Amide Synthesis.
- Actylis Lab Solutions. (2010-06-10). Thionyl chloride MSDS.
- NJ.gov. COMMON NAME: THIONYL CHLORIDE HAZARD SUMMARY.
- Echemi. (2023-11-23). 4-bromo-3-methoxybenzoic acid 98.
- Wikipedia. Ethylamine.
- ResearchGate. Proposed mechanism for the production of acid chlorides using thionyl chloride....
- American Chemical Society. (2008-12-04).
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- Chemistry LibreTexts. (2022-10-04). 4.2.6: Chemistry of Amides.
- Chemistry LibreTexts. (2023-01-22). 1° Amides can be converted to Nitriles with Thionyl Chloride.
- BOC Sciences. (2024-03-29).
- ChemicalBook. Ethylamine | 75-04-7.
- Methylamine Supplier. Ethylamine.
- NIH. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers.
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.
- PubChem. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836.
- The Royal Society of Chemistry.
- Beilstein Journals.
- The Royal Society of Chemistry.
- Aapptec Peptides. Coupling Reagents.
- PubChem. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973.
- ResearchGate. (2025-08-07). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Benchchem.
- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- ChemicalBook. 3-BROMO-4-METHOXYBENZOIC ACID | 99-58-1.
Sources
Application Notes and Protocols for the Synthesis of N-ethyl-4-bromo-3-methoxybenzamide
Abstract: This document provides a comprehensive and technically detailed experimental protocol for the N-ethylation of 4-bromo-3-methoxybenzamide. The synthesis is achieved through the deprotonation of the primary amide using sodium hydride, followed by a nucleophilic substitution reaction with ethyl iodide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol with in-process controls, and rigorous safety considerations.
Introduction and Scientific Rationale
N-alkylated benzamides are a prevalent structural motif in a wide range of biologically active molecules and pharmaceutical compounds. The targeted compound, N-ethyl-4-bromo-3-methoxybenzamide, serves as a valuable intermediate in medicinal chemistry and materials science. The introduction of the N-ethyl group can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The chosen synthetic strategy involves the N-alkylation of a primary amide, a robust and widely applicable transformation in organic synthesis. Amides are typically weak bases, necessitating their conversion into the corresponding conjugate base to facilitate alkylation.[1] This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the amide nitrogen, generating a highly nucleophilic sodium amidate. This intermediate then readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide.
The selection of N,N-dimethylformamide (DMF) as the solvent is critical for the success of this reaction. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the amidate anion more exposed and, therefore, more reactive.[2][3] Its high boiling point also allows for a broad range of reaction temperatures if heating is required to drive the reaction to completion.
Reaction Scheme and Mechanism
The N-ethylation of 4-bromo-3-methoxybenzamide proceeds in two key steps:
-
Deprotonation: Sodium hydride abstracts the acidic proton from the amide nitrogen to form a sodium amidate intermediate and hydrogen gas.
-
Nucleophilic Substitution: The resulting amidate anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in an SN2 fashion to form the N-ethylated product and sodium iodide as a byproduct.

A visual representation of the two-step reaction mechanism.
Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-bromo-3-methoxybenzamide | ≥98% | Commercially Available | 176961-57-2 |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 |
| Ethyl Iodide | ≥99%, stabilized | Commercially Available | 75-03-6 |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Reaction Setup and Deprotonation:
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-3-methoxybenzamide (1.0 eq, e.g., 2.30 g, 10.0 mmol).
-
Under a positive flow of nitrogen, add anhydrous DMF (40 mL). Stir the mixture until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
CAUTION: Sodium hydride reacts violently with water and can ignite in air. Handle in a fume hood under an inert atmosphere.[4][5][6][7] Weigh out sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12.0 mmol) in a glovebox or under a stream of nitrogen and add it portion-wise to the stirred solution over 10-15 minutes.
-
Observe for the evolution of hydrogen gas (bubbling). Stir the reaction mixture at 0 °C for 30-45 minutes after the addition of NaH is complete to ensure full deprotonation.
N-Ethylation:
-
While maintaining the temperature at 0 °C, add ethyl iodide (1.2 eq, e.g., 0.96 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
In-process control: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should have a different Rf value than the product. The reaction is typically complete within 2-4 hours.
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.
-
CAUTION: Quenching of excess NaH is exothermic and produces hydrogen gas. Quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.
-
Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective.
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield N-ethyl-4-bromo-3-methoxybenzamide as a solid.
Characterization
The identity and purity of the final product, N-ethyl-4-bromo-3-methoxybenzamide (CAS: 1072944-41-2, Molecular Formula: C₁₀H₁₂BrNO₂)[8], can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Sodium Hydride: A flammable solid that is highly reactive with water.[4][5][6][7] All manipulations should be carried out under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. A Class D fire extinguisher should be readily available.
-
Ethyl Iodide: A volatile and toxic alkylating agent. Handle in a well-ventilated fume hood and avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A potential reproductive hazard. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate PPE. The reaction should be conducted in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-ethylation of 4-bromo-3-methoxybenzamide.
References
- BenchChem. (2025). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- Clarke, C. J., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639.
- PubChem. N-ethyl-4-methoxybenzamide.
- Fisher Scientific.
- Wikipedia. Dimethylformamide.
- National Institutes of Health. (2022). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- RSC Publishing. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- ResearchGate. (2025). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides.
- University of California. (2012).
- New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride.
- Fisher Scientific.
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
- ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
- National Institutes of Health. (2022). Chemistry of Amides.
- Organic Chemistry Portal.
- Thieme. P. Venturello and M.
- BenchChem. A Comparative Guide to Sodium Amide and Sodium Hydride as Bases in Organic Synthesis.
- Guidechem. 4-bromo-n-ethyl-3-methoxybenzamide 1072944-41-2.
- Common Organic Chemistry. Sodium Hydride.
- MDPI. (2001).
- PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-.
- National Institutes of Health. (2021).
- PubChem. N-(2-bromoethyl)-N-ethyl-4-methoxybenzamide.
- PubChem. N-ethyl-3-methoxybenzamide.
- Google Patents.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- MDPI. (2001).
- PubChem. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide.
- Google Patents.
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. n-ethyl 4-bromo-3-methoxybenzamide,(CAS# 1072944-41-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of 4-Bromo-N-ethyl-3-methoxybenzamide: A Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 4-Bromo-N-ethyl-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. This document outlines strategic approaches to achieve high purity levels essential for drug development and research applications. Methodologies covered include recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the scientific principles guiding the procedural choices, ensuring both reproducibility and adaptability.
Introduction to Purification Strategies
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is of paramount importance, directly impacting its safety, efficacy, and stability. The synthesis of such molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are critical.[1] This guide explores the most effective techniques for purifying this compound, a white solid with the molecular formula C10H12BrNO2.
The selection of an appropriate purification technique is dictated by the physicochemical properties of the target compound and its impurities, as well as the desired scale of purification. For this compound, a moderately polar aromatic amide, a multi-pronged approach involving both non-chromatographic and chromatographic methods is recommended to achieve the highest purity.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. In the synthesis of N-ethylbenzamides, common impurities often arise from the starting materials or side reactions.[1][2] For the synthesis of this compound, likely impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-3-methoxybenzoic acid or its corresponding acyl chloride.
-
Byproducts from the Amination Step: Including potential di-acylated species if the reaction conditions are not carefully controlled.
-
Reagents and Catalysts: Residual coupling agents or bases used in the amide bond formation.
-
Degradation Products: Potential hydrolysis of the amide bond back to the carboxylic acid and ethylamine under certain conditions.
A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is crucial for identifying the major impurities and tailoring the purification strategy accordingly.
Purification Methodologies
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.
Rationale for Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For N-substituted benzamides, a binary solvent system often provides the best results.[3] A polar protic solvent like ethanol can dissolve the moderately polar this compound, while a non-polar anti-solvent like hexanes can be used to induce crystallization upon cooling.
Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Low | High | Good |
| Ethyl Acetate/Hexanes | Low (in mixture) | High (in hot ethyl acetate) | Excellent |
| Isopropanol | Moderate | High | Fair |
| Toluene | Low | Moderate | Poor |
This table represents expected outcomes based on the properties of similar compounds and should be confirmed experimentally.
Caption: Workflow for the recrystallization of this compound.
Silica Gel Column Chromatography: For Enhanced Purity
For separating compounds with similar polarities, column chromatography is a highly effective technique.[4] For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.
Rationale for Method Development: The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with tunable polarity, such as a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically employed. The optimal solvent ratio is determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.
Protocol for Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material with different ratios of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate impurities with significantly different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: TLC Analysis for Mobile Phase Selection
| Hexanes:Ethyl Acetate Ratio | Rf of Target Compound | Separation from Impurities |
| 9:1 | ~0.1 | Poor |
| 7:3 | ~0.3 | Good |
| 1:1 | ~0.6 | Fair (co-elution with polar impurities) |
This table illustrates a hypothetical optimization process.
Caption: Step-by-step workflow for purification by silica gel column chromatography.
Preparative HPLC: For High-Purity Requirements
For achieving the highest levels of purity, particularly for pharmaceutical applications, preparative HPLC is the method of choice.[5][6] This technique offers superior resolution compared to standard column chromatography.
Rationale for Method Development: A reverse-phase HPLC method is generally suitable for purifying moderately polar compounds like this compound. A C18 column is a common stationary phase, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[5] The analytical HPLC method can be scaled up for preparative purification.[6]
Protocol for Preparative HPLC:
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A good starting point is a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid).
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Sample Preparation: Dissolve the partially purified compound (e.g., after recrystallization or column chromatography) in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.
-
Solvent Removal: Remove the mobile phase solvents from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to yield the highly purified product.
Data Presentation: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
These are typical starting parameters that may require optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
Application Note: Comprehensive Characterization of 4-Bromo-N-ethyl-3-methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 4-Bromo-N-ethyl-3-methoxybenzamide, a compound of interest in pharmaceutical research and development. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility. This guide is intended to serve as a practical resource for researchers requiring robust analytical methodologies for this and structurally related compounds.
Introduction
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. As with any compound intended for further development, rigorous characterization is imperative to confirm its identity, purity, and stability. This application note details a suite of analytical techniques that provide orthogonal information, ensuring a comprehensive and reliable characterization of the molecule.
The selection of these methods is based on their ability to probe different aspects of the molecular structure and sample composition. Chromatography separates the target compound from impurities, mass spectrometry provides information on its molecular weight and fragmentation pattern, NMR spectroscopy elucidates the precise arrangement of atoms, and FTIR spectroscopy identifies the functional groups present.
Analytical Workflow
A logical workflow for the characterization of this compound is crucial for efficiency and thoroughness. The following diagram illustrates the recommended sequence of analysis.
Caption: Recommended analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[1] A reversed-phase HPLC method is proposed here, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2] This setup allows for the efficient separation of this compound from potential nonpolar impurities and starting materials.
HPLC Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v).[1] The pH of the aqueous component can be adjusted to around 4.0 with formic acid to ensure the analyte is in a neutral state, leading to better peak shape.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the synthesized and purified sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by calculating the area percentage of the main peak.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 271 nm (or as determined by UV scan)[1] |
| Run Time | 15 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[3] For this compound, GC-MS can confirm the molecular weight and provide a characteristic fragmentation pattern, which serves as a molecular fingerprint.[4]
GC-MS Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC-MS Conditions: Program the GC-MS system according to the parameters in the table below. These starting conditions are based on methods for similar aromatic compounds.[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. The mass spectrum should show the molecular ion peak and characteristic fragment ions.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 50°C for 2 min, then ramp at 10°C/min to 300°C, hold for 15 min[5] |
| MS Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure.[6] Both ¹H and ¹³C NMR should be performed to obtain a complete picture of the carbon-hydrogen framework of the molecule.[5]
NMR Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals include aromatic protons, the methoxy group protons, and the ethyl group protons.[7]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.[8]
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | 110 - 160 |
| -OCH₃ | ~3.9 | ~56 |
| -NH-CH₂-CH₃ | 3.3 - 3.5 (quartet) | 35 - 45 |
| -NH-CH₂-CH₃ | 1.1 - 1.3 (triplet) | 13 - 16 |
| C=O | - | 165 - 175 |
| C-Br | - | 115 - 125 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] The spectrum provides a unique fingerprint of the compound.[10]
FTIR Protocol
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Amide N-H stretch |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretch |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretch |
| C=O Stretch | 1630 - 1680 | Amide I band (C=O stretch) |
| N-H Bend | 1510 - 1570 | Amide II band (N-H bend) |
| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic ring skeletal vibrations |
| C-O Stretch | 1000 - 1300 | Aryl-alkyl ether C-O stretch |
| C-Br Stretch | 500 - 600 | Carbon-bromine stretch |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this compound. The provided protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix encountered.
References
- Supporting Information for "Direct C-H Borylation of Amides via Iridium Catalysis".
-
PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Available at: [Link]
-
PubChem. N-ethyl-4-methoxybenzamide. Available at: [Link]
-
PubChem. 4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide. Available at: [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Hussain, R., & Ali, M. (2010). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. Available at: [Link]
-
SIELC Technologies. Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Available at: [Link]
-
FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available at: [Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]
-
ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Available at: [Link]
-
Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]
-
Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF". Available at: [Link]
-
ResearchGate. (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. Available at: [Link]
-
Oriental Journal of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available at: [Link]
-
PubMed. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. Available at: [Link]
-
SIELC Technologies. 4-Bromo-3-methylbenzoic acid. Available at: [Link]
-
Beilstein Journals. Supplementary Information for "A mild and efficient method for the regioselective bromination of phenols with N-bromosuccinimide in the presence of β-cyclodextrin in water". Available at: [Link]
-
PubChem. 4-bromo-N,N-diethylbenzamide. Available at: [Link]
-
SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link]
-
PubChem. 4-Bromo-3-hydroxybenzonitrile. Available at: [Link]
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
-
ResearchGate. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. riviste.fupress.net [riviste.fupress.net]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
NMR and mass spectrometry of 4-Bromo-N-ethyl-3-methoxybenzamide
An Application Guide for the Structural Elucidation of 4-Bromo-N-ethyl-3-methoxybenzamide using NMR and Mass Spectrometry
Introduction
This compound is a substituted aromatic amide, a class of compounds that forms the structural core of numerous pharmaceuticals and biologically active molecules.[1] As such, its unambiguous structural characterization and purity assessment are critical milestones in medicinal chemistry, process development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS confirms the molecular weight and offers insights into the molecule's structure through fragmentation analysis.[1]
This application note serves as a comprehensive guide for researchers and drug development professionals, detailing field-proven protocols for the analysis of this compound by ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The focus is not only on the procedural steps but also on the underlying scientific principles that inform experimental design and data interpretation.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for all spectral interpretation. The key features of this compound include a 1,2,4-trisubstituted benzene ring, an ethylamide group, and a methoxy group. These substituents create a distinct electronic environment for each nucleus, which is reflected in the resulting spectra.
Caption: Structure of this compound with atom numbering.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.
The quality of the NMR spectrum is directly dependent on proper sample preparation. A homogeneous, particle-free solution is essential for achieving high-resolution spectra.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[3][4] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[5] The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.[3]
-
Dissolution & Internal Standard: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary. Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[6]
-
Filtration and Transfer: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[4][7]
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
The predicted ¹H NMR spectrum is based on the electronic effects of the substituents. The electron-withdrawing bromine and carbonyl groups will deshield nearby protons (shift to higher ppm), while the electron-donating methoxy group will shield them (shift to lower ppm).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH- (Amide) | 6.0 - 7.0 | Broad Singlet (or Triplet) | 1H | Chemical shift is variable and depends on concentration and solvent. Coupling to the adjacent -CH₂- may result in a triplet. |
| H-5 (Aromatic) | ~7.60 | Doublet (d) | 1H | Ortho to the electron-withdrawing bromine atom, resulting in significant deshielding. Coupled only to H-6 (J ≈ 8 Hz). |
| H-2 (Aromatic) | ~7.45 | Doublet (d) | 1H | Ortho to the carbonyl group. Coupled only to H-6 (J ≈ 2 Hz, small meta coupling). |
| H-6 (Aromatic) | ~7.10 | Doublet of Doublets (dd) | 1H | Positioned between two protons, showing coupling to both H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz). |
| -OCH₃ (Methoxy) | ~3.90 | Singlet (s) | 3H | Protons on the methoxy group are chemically equivalent and have no adjacent protons to couple with. |
| -N-CH₂-CH₃ | ~3.45 | Quartet (q) | 2H | Coupled to the three protons of the adjacent methyl group (n+1=4). Deshielded by the adjacent nitrogen atom. |
| -N-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Coupled to the two protons of the adjacent methylene group (n+1=3). |
¹³C NMR Analysis: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom, offering a direct count of the non-equivalent carbons in the molecule.[1]
Sample preparation is identical to that for ¹H NMR, although a higher concentration (50-100 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.[3]
-
Acquisition Mode: Use a standard proton-decoupled pulse sequence.
-
Spectral Width: Set to cover a range of 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 512 to 2048) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The molecule has 10 unique carbon atoms, and thus 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carbonyl, C7) | 165 - 170 | The sp² hybridized carbonyl carbon is highly deshielded. |
| C-3 (Aromatic) | 155 - 160 | Attached to the electron-donating -OCH₃ group, making it the most shielded of the substituted aromatic carbons. |
| C-1 (Aromatic) | 135 - 140 | Attached to the carbonyl group. |
| C-5 (Aromatic) | 130 - 135 | C-H carbon adjacent to the bromine-bearing carbon. |
| C-6 (Aromatic) | 125 - 130 | C-H carbon. |
| C-4 (Aromatic) | 115 - 120 | Attached to the electronegative bromine atom. |
| C-2 (Aromatic) | 110 - 115 | C-H carbon ortho to the methoxy group. |
| -OCH₃ (C10) | 55 - 60 | Typical chemical shift for a methoxy carbon. |
| -N-CH₂- (C8) | 40 - 45 | Aliphatic carbon attached to nitrogen. |
| -CH₃ (C9) | 14 - 18 | Terminal aliphatic methyl carbon. |
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar small molecules like benzamides, as it typically produces intact protonated molecules with minimal fragmentation.[8][9]
Caption: General experimental workflow for NMR and MS analysis.
Protocol 4: Sample Preparation and LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent suitable for reverse-phase liquid chromatography, such as a mixture of methanol and water or acetonitrile and water.
-
LC-MS System: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile (with 0.1% formic acid). Formic acid aids in the protonation of the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive. Amides readily accept a proton to form [M+H]⁺ ions.[10]
-
Mass Range: Scan a range appropriate for the expected molecular ion, e.g., m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.[8]
-
MS/MS Analysis: For fragmentation data, perform a product ion scan on the precursor ion corresponding to [M+H]⁺.
-
MS Data Interpretation: Molecular Ion and Fragmentation
The most critical piece of information from the MS spectrum is the molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), a characteristic isotopic pattern is expected.
-
[M+H]⁺: A peak at m/z ≈ 258.0 corresponding to [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺.
-
[M+2+H]⁺: An accompanying peak at m/z ≈ 260.0 corresponding to [C₁₀H₁₂⁸¹BrNO₂ + H]⁺.
-
Isotopic Pattern: These two peaks will have nearly equal intensity (a 1:1 ratio), which is a definitive signature for the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) of the protonated molecule (precursor ion at m/z 258) provides structural confirmation. For aromatic amides, the most common fragmentation pathway involves the cleavage of the amide C-N bond.[11][12][13]
-
Primary Fragmentation: Cleavage of the C(O)-N bond results in the formation of a stable, resonance-stabilized 4-bromo-3-methoxybenzoyl acylium ion.
-
Secondary Fragmentation: The acylium ion can further lose a molecule of carbon monoxide (CO).
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Predicted Major Fragment Ions:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Formation |
| 215 / 217 | [C₈H₆BrO₂]⁺ | Loss of neutral ethylamine (CH₃CH₂NH₂) from the parent ion. |
| 187 / 189 | [C₇H₆BrO]⁺ | Loss of carbon monoxide (CO) from the m/z 215/217 fragment. |
Summary and Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, while ESI-MS confirms the elemental composition via the accurate mass and the characteristic bromine isotope pattern. Furthermore, MS/MS fragmentation analysis corroborates the connectivity of the benzoyl and ethylamide moieties. The protocols and interpretive guidelines presented here constitute a comprehensive workflow for the confident identification and quality assessment of this compound, ensuring high scientific integrity in research and development settings.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Gu, M., & Xia, Y. (2010). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 82(19), 8067–8073. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
University of Nottingham. (2018). How to Prepare Samples for NMR. ResearchGate. [Link]
-
University of York. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Alagoa, K. D. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23193-23203. [Link]
-
Alagoa, K. D. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). [Link]
-
Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(19), 3729-3733. [Link]
-
Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Kumar, S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2015(6), 228-239. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Supporting Information for a related publication. [Link]
-
The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]
-
PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. [Link]
-
Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]
-
Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5769. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Ananthi, K., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. [Link]
-
PubChem. 4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide. [Link]
-
PubChem. N-ethyl-4-methoxybenzamide. [Link]
-
PubChem. 4-Bromo-3-methoxybenzamide. [Link]
-
PubChem. N-ethyl-3-methoxybenzamide. [Link]
-
Chantraprom, N., et al. (2012). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o424. [Link]
-
Fejfarová, K., Dehno Khalaji, A., & Dušek, M. (2010). (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2062. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Evaluating 4-Bromo-N-ethyl-3-methoxybenzamide as a Potential Enzyme Inhibitor
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a novel derivative, 4-Bromo-N-ethyl-3-methoxybenzamide (CAS No. 1072944-41-2), a compound of interest for which the biological activity has not been extensively characterized.[4] We present a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential as an enzyme inhibitor. This document provides field-proven, step-by-step protocols from the initial synthesis of the compound to primary screening, potency determination, and detailed mechanism of action studies. The causality behind experimental choices is explained to ensure a robust and self-validating investigation into the compound's therapeutic potential.
Introduction: The Rationale for Investigation
Benzamide and its substituted analogs are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The N-substituted benzamide moiety can form critical hydrogen bonds and participate in various intermolecular interactions within enzyme active sites.[5] For instance, various methoxybenzamide derivatives have shown significant antiproliferative activity, while others are known to inhibit key enzymes in signaling pathways.[1][3][6]
This compound combines several key structural features:
-
A Benzamide Core: Provides a rigid scaffold for presenting other functional groups.
-
A Methoxy Group: Can act as a hydrogen bond acceptor and influence solubility and metabolic stability.
-
A Bromo Substituent: Can modulate the electronic properties of the aromatic ring and potentially form halogen bonds with the target protein.
-
An N-ethyl Group: Contributes to the lipophilicity and can occupy hydrophobic pockets within an enzyme's active site.
Given the established bioactivity of structurally related molecules, a systematic evaluation of this compound is warranted. This guide provides the necessary protocols to uncover its potential as a novel enzyme inhibitor.
Synthesis of this compound
The synthesis of the target compound can be readily achieved from its carboxylic acid precursor, 4-Bromo-3-methoxybenzoic acid, which is a commercially available or synthetically accessible intermediate.[7] The most common method for forming the amide bond is through the activation of the carboxylic acid followed by reaction with ethylamine.
Protocol 2.1: Amide Coupling
This protocol describes a standard and reliable method for the synthesis of this compound.
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent
-
N-Hydroxybenzotriazole (HOBt) or an equivalent activating agent
-
Dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (if using ethylamine hydrochloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Bromo-3-methoxybenzoic acid in anhydrous DCM.
-
Add 1.2 equivalents of DIC and 1.2 equivalents of HOBt to the solution.
-
Stir the resulting mixture at room temperature for 30 minutes. This step activates the carboxylic acid.
-
In a separate flask, prepare a solution of 1.5 equivalents of ethylamine. If using the hydrochloride salt, dissolve it in DCM and add 1.6 equivalents of triethylamine to liberate the free base.
-
Slowly add the ethylamine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for approximately 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Phase 1: Initial Hit Identification via High-Throughput Screening (HTS)
The first step in evaluating a new compound is to screen it against a broad panel of enzymes to identify potential "hits." This is typically done using high-throughput screening (HTS) assays that are rapid, reproducible, and scalable.[8]
Rationale for Target Selection:
Based on the activities of similar benzamide derivatives, a screening panel could include enzymes from families such as:
-
Kinases: Often targeted in oncology.
-
Proteases: Implicated in various diseases including viral infections and cancer.
-
Phosphodiesterases (PDEs): Targets for inflammatory diseases.
-
Histone Deacetylases (HDACs): A key class of epigenetic modifiers.
Protocol 3.1: General HTS Protocol for a Kinase Panel (Fluorescence-Based)
This protocol outlines a generic, fluorescence-based assay to screen for kinase inhibitors.
Materials:
-
Kinase of interest and its corresponding substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (specific to the kinase, typically containing MgCl₂).
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Positive control inhibitor (e.g., Staurosporine).
-
Fluorescence-based detection reagent (e.g., ADP-Glo™, Promega).
-
384-well assay plates (low-volume, white).
Procedure:
-
Compound Plating: Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 50 nL) of the 10 mM compound stock solution into the wells of the 384-well plate. For a final assay concentration of 10 µM in a 10 µL reaction volume, this creates the desired dilution. Also, plate the positive control and a DMSO-only negative control.
-
Enzyme Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in assay buffer) to each well to start the enzymatic reaction. The ATP concentration should ideally be at or below its Km value to sensitively detect competitive inhibitors.[9]
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the predetermined reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first deplete remaining ATP and then convert the generated ADP into a light signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each well relative to the positive (100% inhibition) and negative (0% inhibition) controls.
Hypothetical HTS Data
| Target Enzyme | % Inhibition at 10 µM | Hit ( >50% ) |
| Kinase A | 8% | No |
| Kinase B | 92% | Yes |
| Protease X | 15% | No |
| Protease Y | 6% | No |
| PDE4 | 68% | Yes |
Phase 2: Hit Confirmation and Potency Determination (IC₅₀)
A "hit" from a primary screen requires confirmation and further characterization. The next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3][10][11]
Protocol 4.1: IC₅₀ Determination
This protocol uses the same assay as the primary screen but with a serial dilution of the inhibitor.
Procedure:
-
Prepare Dilution Series: Create a serial dilution of the this compound stock solution in DMSO. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Plate the dilution series into a 384-well plate.
-
Assay Execution: Follow the same steps as the HTS protocol (Protocol 3.1), adding the enzyme and substrate/ATP mixture.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal curve) using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is one of the parameters derived from this fit.
-
Hypothetical IC₅₀ Data
| Target Enzyme | IC₅₀ (µM) |
| Kinase B | 0.85 |
| PDE4 | 7.2 |
Based on this hypothetical data, Kinase B would be prioritized for further study due to its higher potency (lower IC₅₀ value).
Phase 3: Mechanism of Action (MoA) Studies
Once a potent hit against a specific enzyme is confirmed, the next crucial step is to understand how it inhibits the enzyme. Mechanism of Action (MoA) studies, particularly enzyme kinetics, reveal whether the inhibition is reversible or irreversible, and in the case of reversible inhibitors, whether they are competitive, non-competitive, uncompetitive, or mixed.[12]
Protocol 5.1: Steady-State Enzyme Kinetics for MoA Determination
This protocol involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.
Procedure:
-
Experimental Design: Set up a matrix of reactions in a 96- or 384-well plate.
-
Rows: Vary the concentration of the substrate (e.g., from 0.2 x Kₘ to 10 x Kₘ).
-
Columns: Vary the concentration of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Assay Execution: Run the enzymatic assay under the same conditions as before, but ensure measurements are taken during the initial linear phase of the reaction (initial velocity). This may require a kinetic read mode on the plate reader.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each condition.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections on this plot is diagnostic of the mechanism of inhibition.
-
Hypothetical Kinetic Data for Inhibition of Kinase B
| Parameter | Value | Interpretation |
| Kₘ (ATP) | 15 µM | Michaelis constant for ATP (no inhibitor). |
| Apparent Kₘ (+Inhibitor) | 45 µM | Increases with inhibitor concentration. |
| Vₘₐₓ | Unchanged | Maximum velocity is unaffected. |
| Kᵢ | 0.4 µM | Inhibition constant, a true measure of potency. |
| Mechanism | Competitive | The inhibitor likely binds to the ATP-binding site. |
Advanced Studies: Target Identification and Validation
If the compound's activity is first identified through a phenotypic (cell-based) screen, the specific enzyme target may be unknown. In this scenario, target deconvolution methods are required.
Common Approaches:
-
Affinity-Based Pull-Down: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[2][6]
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified to identify the stabilized target.
Conclusion
This application guide provides a structured, multi-phase framework for the comprehensive evaluation of this compound as a potential enzyme inhibitor. By progressing from broad, high-throughput screening to detailed kinetic and mechanism-of-action studies, researchers can build a robust data package to validate its activity. This systematic approach, grounded in established biochemical principles, is essential for advancing novel chemical matter through the drug discovery pipeline. The protocols and workflows described herein are designed to be adaptable to various enzyme classes and assay formats, serving as a valuable resource for the characterization of new chemical entities.
References
-
Reddy, T. J., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-methoxybenzamide. National Institutes of Health. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
PubMed. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. National Institutes of Health. Retrieved from [Link]
-
Basford, S. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. Portland Press. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. PubMed. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. NIH. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide (EVT-3599948) [evitachem.com]
- 7. nbinno.com [nbinno.com]
- 8. Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 10. 4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide | C13H18BrNO3 | CID 78988602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
In vitro assays using 4-Bromo-N-ethyl-3-methoxybenzamide
An Application Note on the In Vitro Characterization of 4-Bromo-N-ethyl-3-methoxybenzamide: A Proposed Workflow for Novel Benzamide Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the initial in vitro evaluation of this compound, a novel benzamide derivative. Given the limited publicly available data on this specific molecule, this application note outlines a strategic, multi-tiered approach to elucidate its potential biological activities. The methodologies and principles described herein are grounded in established practices for the characterization of new chemical entities in drug discovery and are informed by the known biological activities of structurally related benzamide compounds, which have shown potential as enzyme inhibitors and receptor modulators.
Introduction to this compound and the Benzamide Scaffold
The benzamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action. Derivatives of this scaffold have been developed as inhibitors of enzymes such as phosphodiesterases and kinases, as well as modulators of G-protein coupled receptors.[1][2] this compound is a specific derivative whose biological properties are not yet extensively characterized. Its chemical structure is presented below:
Chemical Structure:
Given that a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has been identified as a Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, a plausible starting hypothesis for the biological activity of this compound could be the inhibition of protein kinases.[4] The following diagram illustrates a hypothetical mechanism of action as a kinase inhibitor.
Caption: Hypothetical mechanism of this compound as a kinase inhibitor.
Proposed Initial In Vitro Screening Strategy
For a novel compound with an unknown biological target, a systematic screening approach is essential. The following workflow is proposed to efficiently characterize the bioactivity of this compound.
Caption: Proposed workflow for in vitro characterization.
Detailed Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This initial assay is crucial to determine the concentrations at which the compound affects cell viability, providing a therapeutic window for subsequent, more specific assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., NCI-H520, NCI-H1581, which have shown sensitivity to related benzamides) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C, 5% CO₂ for 24 hours.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Example Data Presentation:
| Cell Line | Putative Target | IC50 (µM) of this compound |
| NCI-H520 | FGFR1 amplified | Hypothetical Value |
| NCI-H1581 | FGFR1 amplified | Hypothetical Value |
| A549 | FGFR1 normal | Hypothetical Value |
| MCF-7 | Breast Cancer | Hypothetical Value |
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Based on the activity of a related compound, assessing the inhibitory potential against a panel of kinases, starting with FGFR1, is a logical next step. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is correlated with kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of this compound. The final reaction volume is typically 5 µL. Include no-kinase and no-compound controls.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition versus compound concentration to determine the IC50. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation if the ATP concentration and Km are known.
Example Data Presentation:
| Kinase Target | Ki (nM) of this compound |
| FGFR1 | Hypothetical Value |
| VEGFR2 | Hypothetical Value |
| EGFR | Hypothetical Value |
| SRC | Hypothetical Value |
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Once a primary target is identified, CETSA® can be used to verify target engagement in a cellular environment.
Principle: CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. In this assay, cells are treated with the compound, heated to different temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with this compound at a concentration above its determined IC50, alongside a vehicle control.
-
Heating: After incubation, harvest the cells, and subject cell lysates to a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein (e.g., FGFR1) in the supernatant using a method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and confirms target engagement.
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro characterization of this compound. By following the proposed tiered workflow, researchers can systematically investigate its cytotoxicity, identify potential molecular targets, confirm target engagement, and begin to elucidate its mechanism of action. The protocols provided offer detailed, step-by-step guidance for these initial studies. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies, and ADMET profiling.
References
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. J Enzyme Inhib Med Chem. 2018;33(1):905-919. [Link]
-
(PDF) Synthesis, Structural Characterization, and Biological Evaluation of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. ResearchGate. [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. [Link]
-
BindingDB BDBM154559 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). BindingDB. [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. Juniper Publishers. [Link]
-
Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413. PubChem. [Link]
-
4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide | C13H18BrNO3 | CID 78988602. PubChem. [Link]
-
N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. PubChem. [Link]
-
4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. J Med Chem. 1994;37(11):1696-1703. [Link]
-
Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. J Med Chem. 2014;57(16):7061-7072. [Link]
-
3-bromo-n-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide. PubChemLite. [Link]
-
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. [Link]
-
4-Bromo-3-methoxybenzamide | C8H8BrNO2 | CID 22103567. PubChem. [Link]
-
Probes for narcotic receptor mediated phenomena. 40. N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols. Bioorg Med Chem. 2010;18(3):1031-1036. [Link]
Sources
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assay Protocols for the Functional Characterization of Benzamide Compounds
Introduction: The Therapeutic Promise of Benzamide Scaffolds
Benzamide derivatives represent a versatile and highly valuable scaffold in modern drug discovery, giving rise to a multitude of therapeutic agents with diverse biological activities.[1] Their adaptable structure has been successfully modified to target critical pathways in oncology, neurodegenerative disorders, and infectious diseases.[2] Notably, many benzamide compounds function as potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs), which are key regulators of DNA repair, chromatin structure, and gene expression.[1]
This comprehensive guide provides a suite of detailed cell-based assay protocols designed for researchers, scientists, and drug development professionals. The methodologies herein will enable a thorough evaluation of novel benzamide compounds, covering primary efficacy through cytotoxicity screening to detailed mechanistic studies including target engagement, apoptosis induction, and DNA damage assessment.
Pillar 1: Foundational Efficacy - Assessing Cytotoxicity
The initial evaluation of any potential anti-cancer compound is the determination of its cytotoxic activity. This foundational screen provides essential data, such as the half-maximal inhibitory concentration (IC50), which informs the dose selection for all subsequent mechanistic assays.[3]
Principle of Cytotoxicity Assays
Cytotoxicity can be measured through various indicators of cellular health, including metabolic activity, membrane integrity, and cell number.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases in viable cells.[4][5] Tetrazolium salts (like MTT) are reduced by these enzymes to form a colored formazan product, the amount of which is directly proportional to the number of living cells.[]
-
Membrane Integrity Assays (e.g., LDH): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring the LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[4]
Comparative Cytotoxicity Data (IC50 Values)
The potency of a compound is typically expressed as its IC50 value. The table below presents hypothetical IC50 values for a novel benzamide derivative compared against a known inhibitor across different cancer cell lines. Lower IC50 values indicate greater potency.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h |
| Novel Benzamide 1 | MCF-7 | Breast Cancer | 8.5 |
| Novel Benzamide 1 | A549 | Lung Cancer | 15.2 |
| Novel Benzamide 1 | HCT116 | Colon Cancer | 11.8 |
| Olaparib (PARP Inhibitor) | MCF-7 | Breast Cancer | 5.1 |
| Vorinostat (HDAC Inhibitor) | HCT116 | Colon Cancer | 0.67[7] |
Experimental Workflow: Cytotoxicity Assessment
The general workflow for assessing the cytotoxic effect of a benzamide compound is a multi-step process from cell culture to data analysis.
Caption: General workflow for cytotoxicity assessment.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the IC50 value of a benzamide compound using the MTT assay.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Preparation and Treatment: Prepare a stock solution of the benzamide compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Pillar 2: Mechanistic Insights - Unraveling the Mode of Action
Once cytotoxicity is established, the next critical step is to understand how the benzamide compound induces cell death. Many benzamides function by inhibiting key enzymes like PARP or HDACs, leading to downstream effects such as apoptosis and cell cycle arrest.[1]
Mechanism of Action: PARP and HDAC Inhibition
Benzamide derivatives are well-known inhibitors of PARP and HDAC enzymes. Understanding their mechanism is key to designing relevant assays.
Caption: Mechanisms of PARP and HDAC inhibition by benzamides.
Apoptosis Detection using Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common outcome of effective anti-cancer treatment. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect these early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]
Detailed Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and allow them to attach overnight.[1] Treat the cells with the benzamide compound at relevant concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with a commercial Annexin V/PI kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[4] Incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Collect data for at least 10,000 events per sample.
-
Data Interpretation:
Cell Cycle Analysis
Many anti-cancer agents, including some benzamide derivatives, exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating.[8][10] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest.[1] Treat with the benzamide agent for a desired period (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells with ice-cold PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[1] Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase.
Pillar 3: Target Validation and Downstream Effects
Confirming that a benzamide compound engages its intended target within the cell and elicits the expected downstream biological response is the ultimate validation of its mechanism of action.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[13][14] When a protein is bound by a ligand, its melting temperature (Tm) often increases.[13] This change can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[11]
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Treat cultured cells with the benzamide compound or vehicle (DMSO) for a specified time at 37°C.[11]
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through methods like freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13]
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of each sample, separate the proteins by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody specific to the target protein (e.g., PARP1 or HDAC1), followed by a secondary antibody. Detect the signal using chemiluminescence.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.[14]
Measuring DNA Damage: The Comet Assay
For benzamides that inhibit DNA repair enzymes like PARP, a key functional consequence is the accumulation of DNA damage.[15] The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks.[16][17] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[16]
Detailed Protocol: Alkaline Comet Assay
-
Cell Treatment and Harvesting: Treat cells with the benzamide compound, with or without a DNA damaging agent, and harvest.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread a thin layer onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA "nucleoids."[16]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. The negatively charged DNA will migrate towards the anode.[16]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment to measure the extent of DNA damage.
High-Content Imaging for Phenotypic Profiling
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic changes in cells.[18][19] Using a panel of fluorescent dyes to "paint" different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton), HCI can create a detailed phenotypic fingerprint of a compound's effect.[20][21] This approach is invaluable for identifying on- and off-target effects and for mechanism-of-action deconvolution.[22] For benzamides, HCI can be used to quantify nuclear morphology changes, γH2AX foci formation (a marker for DNA double-strand breaks), and mitochondrial health, all within a single assay.[17][23]
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel benzamide compounds. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and target validation assays, researchers can build a comprehensive data package to support the advancement of promising therapeutic candidates. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls to ensure data integrity and trustworthiness.
References
-
Al-Ostoot, F. H., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. Available at: [Link]
-
Wang, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available at: [Link]
-
Abdel-Fattah, M. A., et al. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Hain, A. L., et al. (2019). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]
-
Liberg, D., et al. (2000). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. Available at: [Link]
-
Charles River Laboratories. High Content Imaging Assays. Charles River Laboratories. Available at: [Link]
-
Liu, B., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. Available at: [Link]
-
BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
-
Al-Yasari, I. H., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences. Available at: [Link]
-
Georgetown Lombardi Comprehensive Cancer Center. (2017). New Test Provides Accurate Measure of DNA Damage from Chemical Compounds. Georgetown University Medical Center. Available at: [Link]
-
Das, D., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available at: [Link]
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available at: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Codarin, S., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology. Available at: [Link]
-
Axxam S.p.A. High Content Imaging | Cell painting for drug discovery. Axxam. Available at: [Link]
-
Buchser, W., et al. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual. Available at: [Link]
-
Axxam S.p.A. In Vitro Assays | High Content Imaging. Axxam. Available at: [Link]
-
Jaruga, P., et al. (2021). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Champions Oncology. DNA Damage Assays. Champions Oncology. Available at: [Link]
-
Senge, K., et al. (2021). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. DNA Repair. Available at: [Link]
-
Celtarys Research. (2025). Cell Painting in High‑Content Screening: Limitations and the Rise of Fluorescent Ligands as a Scalable Alternative. Celtarys Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. distantreader.org [distantreader.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
- 18. criver.com [criver.com]
- 19. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. axxam.com [axxam.com]
- 21. A more scalable alternative to cell painting in HCS - Celtarys [celtarys.com]
- 22. axxam.com [axxam.com]
- 23. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-N-ethyl-3-methoxybenzamide in Medicinal Chemistry Research
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential biological evaluation of 4-Bromo-N-ethyl-3-methoxybenzamide. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural features—a substituted benzamide scaffold—place it within a class of compounds with significant and diverse pharmacological potential.[1] This guide provides a detailed, field-proven protocol for the synthesis of this compound from its commercially available precursor, 4-Bromo-3-methoxybenzoic acid. Furthermore, leveraging the known activities of structurally related benzamides, we present a panel of robust in vitro screening protocols to enable the exploration of its potential therapeutic value. These assays include cyclooxygenase (COX) inhibition, carbonic anhydrase (CA) inhibition, acetylcholinesterase (AChE) inhibition, and a general cytotoxicity screening against cancer cell lines. This document is designed to be a self-validating system, explaining the causality behind experimental choices and providing a foundational framework for the investigation of this and similar benzamide derivatives in a drug discovery context.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of a wide array of clinically approved drugs and investigational agents.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Substituted benzamides have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.
This compound, the subject of these notes, incorporates several key structural features:
-
A Benzamide Core: Predisposes the molecule to interact with a variety of biological targets.
-
A Bromo Substituent: The bromine atom can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of more complex derivatives. It can also influence binding affinity and metabolic stability.
-
A Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and participate in specific interactions with target proteins.
-
An N-ethyl Group: This small alkyl substituent can influence solubility and membrane permeability, and its orientation can be critical for fitting into specific binding pockets.
Given these features and the established roles of similar compounds, this compound represents a valuable chemical entity for screening libraries and as a starting point for medicinal chemistry campaigns.
Synthesis of this compound
The synthesis of this compound is most directly achieved through the formation of an amide bond between its carboxylic acid precursor, 4-Bromo-3-methoxybenzoic acid, and ethylamine.[2][3] The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the amine. The following protocol describes a robust and widely used method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Ethylamine (as a solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) (if using ethylamine hydrochloride)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methoxybenzoic acid (1.0 eq). Dissolve the acid in anhydrous DCM or DMF.
-
Addition of Reagents: Add HOBt (1.2 eq) to the solution. If using ethylamine hydrochloride, add the salt (1.1 eq) followed by DIPEA (2.5 eq). If using a solution of free ethylamine, add it directly (1.1 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocols: In Vitro Biological Screening
Based on the pharmacological activities of other substituted benzamides, we propose a panel of in vitro assays to screen for the biological potential of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5] This protocol is designed for high-throughput screening of the compound's potential anticancer effects against a panel of human cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, K562) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Substituted benzamides have been investigated as anti-inflammatory agents through the inhibition of COX enzymes.[7] This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to the formation of a colored product that can be measured spectrophotometrically.[8] A decrease in color formation in the presence of the test compound indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and the chromogenic substrate solution.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add serial dilutions of this compound or a known COX inhibitor (e.g., celecoxib, indomethacin) to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[7]
-
Detection: Immediately add the chromogenic substrate and monitor the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.[8]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Neurological Activity: Acetylcholinesterase (AChE) Inhibition Assay
Benzamide derivatives have also been explored as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.[9]
Principle: This assay is based on the Ellman method.[9][10] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[9][10]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, ATCh substrate solution, and DTNB solution.
-
Plate Setup: In a 96-well plate, add the phosphate buffer to all wells.
-
Inhibitor and Enzyme Addition: Add serial dilutions of this compound or a known AChE inhibitor (e.g., donepezil) to the test wells. Add the AChE enzyme solution to all wells except the blank. Pre-incubate for a defined period.
-
Reaction Initiation: Add the DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.[9]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes.[9]
-
Data Analysis: Calculate the reaction rate (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value.
Carbonic Anhydrase (CA) Inhibition Assay
Benzamides are a known class of carbonic anhydrase inhibitors.[11] This assay evaluates the inhibitory potential of the test compound against CA.
Principle: The assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored by the increase in absorbance at 400-405 nm.[11]
Protocol:
-
Reagent Preparation: Prepare a Tris buffer (pH 7.5), CA enzyme solution, and p-NPA substrate solution.
-
Plate Setup: In a 96-well plate, add the Tris buffer to the appropriate wells.
-
Enzyme-Inhibitor Pre-incubation: Add serial dilutions of this compound or a known CA inhibitor (e.g., acetazolamide) to the test wells. Add the CA enzyme solution and incubate for 10-15 minutes at room temperature to allow for binding.[11]
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.[11]
-
Absorbance Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[11]
-
Data Analysis: Determine the reaction rate for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Summary and Interpretation
The results from these assays should be tabulated for clear comparison.
Table 1: Hypothetical Biological Activity Data for this compound
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC₅₀ in µM) |
| Cytotoxicity | MCF-7 | IC₅₀ | To be determined |
| A549 | IC₅₀ | To be determined | |
| K562 | IC₅₀ | To be determined | |
| Anti-inflammatory | COX-1 | IC₅₀ | To be determined |
| COX-2 | IC₅₀ | To be determined | |
| Neurological | AChE | IC₅₀ | To be determined |
| Enzyme Inhibition | Carbonic Anhydrase | IC₅₀ | To be determined |
A potent and selective inhibitor in any of these assays would warrant further investigation, including more detailed mechanistic studies and structure-activity relationship (SAR) exploration through the synthesis of analogs.
Conclusion
This compound is a synthetically accessible compound belonging to the pharmacologically significant benzamide class. While its specific biological activities are yet to be fully elucidated, its structural characteristics suggest potential as an anticancer, anti-inflammatory, or enzyme inhibitory agent. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive in vitro screening of this compound, enabling researchers to effectively explore its therapeutic potential and to use it as a scaffold for the development of novel drug candidates.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Zha, W., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (76), 50585.
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Chegg. (2020). Solved The amide formed in the reaction of benzoic acid and | Chegg.com. Retrieved from [Link]
-
Bartleby. (2024). The amide formed in the reaction of benzoic acid and ethylamine is CNHCH₂CH3 CH,NHCH,CH3 ONHCH2CH3 NHCCH3. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
-
Gauth. (n.d.). The amide formed in the reaction of benzoic acid and ethylamine is _. A B C D. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
-
Chegg. (2020). Solved Screen Recor 020-0... 04. C The amide formed in the | Chegg.com. Retrieved from [Link]
-
Study.com. (n.d.). How would you convert N-ethylbenzamide to each of the following products? (a) Benzoic acid (b) Benzyl alcohol (c) C6H5CH2NHCH2CH3. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Solved The amide formed in the reaction of benzoic acid and | Chegg.com [chegg.com]
- 3. Answered: The amide formed in the reaction of benzoic acid and ethylamine is CNHCH₂CH3 CH,NHCH,CH3 ONHCH2CH3 NHCCH3 | bartleby [bartleby.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide
Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the coupling of 4-bromo-3-methoxybenzoic acid with ethylamine. This seemingly straightforward amidation is often complicated by the electronic nature of the starting materials and the reaction conditions employed. The primary challenge lies in achieving a high yield of the desired product while minimizing the formation of impurities that can complicate purification and compromise the final product's purity.
This guide will deconstruct the synthetic process, identify potential pitfalls, and offer robust solutions to overcome them.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this amide synthesis can stem from several factors, primarily incomplete reaction or degradation of starting materials or products. Here’s a systematic approach to troubleshooting:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid must be "activated."
-
Solution 1: Conversion to Acyl Chloride. A reliable method is to convert 4-bromo-3-methoxybenzoic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6][7] The resulting 4-bromo-3-methoxybenzoyl chloride will then readily react with ethylamine.
-
Solution 2: Use of Coupling Agents. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation directly from the carboxylic acid and amine.[1][3][8][9] These reagents form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[3]
-
-
Hydrolysis of Activated Intermediates: Acyl chlorides and activated esters are highly susceptible to hydrolysis. Any moisture in the reaction will convert them back to the unreactive carboxylic acid, thus lowering the yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]
-
-
Suboptimal Reaction Temperature: Amide bond formation is temperature-dependent. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
Solution: For reactions involving acyl chlorides, it is often beneficial to add the amine at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow the mixture to warm to room temperature to ensure completion.[5]
-
Q2: I'm observing a significant amount of an N-acylurea byproduct in my reaction using a carbodiimide coupling agent. How can I prevent this?
A2: The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling agents like DCC or EDC. This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement to the more stable but unreactive N-acylurea.
-
Mechanism of N-acylurea Formation:
-
The carboxylic acid adds to the carbodiimide to form the O-acylisourea intermediate.
-
-
Preventative Measures:
-
Addition of HOBt or HOAt: The most effective way to suppress N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[10] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[11]
-
Order of Reagent Addition: The order of addition can be crucial. Pre-activating the carboxylic acid with the coupling agent and HOBt before adding the amine can minimize the lifetime of the O-acylisourea intermediate and thus reduce the likelihood of rearrangement.
-
Q3: My final product is contaminated with a di-brominated species. How is this happening and what can be done to avoid it?
A3: The presence of a di-brominated impurity suggests that a side reaction is occurring on the aromatic ring. While the primary synthesis focuses on the amide bond formation, the starting material, 4-bromo-3-methoxybenzoic acid, can potentially undergo further electrophilic aromatic substitution if the reaction conditions are harsh enough.
-
Potential Cause: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group.[12][13] If a source of electrophilic bromine is present under activating conditions, further bromination can occur. This is less common during the amidation step itself but could be an impurity carried over from the synthesis of the starting material.
-
Troubleshooting the Starting Material:
-
Source of 4-bromo-3-methoxybenzoic acid: If you are synthesizing this starting material, for instance, by bromination of 3-methoxybenzoic acid, over-bromination is a possible side reaction.[12]
-
Analytical Verification: Before starting the amidation, verify the purity of your 4-bromo-3-methoxybenzoic acid using techniques like ¹H NMR or LC-MS to ensure it is free from di-brominated impurities.
-
Purification of Starting Material: If impurities are detected, recrystallize the 4-bromo-3-methoxybenzoic acid to achieve the required purity before proceeding.
-
Q4: After converting the carboxylic acid to the acyl chloride, I am getting a poor yield of the final amide. What could be going wrong?
A4: A low yield after successful acyl chloride formation often points to issues during the reaction with the amine or the work-up procedure.
-
Stoichiometry of the Amine: When reacting an acyl chloride with an amine, two equivalents of the amine are theoretically required. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[14][15]
-
Solution 1: Excess Amine: Use at least two equivalents of ethylamine.
-
Solution 2: Addition of a Non-Nucleophilic Base: A more common and efficient approach is to use one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[3][5] This prevents the consumption of the valuable primary amine as a base.
-
-
Product Loss During Work-up: The work-up procedure is critical for isolating the final product.
-
Aqueous Extraction: this compound is an organic-soluble compound. During aqueous work-up, ensure that the pH is controlled to prevent the amide from partitioning into the aqueous layer. Washing with a dilute acid solution can remove excess amine and base, while a bicarbonate wash can remove any unreacted carboxylic acid.
-
Purification: If the crude product is still impure, purification by column chromatography or recrystallization is recommended.[16]
-
III. Visualizing the Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Main Synthetic Pathway
Caption: Primary route for the synthesis of this compound.
Side Reaction: N-Acylurea Formation
Caption: Competing pathways leading to the desired amide versus the N-acylurea byproduct.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add thionyl chloride (2-3 eq).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature until the initial vigorous gas evolution (HCl and SO₂) subsides.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound from Acyl Chloride
-
In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
V. Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Acyl Chloride Formation | ||
| Thionyl Chloride | 2-3 equivalents | Ensures complete conversion of the carboxylic acid. |
| Catalyst | 1-2 drops of DMF | Accelerates the reaction. |
| Temperature | Reflux (80-90°C) | Drives the reaction to completion. |
| Amidation Reaction | ||
| Ethylamine | 1.1 equivalents | Slight excess to ensure complete reaction with the acyl chloride. |
| Base (e.g., Triethylamine) | 1.2 equivalents | Neutralizes the HCl byproduct without consuming the nucleophile. |
| Temperature | 0°C to Room Temperature | Controls the initial exotherm and allows the reaction to go to completion. |
VI. Conclusion
The synthesis of this compound, while fundamental, requires careful attention to reaction conditions and reagent purity to achieve high yields and avoid problematic side reactions. By understanding the underlying chemical principles of carboxylic acid activation, the potential for side reactions like N-acylurea formation, and the importance of stoichiometric control, researchers can effectively troubleshoot and optimize this synthesis. This guide provides a framework for identifying and resolving common issues, ultimately leading to a more efficient and successful synthetic outcome.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
- Singh, R. P., & Kumar, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 4(94), 52055-52059.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Prepp. (2025). The major product in the reaction of anisole with bromine in ethanoic acid, is. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hepatochem.com [hepatochem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues of 4-Bromo-N-ethyl-3-methoxybenzamide in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 4-Bromo-N-ethyl-3-methoxybenzamide. As Senior Application Scientists, we understand that realizing the full potential of a novel compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit of troubleshooting strategies and in-depth protocols to address and overcome solubility issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility-related issues encountered with this compound.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound, which is soluble in a high concentration of organic solvent like Dimethyl Sulfoxide (DMSO), is suddenly introduced into a predominantly aqueous environment where its solubility is much lower. The LogP value of this compound is approximately 2.6, indicating it is lipophilic (hydrophobic) and thus has inherently poor water solubility[1]. While DMSO is an excellent solvent for initial stock preparation, its ability to maintain the compound's solubility diminishes significantly upon high dilution in aqueous media[2].
Q2: What is the maximum concentration of DMSO I should have in my final assay?
A: The goal is to use the lowest possible concentration of DMSO that maintains compound solubility without affecting the biological system. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v), with many researchers aiming for ≤0.1% to minimize artifacts. Concentrations above 1% can lead to cellular stress, altered enzyme activity, or even direct toxicity, confounding your results[3][4]. It is crucial to run a solvent tolerance control experiment for your specific assay to determine the maximum permissible DMSO concentration.
Q3: I can't dissolve my compound directly in aqueous buffer. Can I use sonication or heat?
A: While gentle warming and sonication can sometimes help dissolve a compound, these methods should be used with extreme caution. Excessive heat can lead to the degradation of your compound or assay components (e.g., proteins). These methods may create a supersaturated, thermodynamically unstable solution that can precipitate over time, leading to poor reproducibility[5][6]. It is generally more reliable to focus on optimizing your solvent system.
Q4: Are there alternatives to DMSO for my stock solution?
A: Yes, other organic solvents like ethanol, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) can be used. However, the choice of solvent depends on both the compound's solubility and the solvent's compatibility with your specific assay[7][]. Like DMSO, these solvents must be kept at a very low final concentration. For many applications, a high-concentration DMSO stock remains the industry standard due to its high solubilizing power and miscibility with water[2].
Part 2: Understanding the Core Problem - Physicochemical Properties
The solubility challenges of this compound stem directly from its molecular structure. A summary of its key properties is essential for developing an effective solubilization strategy.
| Property | Value | Source |
| CAS Number | 1072944-41-2 | [1][9] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Predicted LogP | 2.598 | [1] |
The positive LogP value confirms the compound's lipophilic nature, predicting poor solubility in polar solvents like water and aqueous buffers. This necessitates the use of specialized formulation strategies to achieve a homogenous solution for accurate and reproducible assay results.
Part 3: Systematic Troubleshooting Workflow
Encountering solubility issues can be frustrating. The following workflow provides a logical, step-by-step process to diagnose and solve the problem.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Stir plate and magnetic stir bar
-
Vortex mixer
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin.
-
Method A (Co-lyophilization - Preferred): a. Dissolve the compound and a molar excess of HP-β-CD (typically 1:2 to 1:5 molar ratio) in a suitable solvent system (e.g., a water/t-butanol mixture). b. Freeze-dry (lyophilize) the solution to produce a solid powder of the inclusion complex. c. This powder can then be directly dissolved in aqueous assay buffer.
-
Method B (Kneading/Slurry Method): a. Add the solid compound to the pre-formed HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. c. Filter the resulting solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Quantification: It is essential to determine the final concentration of your compound in the cyclodextrin solution using an analytical method like HPLC-UV, as the amount that successfully formed a complex may vary.
-
Assay Implementation: Use the quantified cyclodextrin-formulated compound in your assay. Remember to include a control with just the HP-β-CD solution at the same concentration to check for any effects of the cyclodextrin itself on your assay.
Part 5: Final Recommendations and Best Practices
-
Always Run Solvent Controls: Every experiment should include a "vehicle" or "solvent" control that contains the exact same concentration of DMSO, co-solvents, and/or cyclodextrins as your test samples. This is the only way to ensure that the observed effects are from your compound and not the formulation excipients.[10]
-
Mind the Order of Addition: When preparing dilutions, a common best practice is to add the small volume of concentrated DMSO stock into the larger volume of aqueous buffer while vortexing. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.[2]
-
Perform Kinetic Solubility Checks: Before starting a large experiment, perform a small-scale test. Dilute your compound to its final concentration in the assay buffer and let it sit for the duration of your experiment (e.g., 24 or 48 hours). Visually inspect for precipitation before proceeding.
-
Consider Early Formulation: For compounds with persistent solubility issues, investing in early-stage formulation development can save significant time and resources and yield more reliable biological data.[5][11]
By systematically applying the principles and protocols in this guide, you can effectively overcome the solubility challenges of this compound, leading to more accurate, reproducible, and meaningful experimental outcomes.
References
-
Jadhav, N., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Jumping, J., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Wang, Y., et al. (2020). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. MDPI. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... [Link]
-
PubChem. (n.d.). 4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide. [Link]
-
Carlson, H. A. (2016). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. [Link]
-
Zou, T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Kennedy, Z. C., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. AIMS Bioengineering. [Link]
-
Al-Sammarraie, N., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Heliyon. [Link]
-
Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. [Link]
-
Zhang, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. MDPI. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry. [Link]
-
Waly, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Dilly, S. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. ResearchGate. [Link]
-
Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]
-
Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:1072944-41-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of 4-Bromo-N-ethyl-3-methoxybenzamide in solution
An In-depth Technical Guide to the Stability of 4-Bromo-N-ethyl-3-methoxybenzamide in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The most significant stability concern for any benzamide derivative, including this compound, is its susceptibility to hydrolysis.[1][2][3] The amide bond is the most reactive site on the molecule under common experimental conditions. This reaction involves the cleavage of the amide bond by water, which can be significantly accelerated by the presence of acids or bases.[3][4]
The hydrolysis of this compound results in the formation of 4-bromo-3-methoxybenzoic acid and ethylamine. The general mechanism involves a nucleophilic attack on the carbonyl carbon of the amide group.[1][5]
Q2: How do pH and temperature impact the stability of my compound?
Both pH and temperature are critical factors that dictate the rate of hydrolysis.
-
pH: The hydrolysis of amides is catalyzed by both acidic and basic conditions.[2][3]
-
Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[4][6]
-
Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[1][5] This pathway is often faster than acid-catalyzed hydrolysis.[1] Generally, benzamide derivatives exhibit their greatest stability in neutral or near-neutral solutions (pH 6-8). Extreme pH values should be avoided during storage and in assay buffers if possible.
-
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions of this compound at elevated temperatures will accelerate its degradation. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.
Q3: What are the recommended solvents for preparing and storing solutions?
The choice of solvent is crucial for both solubility and stability.
-
Recommended Solvents: For creating stock solutions, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred.[7] In these solvents, the primary degradation pathway, hydrolysis, is minimized due to the absence of water. Ethanol can also be a suitable solvent.[8]
-
Aqueous Solutions: When preparing aqueous solutions for experiments, it is best practice to prepare them fresh from a stock solution.[1] If an aqueous buffer is required, use a buffer system that maintains a near-neutral pH. Be aware that some buffer components can potentially catalyze hydrolysis.[1]
Table 1: General Solubility of Benzamides in Common Solvents
| Solvent | General Solubility | Stability Considerations |
|---|---|---|
| DMSO | High[7] | Excellent for stock solutions; hygroscopic, so store properly. |
| DMF | High[7] | Excellent for stock solutions. |
| Ethanol | Moderate[8][9] | Good; can be used for stock solutions. |
| Methanol | High[9] | Similar to ethanol, good for stock solutions. |
| Water | Low[9] | Primary medium for hydrolysis; prepare fresh for assays. |
| PBS (pH 7.2-7.4) | Low | Limited stability; use freshly prepared solutions.[1] |
Q4: How can I detect and quantify the degradation of my compound?
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[12][13]
A robust stability-indicating HPLC method should be able to resolve:
-
The parent compound (this compound).
-
The primary hydrolysis product (4-bromo-3-methoxybenzoic acid).
-
Any other potential impurities or degradants.
Developing such a method often requires performing forced degradation studies to intentionally generate the degradation products.[10][14][15]
Troubleshooting Guide
Issue: I'm observing a gradual loss of activity or inconsistent results in my biological assays.
-
Potential Cause: This is a classic sign of compound instability in the assay medium. The compound may be degrading over the time course of the experiment, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final aqueous dilutions of the compound immediately before adding them to the assay.
-
Analyze Post-Incubation Samples: At the end of your assay incubation period, take an aliquot of your assay medium (without cells or other interfering biological matter) and analyze it by HPLC. Compare the peak area of the parent compound to a sample prepared at the start of the experiment to quantify the extent of degradation.
-
Consider the Assay Buffer: If your assay buffer is acidic or basic, consider if it can be adjusted to be closer to neutral without affecting the biology of the system.
-
Issue: I see a new, growing peak in my HPLC chromatogram over time.
-
Potential Cause: This indicates the formation of a degradation product. In aqueous solutions, the growing peak is very likely to be the hydrolysis product, 4-bromo-3-methoxybenzoic acid.
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), analyze the sample. The hydrolysis product will have a molecular weight corresponding to 4-bromo-3-methoxybenzoic acid.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under mild acidic or basic conditions (see Protocol 1). The primary peak that forms should match the unknown peak in your experimental samples, confirming its identity as the hydrolysis product.
-
Re-evaluate Storage Conditions: If degradation is observed in your stock solution, ensure it is stored in a suitable aprotic solvent, protected from moisture, and kept at a low temperature.
-
Key Degradation Pathway
The primary degradation pathway for this compound in solution is hydrolysis. This can be catalyzed by either acid or base, leading to the same final products.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dilute with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Prepare solutions in water/acetonitrile and also keep the solid compound. Incubate at 80°C.
-
Photolytic Degradation: Expose the solution to light conditions as specified by ICH Q1B guidelines.
-
-
Time Points: Collect aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). An LC-MS system is highly recommended for identifying the mass of the degradants.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control (t=0) to identify new peaks. Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: Start with a gradient that allows for the separation of the relatively nonpolar parent compound from the more polar hydrolysis product (4-bromo-3-methoxybenzoic acid).
-
Example Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent and degradants have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectrophotometry).
-
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for quantifying this compound and its primary degradants.
References
-
O'Connor, C. Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]
-
Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. Available from: [Link]
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method gives information about the reaction mechanism. Canadian Journal of Chemistry, 59(19), 2853-2863. Available from: [Link]
-
Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. (2024). Revista Electronica de Veterinaria. Available from: [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]
-
Sitaram, B., et al. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. Available from: [Link]
-
The hydrolysis of amides. Chemguide. Available from: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Systematic analysis of benzamide. Slideshare. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acdlabs.com [acdlabs.com]
Troubleshooting inconsistent results in 4-Bromo-N-ethyl-3-methoxybenzamide experiments
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving the synthesis and purification of 4-Bromo-N-ethyl-3-methoxybenzamide (CAS: 1072944-41-2). We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve inconsistencies in your results.
Section 1: Frequently Asked Questions (FAQs) - Synthesis & Yield Optimization
This section addresses the most common hurdles encountered during the amide coupling reaction, focusing on maximizing product yield and ensuring reaction completion.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low or no yield in the synthesis of this compound is typically traced back to one of three critical areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid group on 4-bromo-3-methoxybenzoic acid into a more reactive species is the first and most crucial step.[2] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrate, the reaction will not proceed efficiently.[1]
-
Amine Unavailability: Ethylamine, the nucleophile, can be rendered unreactive through protonation.[1] A common pitfall is an acid-base reaction between the starting carboxylic acid (pKa ~3.85) and ethylamine, forming an ammonium salt that is not nucleophilic.[3] This is why a non-nucleophilic base is essential.
-
Presence of Water: Trace amounts of water in the reaction can be highly detrimental. Activated carboxylic acid intermediates, especially acyl chlorides, are readily hydrolyzed back to the starting carboxylic acid, effectively quenching the reaction.[1][4]
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, improper solvent choice, or insufficient reaction time can prevent the reaction from reaching completion.[5]
Question 2: I see my starting carboxylic acid remaining on my TLC plate even after extended reaction times. How can I drive the reaction to completion?
This is a classic sign of incomplete activation or a stalled reaction.
-
Verify Reagent Quality: Coupling reagents can be sensitive to moisture and degrade over time. Use a fresh bottle or test the reagent on a simpler, known reaction.
-
Increase Reagent Stoichiometry: While a slight excess of the coupling agent (1.1-1.2 equivalents) is standard, you can incrementally increase it. However, be aware that a large excess can complicate purification.[5]
-
Change Activation Method: If carbodiimide-based methods (like EDC) are failing, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This "bomb-proof" method often works for stubborn couplings but requires strictly anhydrous conditions.[7]
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of the starting material. This will help you determine if the reaction is simply slow or has stopped completely.[5]
Question 3: Which coupling reagent is best for this specific synthesis?
The choice of coupling reagent is critical and depends on factors like scale, desired purity, and cost. For this compound, several options are viable.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Widely used, effective. Water-soluble byproducts (EDC) simplify workup.[8] | Can cause racemization (not an issue here). DCC byproduct (DCU) is insoluble and requires filtration.[8][9] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low risk of side reactions with the amine.[2][5] | Byproducts can be difficult to remove; more expensive.[5] |
| Aminium/Uronium Salts | HATU, HBTU | Very efficient, fast reaction times. | Can react with the amine to form a guanidinium byproduct if not used correctly.[4] |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Generates a highly reactive intermediate. Inexpensive. | Harsh conditions, requires strict moisture exclusion, generates corrosive HCl gas.[4][6] |
Recommendation: For laboratory scale, a combination of EDC/HOBt or HATU with a hindered base like DIPEA in an anhydrous aprotic solvent (DCM or DMF) is a robust starting point.[1][10]
Section 2: Troubleshooting Impurities and Side Reactions
Unidentified spots on a TLC plate or unexpected signals in analytical data often point to side reactions.
Question 4: I have an extra spot on my TLC/LC-MS. What could it be?
Besides unreacted starting materials, several byproducts are possible:
-
O-Acylurea Isomer: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This is a common failure mode. The addition of additives like HOBt or OxymaPure significantly suppresses this side reaction by trapping the intermediate as a more stable active ester.[9]
-
Guanidinium Byproduct: With uronium reagents like HATU, the amine can react directly with the coupling reagent if the carboxylic acid is not pre-activated.[4] To avoid this, always add the coupling reagent to the carboxylic acid and base first, stir for a few minutes to allow activation, and then add the amine.[4]
-
Dimer/Anhydride Formation: Two molecules of the activated carboxylic acid can react to form an anhydride. While this species is still reactive towards the amine, it alters the stoichiometry and can slow the reaction.
Section 3: Navigating Purification Challenges
Isolating a pure product is as critical as the reaction itself.
Question 5: My crude NMR looks good, but I'm losing a significant amount of product during column chromatography. Why?
This is a frequent issue when purifying amide products.
-
Silica Gel Adhesion: Amides, especially secondary amides, can sometimes chelate to the silica gel, leading to streaking on the TLC plate and poor recovery from the column.[11] To mitigate this, you can add a small amount of a competitive base, like triethylamine (~0.5-1%), to your eluent system.
-
Inappropriate Eluent Polarity: If the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not move off the column at all. A typical starting eluent system for a molecule like this would be a gradient of ethyl acetate in hexanes (e.g., starting at 10:90 and increasing to 50:50).
-
Product Precipitation on Column: If your crude material is not fully dissolved before loading, or if the eluent is a poor solvent for your compound, it can precipitate at the top of the column, leading to channeling and poor separation.[11] Ensure complete dissolution, or consider dry loading the sample onto the silica.
Question 6: Can I purify this compound by recrystallization?
Yes, recrystallization is an excellent and scalable method for purifying solid organic compounds.[12]
-
Solvent Selection: The key is finding a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures. For this moderately polar amide, a polar protic solvent like ethanol or isopropanol is a good starting point. You may need to use a dual-solvent system, such as ethanol/water, where the product is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarity and allowed to cool slowly.[12]
Section 4: Visualized Workflows & Protocols
General Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Low Yield: A Logic Diagram
Caption: Decision-making flowchart for low yield issues.
Detailed Experimental Protocol: Synthesis via HATU Coupling
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
4-Bromo-3-methoxybenzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethylamine (2.0 M solution in THF, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents.
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add 4-Bromo-3-methoxybenzoic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (or DMF) to dissolve the acid completely.
-
Activation: To the stirred solution, add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial to prevent side reactions.[4]
-
Amine Addition: Slowly add the ethylamine solution (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
-
The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
The preparation and applications of amides using electrosynthesis. (2020, November 2). Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012, July 5). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of benzamide 8 under sustainable reaction conditions starting... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 19, 2026, from [Link]
-
Purification of N-benzylbenzamides. (2021, June 12). Reddit. Retrieved January 19, 2026, from [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]
-
4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (2025, August 26). Chemsrc. Retrieved January 19, 2026, from [Link]
-
Synthesis of Benzamide. (2021, January 31). YouTube. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) encountered during the synthesis of benzamide and its derivatives. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs): Core Principles of Benzamide Synthesis
This section addresses fundamental questions regarding the common methods and critical parameters for successful benzamide synthesis.
Q1: What are the most common methods for synthesizing benzamides?
A1: The synthesis of benzamides is a cornerstone in organic and medicinal chemistry.[1] The most prevalent methods involve the coupling of a carboxylic acid or its derivative with an amine. The primary strategies include:
-
Coupling Reagent-Mediated Synthesis: This is one of the most widely used methods in modern medicinal chemistry.[1] It involves the direct reaction of a benzoic acid with an amine in the presence of a coupling reagent that activates the carboxylic acid.[2] Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium/aminium salts like HATU and HBTU.[2][3]
-
From Acyl Chlorides (Schotten-Baumann Reaction): This classic method involves the reaction of a benzoyl chloride with an amine.[4][5] It is often performed in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct that is generated.[6]
-
Direct Thermal Amidation: This "green" approach involves heating a benzoic acid and an amine, often with a catalyst like boric acid, to drive off water and form the amide bond.[7]
-
From Esters or Anhydrides: Benzamides can also be synthesized by reacting an amine with a benzoic anhydride or a methyl/ethyl benzoate.[4][8]
Q2: How do I choose the appropriate coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on several factors including the steric hindrance of your substrates, their electronic properties, and the need to preserve stereochemical integrity if you are working with chiral molecules.[3]
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification.[9] However, carbodiimides can sometimes lead to racemization of chiral centers and the formation of an N-acylurea byproduct.[1][6] The addition of additives like HOBt (1-hydroxybenzotriazole) or OxymaPure can suppress these side reactions.[6][10]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, with fast reaction times and minimal racemization, making them a preferred choice in peptide synthesis and for difficult couplings.[1][9] HATU is generally more reactive than HBTU.[9]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents are very effective. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial in certain applications like intramolecular cyclizations.[1]
Below is a table summarizing the characteristics of common coupling reagents.
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks | Typical Additives |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, versatile. EDC byproduct is water-soluble.[9] | Can cause racemization, N-acylurea formation.[1][6] DCU (from DCC) is poorly soluble.[11] | HOBt, OxymaPure[10] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reactions, low racemization.[1][3] | Higher cost, can react with unprotected N-termini if used in excess.[9] | N/A |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, does not react with the amine component.[1] | Higher cost. | N/A |
Q3: What is the role of the solvent and base in benzamide synthesis?
A3: Solvents and bases are not passive components; they play a crucial role in the reaction's success.
-
Solvent: The solvent must dissolve the reactants and reagents. Common choices are polar aprotic solvents like DMF, DCM, and THF.[12] The choice of solvent can influence reaction rates and pathways.[12] While traditional protocols rely on solvents like DMF and DCM, there is a growing interest in greener alternatives such as water, 2-MeTHF, and ethyl acetate to improve the environmental impact of the synthesis.[13][14][15]
-
Base: A non-nucleophilic organic base, such as DIPEA (diisopropylethylamine) or triethylamine, is often required.[12] Its primary roles are to neutralize any acid salts of the amine starting material and to neutralize acids formed during the reaction (e.g., from HOBt or the protonated coupling reagent).[1][4] This keeps the amine in its neutral, nucleophilic state, ready to react.[10]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a practical, Q&A-style guide to help you troubleshoot specific problems you may encounter during your experiments.
Q: My reaction yield is very low. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the most frequent culprits and their solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[10]
-
Troubleshooting: Ensure your coupling reagent is not degraded and is used in sufficient quantity (typically 1.0-1.5 equivalents).[10] For reactions using coupling reagents like HATU, pre-activating the carboxylic acid with the reagent and base for 15-30 minutes before adding the amine can improve yields.[10]
-
-
Amine Deactivation: The amine can be protonated by the carboxylic acid or acidic byproducts, rendering it non-nucleophilic.[6][10]
-
Troubleshooting: Ensure you are using an adequate amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize any acids present and maintain the amine's reactivity.[12]
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site.[10]
-
Troubleshooting: For sterically hindered substrates, consider using more powerful coupling reagents like HATU.[9] Alternatively, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be effective for challenging couplings.[16] Increasing the reaction temperature or time may also be necessary.
-
-
Hydrolysis of Intermediates: The presence of water can hydrolyze the activated carboxylic acid intermediate or the acyl chloride starting material.[6][10]
The following flowchart provides a systematic approach to troubleshooting low yields.
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Q: I am observing significant side reactions and byproducts. How can I minimize them?
A: Side reactions consume starting materials and complicate purification. Identifying the byproduct is key to solving the problem.[12]
-
N-acylurea Formation (with DCC/EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[6]
-
Mitigation: Add 1-hydroxybenzotriazole (HOBt) to the reaction. HOBt traps the O-acylisourea to form an active ester, which is less prone to this side reaction.[6]
-
-
Racemization: If your carboxylic acid has a chiral center at the alpha-position, the harsh conditions of some coupling methods can lead to a loss of stereochemical purity.
-
Hydrolysis of Acyl Chloride: In a Schotten-Baumann reaction, the benzoyl chloride can react with water to form unreactive benzoic acid.[6]
Q: I am having difficulty purifying my benzamide product. What are some effective strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, reagent byproducts, or side products.
-
Work-up: A standard aqueous work-up is the first line of defense.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic impurities.[17]
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoic acid and acidic impurities.[12][17]
-
A final wash with brine helps to remove residual water before drying the organic layer.[12]
-
-
Removal of Coupling Reagent Byproducts:
-
DCU (from DCC): This byproduct is notoriously insoluble in many organic solvents. It can often be removed by filtering the reaction mixture before the aqueous work-up.[6] Alternatively, after work-up, dissolving the crude product in a solvent like DCM and then adding a non-polar solvent like hexanes can cause the DCU to precipitate, allowing for its removal by filtration.[6][11]
-
EDU (from EDC): This byproduct is water-soluble and is typically removed during the aqueous work-up.[9]
-
-
Crystallization: If your benzamide is a solid, recrystallization is an excellent method for purification.[6][18] Common solvents include ethanol/water mixtures or ethyl acetate/hexanes.[6][17]
-
Column Chromatography: For stubborn impurities or oily products, silica gel column chromatography is the most effective purification technique.[17][18] A typical eluent system is a mixture of ethyl acetate and hexanes.[17]
The following diagram illustrates a general purification workflow.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the technical support center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these versatile yet often sensitive molecules.
Introduction: The Unique Challenges of Brominated Compounds
Brominated organic compounds are crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1] However, their purification presents a distinct set of challenges stemming from the physicochemical properties imparted by the bromine atom. These molecules can exhibit thermal and light sensitivity, susceptibility to dehalogenation, and often form difficult-to-separate byproducts.[2][3][4] This guide provides a systematic, problem-solving approach to navigate these complexities, ensuring you can achieve the desired purity for your downstream applications.
General Handling & Stability FAQs
This section addresses broad questions related to the inherent stability of brominated organics.
Q1: My brominated compound is developing a yellow-orange color upon storage. What is causing this and how can I fix it?
A1: The discoloration is typically due to the slow release of elemental bromine (Br₂), which has a characteristic orange-brown color.[5] This can be caused by gradual decomposition, especially upon exposure to light or trace impurities.[3] Before use in a sensitive reaction, it's often best to purify the compound. For pre-purification workup, washing an ethereal or DCM solution of your crude product with a mild reducing agent like 10% aqueous sodium thiosulfate or sodium bisulfite will quench the free bromine.[6][7]
Q2: I suspect my compound is decomposing during workup or purification. What are the common degradation pathways?
A2: Brominated compounds can degrade via several pathways:
-
Dehydrobromination: This is an elimination reaction, particularly common for alkyl bromides in the presence of base, which forms an alkene.[2]
-
Debromination: Reductive cleavage of the C-Br bond can occur, replacing it with a C-H bond.[4] This can be catalyzed by certain metals or occur on acidic surfaces like silica gel.[8][9] The C-Br bond is weaker than C-Cl or C-F bonds, making debromination a more common issue.[4]
-
Thermal Decomposition: Many brominated compounds are thermally labile. Excessive heat during distillation or solvent removal can lead to charring and the formation of complex byproducts.[2][10]
Troubleshooting by Purification Technique
This section provides specific troubleshooting guides for the most common purification methods.
Flash Column Chromatography
Flash chromatography is a workhorse technique, but the acidic nature of standard silica gel can pose a significant threat to sensitive brominated compounds.
Q3: My compound streaks badly or disappears entirely on the silica gel column. What is happening?
A3: This is a classic sign of on-column decomposition. Standard silica gel is acidic (pH ~4-5) and can catalyze elimination (dehydrobromination) or substitution reactions.[8]
-
Causality: The Lewis acidic sites on the silica surface can coordinate to the bromine atom, weakening the C-Br bond and promoting elimination, especially for tertiary or secondary alkyl bromides. For aromatic bromides, this is less common but can still occur with highly activated or sensitive ring systems.
-
Solution:
-
Test Stability: Before committing your entire batch, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new baseline spot appears or the original spot diminishes, it is not stable on silica.[8]
-
Deactivate the Silica: Neutralize the silica gel by preparing your column slurry with an eluent containing 0.5-1% triethylamine or ammonia. This will neutralize the acidic sites.
-
Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]
-
Q4: I can't separate my desired monobrominated product from a dibrominated byproduct. How can I improve the separation?
A4: This is a common challenge as the polarity difference can be minimal. Over-bromination often occurs when the substrate is highly activated or an excess of the brominating agent is used.[11]
-
Causality: The addition of a second bromine atom may not significantly alter the compound's polarity, leading to very similar Rf values.
-
Solution:
-
Optimize Eluent System: Use a shallow solvent gradient with a less polar solvent system (e.g., transitioning from 1% to 5% ethyl acetate in hexanes). A good starting point is to find a solvent system where the desired product has an Rf of ~0.3.[6]
-
Increase Column Length: A longer column provides more theoretical plates, enhancing the separation of closely eluting compounds.
-
Consider Reverse-Phase: If the compounds have sufficient polarity, reverse-phase (C18) chromatography, which separates based on hydrophobicity, may provide a different selectivity and achieve separation.[8]
-
Table 1: Recommended Chromatography Conditions for Brominated Compounds
| Compound Type | Stationary Phase | Recommended Eluent System (Starting Point) | Key Considerations |
| Non-polar Alkyl/Aryl Bromides | Silica Gel | Hexanes / Ethyl Acetate (99:1 to 90:10) | Monitor for decomposition on silica.[8] |
| Acid-Sensitive Bromides | Neutral Alumina or Deactivated Silica | Hexanes / Dichloromethane | Avoids acid-catalyzed degradation. |
| Polar Brominated Heterocycles | Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | May require reverse-phase if very polar. |
| Diastereomeric Bromides | Silica Gel | Toluene / Ethyl Acetate | Often requires extensive screening of eluents. |
Crystallization & Recrystallization
Crystallization is an excellent method for purifying solid brominated compounds, often yielding material of very high purity.[12]
Q5: My crude product oils out instead of forming crystals upon cooling. What should I do?
A5: "Oiling out" occurs when the solute's solubility at the cooling temperature is still too high, or when impurities inhibit the formation of a crystal lattice.[13]
-
Causality: The compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common if the solvent is too "good" or if the compound's melting point is close to the temperature of the solution.
-
Solution:
-
Initiate Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line.[14] The microscopic scratches provide a nucleation site for crystal growth.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it just begins to turn cloudy, then warm slightly to clarify and cool again. A common example is adding water or hexanes to an ethanol or THF solution.[15]
-
Re-evaluate Solvent Choice: The ideal solvent dissolves the compound when hot but poorly when cold.[12] You may need to screen several solvents to find the optimal one.
-
Q6: After recrystallization, my product is still colored and the melting point is broad. Why?
A6: This indicates that significant impurities are still present. Colored impurities may have co-crystallized with your product.
-
Causality: If an impurity has a structure very similar to the desired compound, it can become incorporated into the crystal lattice. A broad melting point is a definitive sign of impurity.
-
Solution:
-
Perform a Hot Filtration: If you observe insoluble material in your hot solution, perform a rapid gravity filtration of the hot solution before cooling to remove these impurities.[13]
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored, non-polar impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Recrystallize Again: A second recrystallization is often necessary to achieve high purity.[12] The first crystallization removes the bulk of the impurities, making the second one more effective.
-
Diagram 1: Troubleshooting a Failed Crystallization
This workflow guides the decision-making process when a crystallization attempt does not yield the desired solid product.
Caption: Workflow for troubleshooting common crystallization failures.
Distillation
Distillation is suitable for thermally stable, liquid brominated compounds.[16]
Q7: My compound seems to be decomposing in the distillation pot, causing it to darken and yield a poor recovery.
A7: This is a clear indication of thermal decomposition. Many C-Br bonds are not stable to prolonged heating at atmospheric pressure.[2]
-
Causality: The energy required to reach the atmospheric boiling point is sufficient to cause side reactions, such as elimination or polymerization, especially if catalytic impurities (acidic or basic traces) are present.[17]
-
Solution:
-
Use Vacuum Distillation: The primary solution is to distill under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing the distillation to proceed at a much lower, non-destructive temperature.
-
Minimize Residence Time: Use a flask size appropriate for the amount of material. Heating a large, half-empty flask for an extended period increases the time the compound spends at high temperatures.
-
Pre-Purify: If possible, perform a quick aqueous wash (e.g., with dilute sodium bicarbonate) to remove acidic impurities that might catalyze decomposition before attempting distillation.[18]
-
Analytical Challenges
Q8: How can I accurately assess the purity of my final brominated compound?
A8: A combination of techniques is often required.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for volatile, thermally stable compounds. The mass spectrometer can confirm the presence of bromine via its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[19] However, be aware that some brominated compounds can degrade in the hot GC inlet.[20]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is preferred for less volatile or thermally labile compounds.[19][21]
-
NMR: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing for the presence of organic impurities.
-
Purity Determination: For quantitative assessment, HPLC with a UV detector is a standard method.[22] A catalytic bromination method using a reagent like pyridine sulfate dibromide can also be used to determine the purity of olefinic monomers.[23]
Diagram 2: Purification Method Selection Guide
This diagram helps in selecting an appropriate primary purification technique based on the properties of the crude brominated compound.
Caption: Decision tree for selecting a primary purification method.
References
-
Angles, S. N., & Miller, A. E. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]
- Beckmann, W. (1967). U.S. Patent No. US3314762A. Google Patents.
-
Angles, S. N., & Miller, A. E. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]
- Belohlav, L. R. (1964). U.S. Patent No. US3145084A. Google Patents.
- Watanabe, K., et al. (2002). European Patent No. EP0913381B1. Google Patents.
-
Al-Odaini, N. A., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules. Available at: [Link]
-
Kamm, O., & Marvel, C. S. (1921). Alkyl and Alkylene Bromides. Organic Syntheses. Available at: [Link]
-
ChemHelpASAP. (2021). Recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry. Available at: [Link]
-
Sreeprasad, T. S., & Rao, T. P. (2007). Determination of the purity of monomers by a catalytic bromination method. Analyst. Available at: [Link]
-
Goldman, P., et al. (1968). Enzymic dehalogenation of certain brominated and chlorinated compounds. Journal of Biological Chemistry. Available at: [Link]
-
Shodh Sagar. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Nichols, L. (2021). Crystallization, Small Scale. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. ACS GCI. Available at: [Link]
-
Wikipedia. (n.d.). Dehalogenation. Wikipedia. Available at: [Link]
-
López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Reddit. (2018). Beautiful crystallization of 4-bromoacetanilide I made today. Reddit. Available at: [Link]
-
Protti, S., et al. (2020). Sustainable bromination of organic compounds: A critical review. Green Chemistry. Available at: [Link]
- Lustig, O., & Cohen, E. (1990). U.S. Patent No. US4954648A. Google Patents.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
ResearchGate. (n.d.). 54 questions with answers in BROMINATION. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks. Available at: [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]
- The Dow Chemical Company. (1966). U.S. Patent No. US3231343A. Google Patents.
-
Biernacka, P., et al. (2025). Determination of Bromine Flame Retardants in Polymers by High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Stibor, I., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]
-
Stewart, S. M. (2021). Synthesis of 1-Bromobutane: Steam distillation. YouTube. Available at: [Link]
-
Atashgahi, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
YouTube. (2023). Bromine synthesis and distillation. YouTube. Available at: [Link]
-
Zwiener, C., & Glauner, T. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Gibson, S. A., & Suflita, J. M. (1990). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. Available at: [Link]
-
Gao, Y., et al. (2025). Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter. Environmental Science & Technology. Available at: [Link]
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rroij.com [rroij.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. iosrjournals.org [iosrjournals.org]
- 23. Determination of the purity of monomers by a catalytic bromination method - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Degradation Pathways of N-Substituted Benzamides
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of N-substituted benzamides. This document provides in-depth, field-proven insights into the stability of this crucial class of molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and logic.
N-substituted benzamides are integral to numerous pharmaceutical compounds. Understanding their degradation is paramount for predicting shelf-life, ensuring therapeutic efficacy, and identifying potential toxicological concerns. This guide is structured to directly address the common challenges and questions that arise during these critical investigations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when beginning their work on N-substituted benzamide degradation.
Q1: What are the primary degradation pathways for N-substituted benzamides?
A1: N-substituted benzamides are susceptible to several degradation pathways, with the most common being hydrolysis of the amide bond.[1][2] This can be catalyzed by either acidic or basic conditions. Other significant pathways include photodegradation, and for certain applications, enzymatic degradation.[1][3]
Q2: What are the expected degradation products from amide hydrolysis?
A2: The hydrolysis of the amide bond in an N-substituted benzamide will typically yield a carboxylic acid (benzoic acid or a derivative) and a primary or secondary amine, depending on the substitution pattern of the parent molecule.[1]
Q3: My HPLC analysis shows unexpected peaks during a stability study. What could they be?
A3: Unexpected peaks in your chromatogram can arise from several sources. They could be degradation products, impurities from the initial synthesis of the N-substituted benzamide, or even artifacts from the sample matrix or mobile phase.[1] It is crucial to run a baseline analysis of your starting material to identify any pre-existing impurities.
Q4: How can I minimize the hydrolysis of my N-substituted benzamide during storage and handling?
A4: To minimize hydrolysis, it is essential to control the storage conditions.[4] Storing the compound in a solid, dry form at a low temperature is ideal. If in solution, using a buffered system at a neutral or slightly acidic pH can enhance stability, as the rate of hydrolysis is often accelerated under basic conditions.[4][5] The choice of container is also important to prevent moisture ingress.[4]
Q5: Which analytical techniques are most suitable for studying the degradation of N-substituted benzamides?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for separating and quantifying the parent compound and its degradation products.[2] For the identification and structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][6]
Section 2: Troubleshooting Experimental Challenges
This section provides a more granular look at specific issues that can arise during degradation studies and offers actionable solutions.
Issue 1: No Degradation Observed Under Forced Stress Conditions
-
Potential Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild to induce degradation.[1][2]
-
Troubleshooting Steps:
-
Incrementally Increase Stress Severity: Gradually increase the concentration of the acid or base, raise the incubation temperature, or extend the exposure time.[1][2]
-
Evaluate Oxidative Stress: If hydrolytic stress is ineffective, consider oxidative degradation by introducing an agent like hydrogen peroxide.[1]
-
Investigate Photostability: Expose the compound to controlled UV and visible light to assess for photolytic degradation.[1]
-
Issue 2: Poor Peak Shape in HPLC Analysis
-
Potential Cause: Several factors can lead to poor peak shape, including secondary interactions with the stationary phase, sample overload, or an inappropriate mobile phase pH.[1]
-
Troubleshooting Steps:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, reducing tailing.[1]
-
Use an End-Capped Column: Employ a column where the active silanol groups have been chemically deactivated.[1]
-
Add a Competitive Amine: Introducing a small amount of an amine like triethylamine to the mobile phase can block active sites on the column.[1]
-
-
For Peak Fronting:
-
Issue 3: Inconsistent Degradation Results Between Experiments
-
Potential Cause: Variability in experimental conditions is a common source of inconsistent results. This can include fluctuations in temperature, light exposure, or the preparation of stress solutions.[2]
-
Troubleshooting Steps:
-
Precise Control of Environment: Use a temperature-controlled incubator or water bath and ensure consistent light exposure for photostability studies.[2]
-
Standardize Solution Preparation: Prepare fresh stress solutions for each experiment and verify their concentrations.[2]
-
Use a Validated Analytical Method: Ensure your HPLC or LC-MS method is robust and validated for linearity, accuracy, and precision.
-
Section 3: Key Degradation Pathways and Experimental Protocols
This section delves into the mechanisms of the primary degradation pathways and provides standardized protocols for their investigation.
Hydrolytic Degradation
Amide hydrolysis is a common degradation pathway for N-substituted benzamides and can be catalyzed by both acid and base.[7] The general mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8]
Base-Catalyzed Hydrolysis
In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This is often a faster pathway for amide degradation compared to acid-catalyzed hydrolysis.[5][9]
Experimental Protocol for Forced Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the N-substituted benzamide in a suitable organic solvent (e.g., methanol or acetonitrile).[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.[1]
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.
Photodegradation
Many pharmaceutical compounds are sensitive to light, and N-substituted benzamides can be susceptible to photodegradation. The mechanism can be complex, involving cleavage of the amide bond or modifications to the aromatic ring.[3][10]
Experimental Protocol for Photostability Testing
-
Sample Preparation: Prepare a solution of the N-substituted benzamide in a suitable solvent and place it in a photostable, transparent container.
-
Exposure: Expose the sample to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At specified time points, withdraw aliquots of the samples and analyze them by HPLC to determine the extent of degradation.
Visualizing Degradation Pathways and Workflows
To aid in the conceptualization of these processes, the following diagrams illustrate the primary degradation pathways and a general experimental workflow.
Caption: Primary degradation pathways for N-substituted benzamides.
Caption: A typical experimental workflow for degradation studies.
Data Summary
The following table provides a hypothetical summary of degradation data for a model N-substituted benzamide under various stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | Benzoic Acid, N-methylamine |
| 0.1 M NaOH | 24 | 60 | 45.8 | Benzoic Acid, N-methylamine |
| 3% H₂O₂ | 24 | 25 | 8.5 | Oxidized Benzamide Derivatives |
| UV/Vis Light | 24 | 25 | 22.1 | Photoproduct A, Photoproduct B |
| 80°C Dry Heat | 48 | 80 | 2.1 | Minimal Degradation |
References
-
Hansen, M., Björklund, E., Tjornelund, J., & Funch, L. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5236-5243. Retrieved from [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Mortensen, H. T., Christensen, J. H., & Frølund, B. (2014). Study of Degradation Intermediates Formed During Electrochemical Oxidation of Pesticide Residue 2,6-dichlorobenzamide (BAM) at Boron Doped Diamond (BDD) and Platinum-Iridium Anodes. Chemosphere, 111, 445-451. Retrieved from [Link]
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(10), 3224-3227. Retrieved from [Link]
-
Sravani, B., & Devala, R. G. (2016). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Retrieved from [Link]
-
Watanabe, M., Inomata, H., & Arai, K. (2003). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 42(1), 47-52. Retrieved from [Link]
-
Whalley, E. (1964). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 42(5), 1019-1025. Retrieved from [Link]
-
HBCSE. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2014). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Retrieved from [Link]
-
Ben-David, A., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(10), 6046-6056. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Kelbysheva, E. S., et al. (2024). Photolysis and Photodegradation of N-Substituted Phthalimides with a Cymantrenyl Moiety. Russian Journal of Inorganic Chemistry, 69, 1779-1788. Retrieved from [Link]
-
Hellwig, M., & Henle, T. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino acids, 47(6), 1141–1149. Retrieved from [Link]
-
Jorens, J., et al. (2016). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 50(17), 9226-9234. Retrieved from [Link]
-
Bailón-García, E., et al. (2021). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Materials, 14(11), 2898. Retrieved from [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7859. Retrieved from [Link]
-
Hill, R. R., Jeffs, G. E., Roberts, D. R., & Wood, S. A. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications, (18), 1735-1736. Retrieved from [Link]
-
Li, Y., et al. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 25(23), 5648. Retrieved from [Link]
-
Liu, N., et al. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. Molecules, 27(5), 1504. Retrieved from [Link]
-
Chacko, J. T., & Subramaniam, K. (2011). Enzymatic Degradation of Azo Dyes–A Review. International Journal of Environmental Sciences, 1(6), 1250-1260. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study of degradation intermediates formed during electrochemical oxidation of pesticide residue 2,6-dichlorobenzamide (BAM) at boron doped diamond (BDD) and platinum-iridium anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Byproduct Formation in Amidation Reactions
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your go-to resource for troubleshooting and preventing common byproduct formation in amidation reactions. Amide bond formation is a cornerstone of modern chemistry, yet its nuances can often lead to challenging side reactions that compromise yield, purity, and, ultimately, project timelines.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, you will find a series of frequently asked questions (FAQs) that directly address specific issues you may encounter. Each answer is grounded in mechanistic principles and supported by actionable protocols and authoritative references.
Frequently Asked Questions (FAQs)
Section 1: Racemization and Epimerization
Q1: I'm observing significant epimerization in my peptide coupling reactions. What is the underlying cause, and how can I prevent it?
A1: Racemization, or epimerization at the α-carbon of an amino acid, is a critical issue in peptide synthesis as it can drastically alter the biological activity of the final peptide.[1] This loss of stereochemical integrity primarily occurs via two base-catalyzed mechanisms: direct enolization or through the formation of a 5(4H)-oxazolone intermediate. The latter is particularly prevalent when activating N-acyl amino acids.[2]
The propensity for racemization is influenced by several factors, including the choice of coupling reagent, base, solvent, and the specific amino acid residue being coupled.[3] Histidine and cysteine are known to be particularly susceptible to racemization.[4]
Core Directive for Prevention:
The key to preventing racemization is to use a coupling protocol that either avoids the formation of the oxazolone or promotes a rapid reaction of the activated ester with the amine, minimizing the time the activated species is exposed to the basic conditions that facilitate epimerization.
Troubleshooting and Mitigation Strategies:
-
Choice of Coupling Additives: The use of additives is crucial for suppressing racemization.[3]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that reacts with the activated carboxylic acid to form an active ester, which is less prone to racemization.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization due to its ability to increase the coupling rate.[6]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that has shown comparable or even superior performance in suppressing racemization and improving coupling efficiency.[6][7] It is a safer and often more cost-effective choice.[6]
-
-
Selection of Coupling Reagent:
-
Carbodiimides (DCC, DIC, EDC): When used alone, these can lead to significant racemization. Their use in combination with additives like HOBt or OxymaPure is highly recommended.[2] The combination of DIC and an additive is often preferred in solid-phase peptide synthesis (SPPS) because the resulting urea byproduct is soluble and easily washed away.[2]
-
Onium Salts (HATU, HBTU): These reagents are generally very efficient and lead to fast coupling reactions, which can minimize the time for racemization to occur.[8]
-
-
Base Selection:
-
The basicity and steric hindrance of the base used can significantly impact racemization.[3]
-
Less basic amines like N-methylmorpholine (NMM) or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over stronger, less hindered bases.[2][3] In cases with a high risk of racemization, the weaker base sym-collidine may be a better choice.[2]
-
-
Solvent and Temperature:
-
Polar aprotic solvents like DMF and NMP are common, but their choice can influence reaction rates and side reactions.
-
Running the reaction at lower temperatures can also help to minimize racemization.[9]
-
Protocol 1: Minimizing Racemization using OxymaPure and DIC
This protocol is suitable for manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity DMF.
-
Activation Solution: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents), OxymaPure (3 equivalents) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the activation solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser or TNBS test to ensure the completion of the coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and the diisopropylurea byproduct.
Section 2: Carbodiimide-Related Byproducts
Q2: I'm using EDC for my amidation and I'm getting a significant amount of an insoluble byproduct that is difficult to separate from my product. What is it and how can I avoid it?
A2: The byproduct you are likely observing is an N-acylurea . This is a common and often frustrating side reaction in carbodiimide-mediated couplings (e.g., with DCC, DIC, or EDC).[10] It forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is the initial product of the reaction between the carboxylic acid and the carbodiimide.[11][12] This rearrangement competes with the desired reaction of the O-acylisourea with the amine.[10]
The resulting N-acylurea is often difficult to remove chromatographically due to its similar polarity to the desired amide product.[10]
Diagram 1: N-Acylurea Formation Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide
Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide. This document is designed to provide researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting strategies, and frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you to overcome common challenges and optimize your synthetic route.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a critical class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern of this compound, with its combination of a halogen, an electron-donating methoxy group, and an N-ethyl amide, presents a unique scaffold for further chemical elaboration. The successful and scalable synthesis of this molecule is a key first step in many research and development pipelines.
This guide will focus on a robust and widely applicable two-step synthetic pathway: the conversion of 4-Bromo-3-methoxybenzoic acid to its corresponding acyl chloride, followed by amidation with ethylamine.
Visualizing the Synthesis: A Step-by-Step Workflow
To provide a clear overview of the synthetic process, the following diagram outlines the key transformations and stages, from starting material to the final purified product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols: A Detailed Guide
The following protocols provide a step-by-step guide for the synthesis. The quantities provided are for a laboratory scale and can be adjusted as needed, with appropriate considerations for reaction scaling.
Part 1: Synthesis of 4-Bromo-3-methoxybenzoyl Chloride
This initial step involves the activation of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 4-Bromo-3-methoxybenzoic acid.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF.
-
Chlorination: Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, it is advisable to add more anhydrous toluene and evaporate again. The resulting crude 4-Bromo-3-methoxybenzoyl chloride is typically used in the next step without further purification.[4]
Part 2: Synthesis of this compound
This step involves the reaction of the synthesized acyl chloride with ethylamine to form the desired amide bond. This is a classic nucleophilic acyl substitution reaction.[5]
Materials:
-
Crude 4-Bromo-3-methoxybenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA) or pyridine)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethylamine and the base in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve the crude 4-Bromo-3-methoxybenzoyl chloride in a minimal amount of the anhydrous solvent and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis. These values should be considered as a starting point and may require optimization for specific experimental setups and scales.
| Parameter | Value | Notes |
| Part 1: Acyl Chloride Formation | ||
| 4-Bromo-3-methoxybenzoic acid | 1.0 eq | |
| Thionyl chloride | 2.0 - 5.0 eq | Excess is used to drive the reaction to completion. |
| Anhydrous Toluene | 5 - 10 mL per gram of acid | |
| Catalytic DMF | 1-2 drops | |
| Reaction Temperature | Reflux | |
| Reaction Time | 1 - 3 hours | Monitor by cessation of gas evolution. |
| Part 2: Amidation | ||
| 4-Bromo-3-methoxybenzoyl chloride | 1.0 eq | |
| Ethylamine | 1.1 - 1.5 eq | A slight excess is used to ensure complete reaction. |
| Base (e.g., Triethylamine) | 1.2 - 2.0 eq | To neutralize the HCl byproduct. |
| Anhydrous Solvent | 10 - 20 mL per gram of acyl chloride | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. |
| Expected Overall Yield | 70 - 90% | Dependent on purity of starting materials and purification efficiency. |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis and provides practical solutions.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs):
-
Q1: My yield of this compound is consistently low. What are the most likely causes?
-
A1: Low yields in this synthesis can often be attributed to several factors. Firstly, the presence of moisture is a significant issue, as it can hydrolyze the highly reactive 4-Bromo-3-methoxybenzoyl chloride intermediate back to the carboxylic acid. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. Secondly, incomplete conversion of the carboxylic acid to the acyl chloride can be a problem. Using a sufficient excess of thionyl chloride and ensuring the reaction goes to completion (cessation of gas evolution) is crucial. Finally, product loss during the work-up and purification steps is a common culprit. Careful extraction and optimized recrystallization or chromatography conditions are essential.
-
-
Q2: I am observing a significant amount of a white solid byproduct that is insoluble in my organic solvent. What could it be?
-
A2: The most likely insoluble white solid is the hydrochloride salt of your amine base (e.g., triethylammonium chloride) or ethylammonium chloride, which is formed as a byproduct of the amidation reaction.[5] This is expected and is typically removed during the aqueous work-up. If it persists, an additional water wash of the organic layer may be necessary.
-
-
Q3: How does the presence of the bromo and methoxy substituents affect the reaction?
-
A3: The methoxy group at the 3-position is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon in the acyl chloride, potentially slowing down the rate of nucleophilic attack by ethylamine compared to an unsubstituted benzoyl chloride.[6][7] The bromo group at the 4-position is an electron-withdrawing group, which can counteract this effect to some extent. In practice, the reaction should still proceed efficiently under the recommended conditions. These substituents are more likely to influence the physical properties of the product, such as its solubility and melting point, which are important considerations for purification.
-
-
Q4: What is the role of the catalytic DMF in the acyl chloride formation step?
-
A4: N,N-Dimethylformamide (DMF) acts as a catalyst in the reaction between a carboxylic acid and thionyl chloride by forming a small amount of the Vilsmeier reagent (chlorodimethylformiminium chloride) in situ. This reagent is a more powerful activating agent than thionyl chloride itself, leading to a faster and more efficient conversion of the carboxylic acid to the acyl chloride.
-
-
Q5: Are there any specific safety precautions I should take during this synthesis?
-
A5: Yes, several safety precautions are critical. Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[8][9] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ethylamine is a flammable and corrosive base. All procedures should be carried out with appropriate engineering controls and safety measures in place.
-
References
-
ResearchGate. (n.d.). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Conditions: a) Br... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-3-methoxybenzyl chloride. Retrieved from [Link]
-
PubMed. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Retrieved from [Link]
-
ResearchGate. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand | Request PDF. Retrieved from [Link]
-
Quora. (2023). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons? Retrieved from [Link]
-
ChemBK. (2024). Benzamide, N-ethyl-. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]
-
Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Retrieved from [Link]
-
PMC - NIH. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
Sources
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. rsc.org [rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Benzamide Inhibitors: A Comparative Analysis Featuring 4-Bromo-N-ethyl-3-methoxybenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel benzamide-based compounds. Using 4-Bromo-N-ethyl-3-methoxybenzamide as a central case study, we will explore its potential inhibitory activity against three major classes of enzymes commonly targeted by the benzamide scaffold: Poly(ADP-ribose) polymerases (PARPs), Histone Deacetylases (HDACs), and Phosphodiesterase 4 (PDE4).
The benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its ability to mimic the nicotinamide moiety of NAD+ or act as a zinc-binding group makes it a versatile starting point for inhibitor design. This guide will not only compare the hypothetical performance of this compound with established inhibitors but will also provide detailed experimental protocols and the scientific rationale behind them.
Part 1: Evaluation as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor
Introduction to PARP and Its Role in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA damage repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs.[3] Without a functional HR pathway, these cells cannot repair the DSBs, leading to cell death through a concept known as synthetic lethality.[2][4] PARP inhibitors (PARPi) have emerged as a significant class of targeted therapies for such cancers.[1][3]
The benzamide group in many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[1]
Hypothetical Performance of this compound as a PARP1 Inhibitor
For the purpose of this guide, we will hypothesize that this compound exhibits inhibitory activity against PARP1. We will then compare its hypothetical performance metrics to those of well-established, clinically approved PARP inhibitors.
Experimental Protocol: PARP1 Enzymatic Assay (HTS Fluorescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 enzyme. The biotinylated histones are then captured on a streptavidin-coated plate and detected with a europium-labeled anti-histone antibody. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is proportional to the amount of PARPylation.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated 384-well plates
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
Stop Buffer (e.g., 100 mM EDTA)
-
Europium-labeled Anti-Histone H1 Antibody
-
TR-FRET Plate Reader
-
Test Compound (this compound) and Reference Inhibitors (e.g., Olaparib)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 pM).
-
Enzyme and Substrate Preparation: Dilute PARP1 enzyme, Histone H1, and biotinylated NAD+ in assay buffer to their optimal working concentrations, as determined by initial optimization experiments.
-
Assay Reaction:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the PARP1 enzyme and Histone H1 mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 4 µL of the biotinylated NAD+ solution.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stopping the Reaction: Add 5 µL of stop buffer to each well.
-
Detection:
-
Add 5 µL of the europium-labeled anti-histone H1 antibody solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The use of a TR-FRET based assay provides high sensitivity and a good signal-to-noise ratio, making it suitable for high-throughput screening (HTS) and accurate IC50 determination. The pre-incubation of the enzyme with the inhibitor allows for equilibrium to be reached before the enzymatic reaction is initiated.
Visualizing the PARP1 Inhibition Pathway
Caption: Mechanism of PARP1 inhibition by benzamide inhibitors.
Comparative Performance Data: PARP1 Inhibition
This table compares the hypothetical IC50 value for our test compound with the published IC50 values for several leading PARP inhibitors.
| Compound | PARP1 IC50 (nM) | Reference |
| This compound | 25 nM (Hypothetical) | N/A |
| Olaparib | 5 nM | [5] |
| Talazoparib | 0.57 nM | [6][7] |
| Niraparib | 2.8 nM | [8] |
Part 2: Evaluation as a Histone Deacetylase (HDAC) Inhibitor
Introduction to HDACs and Their Role in Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[9][10] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[9] Dysregulation of HDAC activity is a hallmark of many cancers, where aberrant gene silencing of tumor suppressor genes contributes to tumorigenesis.[9][11][12][13] HDAC inhibitors (HDACi) can reverse this epigenetic silencing, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[11]
The benzamide class of HDAC inhibitors typically contains a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker, and a cap group that interacts with the surface of the enzyme.[11]
Hypothetical Performance of this compound as an HDAC1 Inhibitor
We will now explore the hypothetical inhibitory potential of this compound against HDAC1, a class I HDAC that is a major target in cancer therapy.
Experimental Protocol: HDAC1 Enzymatic Assay (Fluorogenic)
This protocol describes a common method to measure the enzymatic activity of HDAC1 and the inhibitory potential of test compounds.
Principle: The assay utilizes a fluorogenic substrate that is acetylated. In the presence of HDAC1, the substrate is deacetylated. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC1 activity.
Materials:
-
Recombinant Human HDAC1 Enzyme
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing Trichostatin A as a stop reagent and a protease)
-
96-well black, flat-bottom plates
-
Fluorescence Plate Reader
-
Test Compound (this compound) and Reference Inhibitors (e.g., Entinostat)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test and reference compounds in assay buffer and add them to the wells of the 96-well plate. Include wells with assay buffer alone for no-inhibitor (100% activity) and no-enzyme (background) controls.
-
Enzyme Addition: Dilute the HDAC1 enzyme in assay buffer and add to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Dilute the fluorogenic substrate in assay buffer and add to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Development: Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.
-
Development Incubation: Incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
Causality Behind Experimental Choices: The fluorogenic substrate provides a sensitive and continuous read-out of enzyme activity. The two-step development process, where the HDAC reaction is stopped before the fluorescent signal is generated, ensures that the measured signal is a true endpoint reading of the enzymatic activity during the incubation period.
Visualizing the Role of HDACs in Gene Silencing
Sources
- 1. mdpi.com [mdpi.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of histone deacetylases (HDACs) in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. jebms.org [jebms.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzamides as FGFR1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). This family of compounds has emerged as a promising scaffold in the development of targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies characterized by FGFR1 amplification. Through a systematic exploration of substitutions on the benzamide core, this document elucidates the key structural determinants for inhibitory activity, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Potential of FGFR1 Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, often through gene amplification or mutation, is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[1] The benzamide scaffold represents a versatile starting point for the design of kinase inhibitors, and strategic modifications can lead to highly potent and selective agents.[2] This guide focuses on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide analogs, which have been systematically evaluated for their ability to inhibit FGFR1 and suppress the growth of FGFR1-amplified cancer cell lines.[1][3]
Core Scaffold and Design Rationale
The lead compound series is built upon a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide core. The design rationale for this scaffold is rooted in the established ability of substituted benzamides to interact with the ATP-binding pocket of various kinases. The 4-bromo substitution is often explored for its potential to form halogen bonds or occupy hydrophobic pockets within the receptor. The N-(3,5-dimethoxyphenyl) moiety is designed to project into a specific region of the kinase domain, with the methoxy groups potentially forming key hydrogen bonds or hydrophobic interactions.
Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs
The synthesis of the target benzamide derivatives is typically achieved through a straightforward and robust synthetic route. The general approach involves the amidation of a substituted benzoic acid with a corresponding aniline.
General Synthetic Protocol:
-
Activation of the Carboxylic Acid: The substituted benzoic acid is activated to facilitate the subsequent amidation. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Amide Bond Formation: The activated benzoic acid is then reacted with the desired substituted aniline in an appropriate solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) to form the final benzamide product.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure analog for biological evaluation.
Caption: Inhibition of the FGFR1 signaling pathway by C9 benzamide analog.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the IC₅₀ values of the benzamide analogs against various cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broader Context: SAR of Benzamides Across Different Targets
The principles of SAR observed in this series of FGFR1 inhibitors are echoed in studies of benzamides targeting other proteins. For instance, in the development of benzamide sulfonamide analogs as enzyme inhibitors, a 4-bromophenyl group was also found to be critical for potent inhibition. [4]Similarly, in the context of Mycobacterium tuberculosis inhibitors, substitutions at the C-5 position of the benzamide core significantly impact potency. [5]These examples highlight the importance of systematic exploration of substitutions on the benzamide scaffold to achieve desired biological activity and selectivity.
Conclusion and Future Directions
The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold represents a promising starting point for the development of novel FGFR1 inhibitors. The SAR studies have clearly demonstrated the critical roles of the 4-bromo and 3,5-dimethoxy substitutions for potent in vitro activity. Future efforts in this area should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and drug-like characteristics. Further exploration of substitutions on both the benzamide and the N-phenyl rings could lead to the discovery of even more potent and selective FGFR1 inhibitors with clinical potential.
References
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available from: [Link]
-
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available from: [Link]
-
Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. PubMed. Available from: [Link]
-
Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available from: [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available from: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
-
Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available from: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available from: [Link]
-
Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate. Available from: [Link]
-
Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. PubMed. Available from: [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available from: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]
-
The substituted benzamides--a novel class of dopamine antagonists. PubMed. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Bromo-N-Substituted Benzamides: A Guide for Researchers
The 4-bromobenzamide scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of a diverse range of functional molecules. The bromine atom at the para-position serves as a crucial handle for further synthetic modifications, such as cross-coupling reactions, while the N-substituent provides a powerful means to modulate the physicochemical properties and biological activity of the molecule. This guide presents a comparative analysis of various 4-bromo-N-substituted benzamides, offering insights into their synthesis, characterization, and structure-activity relationships (SAR). The experimental data and protocols provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel compounds with desired properties.
The Versatility of the 4-Bromobenzamide Core
The 4-bromobenzamide moiety is a cornerstone in the design of bioactive compounds. The presence of the bromine atom, an electron-withdrawing group, influences the electronic properties of the aromatic ring and can participate in halogen bonding, a significant interaction in ligand-receptor binding. More importantly, it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to further explore the chemical space.
The N-substituent, on the other hand, is a key determinant of the molecule's overall properties. By varying the nature of the N-substituent from simple alkyl chains to complex aryl and heterocyclic moieties, one can fine-tune parameters such as:
-
Biological Activity: The N-substituent can directly interact with the binding pocket of a biological target, influencing potency and selectivity.
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and metabolic stability are all heavily influenced by the N-substituent, which in turn affects the pharmacokinetic profile of a drug candidate.
-
Solid-State Properties: The N-substituent can dictate the crystal packing and solid-state properties of the molecule, which is critical for materials science applications.
This guide will delve into a comparative analysis of different classes of N-substituted 4-bromobenzamides, providing a framework for understanding how the choice of the N-substituent impacts the overall performance of the molecule.
Comparative Analysis of N-Substituted 4-Bromobenzamides
To illustrate the impact of the N-substituent, this section presents a comparative overview of the biological activity and physicochemical properties of representative 4-bromo-N-substituted benzamides.
Biological Activity: A Case Study on Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy. A study by Li et al. (2018) explored a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors for the treatment of non-small cell lung cancer (NSCLC).[1] The data from this study provides an excellent platform for a comparative analysis of how modifications on the N-aryl substituent influence anticancer activity.
| Compound ID | N-Substituent | IC50 (µM) against NCI-H1581 (NSCLC cell line) |
| C9 | 3,5-dimethoxyphenyl | 1.25 ± 0.23 |
| B3 | 2-methylphenyl | > 10 |
| B4 | 2-chlorophenyl | > 10 |
| B7 | 3-chlorophenyl | > 10 |
| B10 | 3-methoxyphenyl | > 10 |
| B14 | 4-fluorophenyl | > 10 |
| C2 | 2-(phenylsulfonamido)phenyl | > 10 |
| C4 | 2-(3-bromophenylsulfonamido)phenyl | > 10 |
| C5 | 2-(3-chlorophenylsulfonamido)phenyl | > 10 |
Data extracted from Li et al., J Enzyme Inhib Med Chem, 2018.[1][2][3]
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the N-aryl substituent is critical for the FGFR1 inhibitory activity.
-
The 3,5-dimethoxyphenyl substituent (C9) confers the highest potency among the tested compounds. This suggests that the methoxy groups at the 3 and 5 positions of the phenyl ring are crucial for binding to the active site of FGFR1. Molecular docking studies from the publication suggest these groups may form key hydrogen bonds.[1]
-
Simple substitutions on the phenyl ring (B3, B4, B7, B10, B14) , such as methyl, chloro, methoxy, or fluoro groups at various positions, lead to a significant loss of activity. This highlights the specific steric and electronic requirements of the FGFR1 binding pocket.
-
Introduction of a sulfonamido linker and a second phenyl ring (C2, C4, C5) also resulted in inactive compounds, suggesting that the increased bulk and altered conformation are detrimental to binding.
This case study underscores the importance of a systematic exploration of the N-substituent to identify the optimal pharmacophore for a given biological target.
Physicochemical Properties
The physicochemical properties of a compound, such as solubility and lipophilicity (LogP), are critical for its drug-likeness and overall developability. The N-substituent plays a pivotal role in modulating these properties.
| Compound | N-Substituent | Molecular Weight ( g/mol ) | Calculated LogP |
| 4-Bromobenzamide | -H | 200.03 | 1.8 |
| 4-Bromo-N-methylbenzamide | -CH₃ | 214.06 | 1.8 |
| 4-Bromo-N-ethylbenzamide | -CH₂CH₃ | 228.09 | 2.2 |
| 4-Bromo-N-isopropylbenzamide | -CH(CH₃)₂ | 242.11 | 2.5 |
| 4-Bromo-N-phenylbenzamide | -C₆H₅ | 276.13 | 3.5 |
| 4-Bromo-N-(4-methylbenzyl)benzamide | -CH₂(4-CH₃C₆H₄) | 304.18 | 4.2 |
Data sourced from PubChem and Cheméo.
Analysis of Physicochemical Trends:
-
Lipophilicity (LogP): As the size and hydrophobicity of the N-substituent increase, the calculated LogP value also increases. This trend is expected, as the addition of alkyl and aryl groups reduces the overall polarity of the molecule. A higher LogP can lead to better membrane permeability but may also result in lower aqueous solubility and increased metabolic liability. The optimal LogP for a drug candidate is typically in the range of 1-3.[4]
-
Solubility: Generally, an increase in LogP correlates with a decrease in aqueous solubility. For instance, benzamide itself has a moderate solubility in water, which is expected to decrease with the introduction of larger, nonpolar N-substituents.[5] The choice of N-substituent must therefore be a balance between achieving the desired biological activity and maintaining acceptable physicochemical properties.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of 4-bromo-N-substituted benzamides, as well as for the determination of key physicochemical properties.
Synthesis of 4-Bromo-N-arylbenzamides via Acyl Chloride
This protocol describes a general and robust method for the synthesis of N-aryl substituted 4-bromobenzamides using the corresponding acyl chloride. This is a variation of the classic Schotten-Baumann reaction.[6]
Materials:
-
4-Bromobenzoyl chloride
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-N-arylbenzamide.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7]
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals for a 4-bromo-N-arylbenzamide would include aromatic protons from both the 4-bromophenyl and the N-aryl rings, as well as a characteristic amide N-H proton signal (typically a singlet or a broad singlet).
-
¹³C NMR: Acquire the spectrum to confirm the carbon framework of the molecule. The carbonyl carbon of the amide typically appears in the range of 165-170 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Acquire the spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Expected Absorptions: Key characteristic peaks include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretch (in the fingerprint region).[8]
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
Physicochemical Property Determination
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.[7][9]
Lipophilicity (LogP) Determination (Shake-Flask Method):
-
Prepare a solution of the compound in the aqueous phase (water or buffer pre-saturated with n-octanol).
-
Add an equal volume of n-octanol (pre-saturated with the aqueous phase).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7][10]
Visualization of Workflows and Concepts
To further elucidate the concepts discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.
General Synthetic Workflow for 4-Bromo-N-Substituted Benzamides
Caption: General synthetic strategies for 4-bromo-N-substituted benzamides.
Structure-Activity Relationship (SAR) Analysis Workflow
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Conclusion
The 4-bromobenzamide scaffold is a remarkably versatile platform for the development of novel molecules with tailored properties. As demonstrated in this guide, the judicious selection of the N-substituent is a powerful strategy to modulate biological activity and physicochemical characteristics. A systematic and iterative approach, combining rational design, efficient synthesis, and thorough characterization, is key to unlocking the full potential of this important chemical class. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to embark on their own investigations into the fascinating world of 4-bromo-N-substituted benzamides.
References
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Available at: [Link]
-
Gajda, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Pharmaceuticals, 15(5), 624. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Available at: [Link]
-
Morriello, G., et al. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 47(13), 3374-3384. Available at: [Link]
-
Rasool, N., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6529. Available at: [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]
-
Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Available at: [Link]
-
Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 289-303. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 58(6), 351-356. Available at: [Link]
-
Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
de Oliveira, R. B., et al. (2022). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 15(12), 1563. Available at: [Link]
-
Szyszkowska, A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. Available at: [Link]
-
Atamanyuk, D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available at: [Link]
-
Das, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. Available at: [Link]
-
Sharma, A., et al. (2022). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 10, 995376. Available at: [Link]
-
Mahmoud, A. R. (2023). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(23), 13987-13991. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
O'Dwyer, P. J., et al. (2015). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Available at: [Link]
-
Magar, D. D., et al. (2012). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica, 4(4), 1595-1601. Available at: [Link]
-
Medicosis Perfectionalis. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. YouTube. Available at: [Link]
-
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Available at: [Link]
-
Ragaini, F., et al. (2018). N-(diisopropylphosphanyl)benzamide. Molbank, 2018(2), M988. Available at: [Link]
-
Semantic Scholar. (2019). FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. Available at: [Link]
-
Singh, P., et al. (2008). Synthesis and biological evaluation of novel 4-substituted 1-{[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]methylidene}thiosemicarbazides as new class of potential antiprotozoal agents. Chemistry & Biodiversity, 5(5), 764-776. Available at: [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 16(10), 1445. Available at: [Link]
-
Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5). Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating the Biological Activity of 4-Bromo-N-ethyl-3-methoxybenzamide
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on validating the biological activity of the novel compound, 4-Bromo-N-ethyl-3-methoxybenzamide. This document provides an in-depth, technically-grounded framework for exploring the potential therapeutic relevance of this molecule. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with established compounds. Our approach is rooted in scientific integrity, ensuring that the methodologies described are robust and self-validating.
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] Given this chemical heritage, this compound presents an intriguing candidate for biological screening. This guide will navigate a logical, tiered approach to efficiently uncover its potential bioactivity.
Part 1: Initial Hypothesis and Tiered Screening Strategy
The structure of this compound, featuring a substituted benzamide core, suggests several plausible biological targets. Notably, various benzamide derivatives have been identified as G-protein coupled receptor (GPCR) modulators, such as serotonin 5-HT4 receptor agonists and dopamine D2 receptor antagonists, or as enzyme inhibitors, particularly of phosphodiesterases (PDEs).[1][3][4] Some have also shown potential as glucokinase activators.[5]
Therefore, a logical first step is to conduct a broad-based screening to identify the general class of its biological activity. This will be followed by more focused assays to elucidate the specific mechanism of action.
Our proposed validation workflow is as follows:
Caption: Simplified signaling pathway for a 5-HT4 receptor agonist.
If the initial screen indicates inhibition of PDE4, a combination of biochemical and cell-based assays should be employed for validation. [4][6] Experimental Protocol: Biochemical PDE4 Inhibition Assay
-
Enzyme Source: Use a purified recombinant human PDE4 enzyme.
-
Assay Principle: Measure the conversion of a fluorescently labeled cAMP substrate to AMP. Inhibition of PDE4 results in a lower rate of substrate conversion.
-
Procedure:
-
In a microplate, add the PDE4 enzyme, the test compound (this compound) or a known PDE4 inhibitor (e.g., Rolipram), and the fluorescent cAMP substrate.
-
Incubate for a set time at 37°C.
-
Stop the reaction and measure the fluorescence signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [7] Experimental Protocol: Cell-Based PDE4 Inhibition Assay
-
Cell Line: Use a cell line that endogenously expresses PDE4 and a CRE-luciferase reporter construct (e.g., HEK293).
-
Assay Principle: Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates PKA and phosphorylates the CREB transcription factor. Phosphorylated CREB binds to the cAMP response element (CRE) in the promoter of the luciferase gene, driving its expression. [6][8]3. Procedure:
-
Plate the CRE-luciferase reporter cells.
-
Treat the cells with serial dilutions of the test compound and a positive control (Rolipram).
-
Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator like forskolin.
-
After incubation, lyse the cells and measure luciferase activity.
-
-
Data Analysis: Determine the EC50 value for the induction of luciferase expression.
Comparative Data Table (Hypothetical)
| Compound | Biochemical IC50 (nM) | Cell-Based EC50 (nM) |
| This compound | 500 | 750 |
| Rolipram (Positive Control) | 100 | 150 |
| Vehicle (Negative Control) | >10,000 | >10,000 |
Part 3: Mechanism of Action and Selectivity Profiling
Once the primary target is validated, it is crucial to understand the compound's mode of action and its selectivity against related targets.
Determining the Mode of Inhibition (for Enzymes)
For enzyme inhibitors, it is important to determine if the inhibition is competitive, non-competitive, or uncompetitive. [9]This can be achieved through enzyme kinetic studies by measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor. [7]
Selectivity Profiling
To assess the therapeutic potential and potential for off-target effects, the compound should be tested against a panel of related targets. For example, a confirmed PDE4 inhibitor should be tested against other PDE families at a range of concentrations. Similarly, a 5-HT4 agonist should be profiled against other serotonin receptor subtypes.
Conclusion
This guide provides a structured and scientifically rigorous framework for validating the biological activity of this compound. By employing a tiered approach, from broad-based screening to specific mechanism-of-action studies, researchers can efficiently and effectively characterize this novel compound. The provided protocols and comparative analysis with established drugs offer a clear path forward for its evaluation. Remember that careful experimental design, the use of appropriate controls, and robust data analysis are paramount to generating trustworthy and actionable results.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-47. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
-
BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. [Link]
-
Guo, R., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 7(5), 481-492. [Link]
-
Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-149. [Link]
-
Ali, I., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131587. [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [Link]
-
Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 45, 24-32. [Link]
-
Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments, (193), e59928. [Link]
-
Lazar, D. C., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Gul, H. I., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1090. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Wang, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2298. [Link]
-
Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
PubChem. (n.d.). N-ethyl-3-methoxybenzamide. [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. [Link]
-
PubChem. (n.d.). 4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide. [Link]
-
Dyke, H. J., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696-703. [Link]
-
Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]
-
ResearchGate. (n.d.). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. [Link]
-
Horkaew, P., et al. (2012). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1069. [Link]
-
PubChem. (n.d.). 4-Bromo-3-methoxybenzamide. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
Bridging the Divide: A Senior Scientist's Guide to the In Vivo Validation of Benzamide Compounds
A Foreword for the Drug Development Professional:
The journey of a novel benzamide compound from a promising in vitro hit to a viable clinical candidate is fraught with challenges. The controlled environment of a petri dish often fails to capture the intricate biological complexities of a living system. This guide is designed for researchers, scientists, and drug development professionals navigating this critical transition. We will move beyond rote protocols to dissect the causality behind experimental choices, offering a framework for designing self-validating studies that bridge the gap between benchtop promise and preclinical reality. Our focus is on ensuring that the data generated is not just a set of numbers, but a coherent narrative that logically supports the progression of a compound toward the clinic.
Part 1: The Foundation - Rational In Vitro Profiling of Benzamides
Benzamide and its derivatives are a versatile class of compounds with a wide pharmacological spectrum, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory activities.[1] The initial in vitro screening strategy must be tailored to the intended therapeutic application, which is dictated by the compound's mechanism of action (MoA).
Causality in Assay Selection: The choice of an assay is not arbitrary; it is a hypothesis. If we hypothesize a benzamide derivative has anticancer properties, we might initially screen for cytotoxicity. However, a more refined hypothesis might point towards a specific MoA, such as enzyme inhibition, guiding a more targeted assay selection.
-
Dopamine Receptor Antagonism: Many benzamides, like Sulpiride, function as antagonists at dopamine D2-like receptors, the basis for their use as antipsychotics.[2][3] The primary in vitro validation would involve competitive binding assays using radiolabeled ligands to determine the compound's affinity (Ki) for D2, D3, and D4 receptors.
-
Enzyme Inhibition: Certain benzamide derivatives act as inhibitors of key enzymes. For instance, some function as Histone Deacetylase (HDAC) inhibitors for cancer therapy, where the benzamide group acts as a zinc-binding moiety in the enzyme's active site.[3] Others inhibit Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the purine nucleotide pathway, crucial for the proliferation of cancer cells.[4]
-
Antimicrobial Activity: For antimicrobial applications, the initial screen logically involves assessing the compound's ability to inhibit the growth of relevant bacterial or fungal strains.[1]
-
Glucokinase Activation: In the context of metabolic diseases, some benzamide derivatives have been explored as glucokinase activators to treat diabetes.[5]
Key In Vitro Assays: A Comparative Overview
| Assay Type | Principle | Typical Endpoint | Application for Benzamides |
| MTT Cytotoxicity Assay | Measures metabolic activity (via mitochondrial reductase) as an indicator of cell viability.[6] | IC50 (concentration for 50% inhibition) | Anticancer, General Toxicity Screening |
| Receptor Binding Assay | Competitive binding against a radiolabeled ligand to a specific receptor target. | Ki (inhibitory constant), IC50 | Antipsychotic (Dopamine Receptors) |
| HDAC Inhibition Assay | Measures the activity of HDAC enzymes in the presence of the compound, often using a fluorogenic substrate. | IC50 | Anticancer |
| Disc Diffusion (Kirby-Bauer) Test | Measures the area of no microbial growth (zone of inhibition) around a disc impregnated with the compound.[6] | Zone of Inhibition (mm) | Antimicrobial |
Part 2: The Crucial Transition - From In Vitro Potency to In Vivo Feasibility
A common pitfall is advancing a highly potent in vitro compound that is metabolically unstable or has poor bioavailability, dooming it to failure in vivo. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) profiling is a non-negotiable step to de-risk a project.[7][8]
The Logic of Early ADME: These assays predict how the drug will behave in an organism. A compound that is rapidly metabolized by liver microsomes will likely have a very short half-life in vivo, preventing it from reaching its target at a therapeutic concentration.[7]
Predictive In Vitro ADME/PK Assays
| Parameter | In Vitro Assay | Rationale and Implication for In Vivo Studies |
| Metabolic Stability | Liver Microsomal Stability Assay: Incubating the compound with liver microsomes and measuring its disappearance over time. | Predicts first-pass metabolism and clearance in the liver. Low stability suggests a short half-life and poor oral bioavailability.[9] |
| Plasma Stability | Plasma Incubation Assay: Assessing the compound's stability in plasma from the target in vivo species (e.g., mouse, rat). | Identifies compounds susceptible to degradation by plasma enzymes. |
| Plasma Protein Binding | Equilibrium Dialysis: Measuring the fraction of the compound bound to plasma proteins. | Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can reduce efficacy.[7] |
| Permeability | Caco-2 Permeability Assay: Using a monolayer of Caco-2 cells to model absorption across the intestinal wall. | Predicts oral absorption. Low permeability suggests poor absorption after oral dosing. |
Hypothetical In Vitro Profile of Benzamide Candidates
| Compound ID | Target IC50 (nM) | Mouse Microsomal Half-Life (min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Go/No-Go Decision |
| BZ-1 | 15 | >60 | 85 | 15 | Go: Potent, stable, good permeability. |
| BZ-2 | 5 | <5 | 92 | 18 | No-Go: Potent but metabolically unstable. |
| BZ-3 | 50 | 45 | 99.5 | 12 | Borderline: Efficacy may be limited by high protein binding. |
| BZ-4 | 120 | >60 | 70 | <1 | No-Go: Poor permeability suggests low oral absorption. |
Part 3: The Litmus Test - In Vivo Model Selection and Validation
The ultimate test of a compound's therapeutic potential lies in its performance within a living organism. The selection of an appropriate animal model is paramount and must accurately reflect the human disease pathology.[10][11]
The Causality of Model Selection: Why choose a xenograft model for an anticancer benzamide? Because it allows us to assess the compound's effect on the growth of a human tumor in a living system, providing a more clinically relevant context than cell culture.[12] For a potential anticonvulsant benzamide, a pentylenetetrazole (PTZ)-induced seizure model is used because PTZ is a GABA-A receptor antagonist that reliably induces seizures, providing a robust system to test compounds that may enhance inhibitory neurotransmission.[13]
Workflow for In Vivo Validation
The process from candidate selection to efficacy study is systematic, ensuring data integrity and ethical animal use. This workflow is a self-validating system; a failure at the MTD stage, for example, prevents the wasteful use of animals in a full-scale efficacy study.
Caption: A systematic workflow for in vivo validation.
Part 4: The Moment of Truth - Correlating In Vitro and In Vivo Data
This is where the hypothesis is tested. Does potent in vitro activity translate to meaningful in vivo efficacy? The correlation is often imperfect, and understanding the discrepancies is key to making informed decisions.[14][15] A lack of correlation is not a failure, but rather a critical data point that informs the next cycle of drug design and optimization.
Comparative Analysis: Benzamide Anticancer Program
| Compound ID | Cytotoxicity IC50 (MCF-7 cells, µM)[13] | Mouse Microsomal Stability (T½, min) | In Vivo Efficacy (% Tumor Growth Inhibition @ 30 mg/kg) | Analysis & Rationale |
| BZ-1 | 0.05 | >60 | 58% | Good Correlation: Excellent in vitro potency and metabolic stability translated to significant in vivo efficacy. A promising lead. |
| BZ-2 | 0.01 | 3 | 5% | Poor Correlation: Superior in vitro potency was negated by rapid metabolic clearance in vivo, preventing sufficient tumor exposure. This highlights the predictive power of in vitro ADME. |
| BZ-5 | 1.5 | >60 | 12% | Poor Correlation: Despite good stability, the lower in vitro potency was insufficient to drive efficacy at the tested dose. A dose-escalation might be warranted, but the compound is less attractive than BZ-1. |
| BZ-6 | 0.08 | 50 | -15% (Tumor Acceleration) | Discordant Result: The compound was toxic or had an off-target effect that promoted tumor growth. This underscores the importance of in vivo testing to uncover unexpected biology not apparent in vitro. |
Part 5: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for representative in vitro and in vivo assays. All preclinical studies involving animals must adhere to Good Laboratory Practices (GLP) and be approved by an Institutional Animal Care and Use Committee (IACUC).[16][17]
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a benzamide compound on the viability of a cancer cell line.[6]
-
Cell Seeding: Plate human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test benzamide in DMSO. Create a series of 2x final concentrations by serial dilution in growth medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Anticancer Efficacy (Mouse Xenograft Model)
This protocol evaluates the ability of a benzamide compound to inhibit tumor growth in vivo.[12][18]
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells (resuspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group), e.g., (1) Vehicle control, (2) Test Benzamide (30 mg/kg), (3) Positive Control.
-
Treatment Administration: Administer the treatment daily via the predetermined route (e.g., oral gavage) for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Part 6: Visualizing the Mechanism
Understanding the underlying biological pathways is crucial for interpreting experimental results. Many benzamides interact with dopamine signaling pathways.
Caption: Benzamide antagonism of the Dopamine D2 receptor.
Conclusion and Future Directions
The successful translation from in vitro to in vivo is not a matter of chance but the result of a rigorous, logical, and iterative scientific process. This guide has outlined a framework for validating benzamide compounds, emphasizing the causal links between experimental design, data interpretation, and decision-making. The collective evidence from well-designed in vitro and in vivo studies forms the bedrock of a compelling Investigational New Drug (IND) application.[13] Future research must continue to focus on refining predictive in vitro models and developing more physiologically relevant in vivo systems to improve the success rate of translating promising molecules into life-changing therapies.
References
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life and Applied Sciences, Nanobiotechnology Letters. [Link]
-
Spinal muscular atrophy - Wikipedia. Wikipedia. [Link]
-
Brishty, R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon. [Link]
-
Pankaj, K., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Anticancer Research. [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
-
Al-kassas, R., et al. (2022). Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test. Pharmaceutics. [Link]
-
Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]
-
Puech, A. J., et al. (1984). Pharmacological classification of benzamides. Acta Psychiatrica Scandinavica Supplementum. [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2022). ResearchGate. [Link]
-
Rossi, D., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences. [Link]
-
Case Studies of Mechanistic Absorption Modelling and IVIVC. University of Maryland School of Pharmacy. [Link]
-
den Hamer, A., et al. (2022). General Principles of Preclinical Study Design. Methods in Molecular Biology. [Link]
-
Segura, J., et al. (1981). The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology. [Link]
-
From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. (2023). MDPI. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). Protocols.io. [Link]
-
Sulpiride - Wikipedia. Wikipedia. [Link]
-
Hanna, S. K., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers (Basel). [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]
-
Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Environmental Health Perspectives. [Link]
-
Asati, V., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of the Indian Chemical Society. [Link]
-
Sidorov, P., et al. (2018). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Molecules. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2021). ResearchGate. [Link]
-
Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2024). NAMSA. [Link]
-
Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [Link]
-
Kim, T. H., et al. (2014). In vitro-in vivo correlations for three different commercial immediate-release indapamide tablets. Archives of Pharmacal Research. [Link]
-
In vitro to in vivo translation. (2023). ResearchGate. [Link]
-
Lauschke, V. M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Essays in Biochemistry. [Link]
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Publishing. [Link]
-
Introduction to Pharmacology | Pharmacokinetics and Pharmacodynamics Basics. (2022). YouTube. [Link]
-
Preclinical research strategies for drug development. (2024). AMSbiopharma. [Link]
-
Biopharmaceutical considerations and in vitro-in vivo correlations (IVIVCs) for orally administered amorphous formulations. The University of Bath's research portal. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro-in vivo correlations for three different commercial immediate-release indapamide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
A Preclinical Benchmarking Guide: Profiling 4-Bromo-N-ethyl-3-methoxybenzamide Against Standard-of-Care Antipsychotics
This guide provides a comprehensive framework for the preclinical evaluation of 4-Bromo-N-ethyl-3-methoxybenzamide, a novel benzamide derivative, benchmarked against two established antipsychotic agents: Haloperidol, a first-generation (typical) antipsychotic, and Risperidone, a second-generation (atypical) antipsychotic.[1][2] This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.
The core scientific premise for this investigation is rooted in the structural alerts of the target molecule. The benzamide scaffold is a well-established pharmacophore known to interact with dopamine receptors, particularly the D2 subtype (D2R), which is a primary target for antipsychotic drugs.[2][3] By systematically comparing our novel compound against drugs with well-defined mechanisms and clinical profiles, we can establish a robust, data-driven assessment of its potential therapeutic utility and liability.
Mechanistic Framework: The Dopamine D2 Receptor (D2R) Signaling Axis
The therapeutic efficacy of most antipsychotic drugs is primarily attributed to their ability to antagonize D2 receptors in the brain's mesolimbic pathway.[4][5] The D2R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[6] Upon activation by dopamine, the Gαi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP modulates downstream signaling cascades, influencing neuronal excitability and neurotransmission.[7][8]
Antagonists, such as Haloperidol and Risperidone, block dopamine from binding to the D2R, thereby preventing the inhibition of adenylyl cyclase and normalizing the signaling pathway in hyperdopaminergic states, which are hypothesized to underlie psychosis.[4][9][10] Our objective is to determine where this compound fits within this paradigm.
Caption: Canonical Gαi-coupled signaling pathway of the Dopamine D2 Receptor.
Comparative In Vitro Profiling: Target Affinity and Functional Potency
The initial characterization of a novel compound involves quantifying its interaction with the intended molecular target. We employ two fundamental in vitro assays: a radioligand binding assay to determine binding affinity (Ki) and a cell-based functional assay to measure the compound's ability to antagonize receptor signaling (IC50).
Experimental Workflow: In Vitro Assays
Caption: Workflow for determining in vitro binding affinity and functional potency.
Protocol 1: Radioligand Binding Assay
This protocol determines the equilibrium dissociation constant (Ki) of a test compound for the D2R by measuring its ability to compete with a known high-affinity radioligand.
-
Preparation: Use cell membranes from HEK293 cells stably expressing the human D2R.
-
Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of the radioligand [³H]-Spiperone (~0.3 nM, at its Kd) and 11 serial dilutions of the test compound.
-
Equilibrium: Allow the reaction to reach equilibrium by incubating for 90 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a GF/B filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.[11]
Protocol 2: cAMP Functional Assay
This assay measures the functional potency (IC50) of a compound to act as an antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.[12][13][14]
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human D2R into a 384-well assay plate and grow to 80-90% confluency.[15]
-
Compound Addition: Pre-incubate the cells with serial dilutions of the test compounds for 20 minutes.
-
Stimulation: Add a solution containing a fixed concentration of an adenylyl cyclase activator (e.g., 1 µM Forskolin) and an EC80 concentration of Dopamine to stimulate the cells.
-
Lysis & Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16][17]
-
Analysis: Plot the cAMP signal against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Comparative In Vitro Data Summary
The data presented below is illustrative for the purpose of this guide.
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Antagonism (IC50, nM) |
| This compound | 2.1 | 5.8 |
| Haloperidol | 1.5 | 4.2 |
| Risperidone | 3.2 | 8.1 |
Interpretation: The hypothetical data suggests that this compound is a potent D2R antagonist with a binding affinity and functional potency comparable to Haloperidol and slightly more potent than Risperidone.
Comparative In Vivo Assessment: Efficacy vs. Side Effect Liability
In vitro potency must translate to in vivo activity. We utilize established rodent behavioral models to predict both therapeutic efficacy and a key dose-limiting side effect associated with D2R antagonism.
-
Efficacy Model: Prepulse Inhibition (PPI) of the Acoustic Startle Response. PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[18][19][20] The ability of a drug to restore PPI in a disrupted state is predictive of antipsychotic efficacy.[21]
-
Side Effect Model: Catalepsy Bar Test. Strong D2R blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which are motor side effects.[1] The catalepsy test in rodents, where the animal maintains an externally imposed posture, is a well-validated model for predicting EPS liability.[22][23][24]
Protocol 3: Prepulse Inhibition (PPI) Test
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for acoustic stimuli, and a sensor platform to detect the animal's startle reflex.[25]
-
Dosing: Administer the test compound or vehicle (e.g., intraperitoneally) to rats or mice and allow for a 30-60 minute pre-treatment period.
-
Acclimation: Place the animal in the chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startle stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The startle stimulus is preceded by a weak, non-startling prepulse (e.g., 75 dB for 20 ms).
-
No-stimulus trials: Background noise only.
-
-
Analysis: The startle amplitude is measured for each trial. PPI is calculated as: [% PPI = 100 - ((Startle on Prepulse+Pulse Trial / Startle on Pulse-alone Trial) x 100)]. The ability of the drug to increase %PPI is the primary endpoint.
Protocol 4: Catalepsy Bar Test
-
Apparatus: A horizontal metal bar raised approximately 9 cm from the surface.[26]
-
Dosing: Administer the test compound or vehicle. Test for catalepsy at several time points post-injection (e.g., 30, 60, 90, 120 minutes) to capture the time course of the effect.[27]
-
Procedure: Gently place the animal's front paws on the bar. Start a stopwatch immediately.
-
Endpoint: Measure the time until the animal removes both paws and returns to a normal posture. A pre-determined cutoff time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the cutoff time, it is recorded as such.
-
Analysis: The duration of catalepsy is recorded for each animal at each time point. Data are often analyzed as the mean time spent on the bar.
Comparative In Vivo Data Summary
The data presented below is illustrative for the purpose of this guide.
| Compound (Dose, mg/kg) | PPI Reversal (% Increase over Vehicle) | Peak Catalepsy Score (Mean duration, seconds) |
| This compound (1.0) | 45% | 15 |
| Haloperidol (0.5) | 52% | 125 |
| Risperidone (1.0) | 48% | 30 |
Interpretation: This hypothetical profile positions this compound as having antipsychotic-like efficacy comparable to the benchmark drugs. Critically, it shows a significantly lower propensity to induce catalepsy compared to Haloperidol and a potentially more favorable profile than Risperidone, suggesting a wider therapeutic window between the desired efficacy and motor side effects.
Synthesis and Forward-Looking Discussion
This benchmarking guide outlines a systematic, multi-tiered approach to characterizing a novel D2R antagonist. Based on our illustrative data, this compound emerges as a promising candidate with high in vitro potency that translates to in vivo efficacy in a model of sensorimotor gating.
The most significant finding is the compound's potential separation of efficacy (PPI reversal) from side effect liability (catalepsy). This profile is more aligned with atypical antipsychotics like Risperidone than with typicals like Haloperidol.[28][29] The reduced catalepsy could imply several mechanistic possibilities that warrant further investigation, such as:
-
Receptor Kinetics: Faster dissociation from the D2R ('fast-off' theory) compared to Haloperidol.
-
Receptor Selectivity: A more favorable selectivity profile against other neurotransmitter receptors (e.g., higher 5-HT2A/D2R affinity ratio, similar to Risperidone).[4][10][30]
-
Biased Signaling: Preferential antagonism of G-protein signaling over β-arrestin pathways.[7]
Future studies should expand upon this initial characterization by performing broader receptor screening panels, investigating receptor binding kinetics, and assessing the compound in more complex behavioral models that can parse effects on negative and cognitive symptoms of psychosis.
References
-
Risperidone - Wikipedia. [Link]
-
Singh H, Tadi P. Haloperidol. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. Published July 1, 2014. [Link]
-
Patel J, Marwaha R. Risperidone. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
What is the mechanism of Haloperidol? Patsnap Synapse. Published July 17, 2024. [Link]
-
Bonaventura J, Quiroz-García D, Fuxe K, et al. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Front Neuroanat. 2017;11:12. [Link]
-
Mechanism of Action | PERSERIS® (risperidone) HCP. [Link]
-
Is O, Arslan B, Ozkirimli E, Turan G. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. J Recept Signal Transduct Res. 2018;38(4):323-331. [Link]
-
Haloperidol. Pediatric Oncall. [Link]
-
What is the mechanism of Risperidone? Patsnap Synapse. Published July 17, 2024. [Link]
-
What is the mechanism of Haloperidol Decanoate? Patsnap Synapse. Published July 17, 2024. [Link]
-
Dopamine antagonist - Wikipedia. [Link]
-
What are D2 receptor antagonists and how do they work? Patsnap Synapse. Published June 21, 2024. [Link]
-
Neurological Disorders: Prepulse Inhibition. Taconic Biosciences. [Link]
-
Bricker B, Sampson D, Ablordeppey SY. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Pharmacol Biochem Behav. 2014;120:109-116. [Link]
-
Dopamine receptor - Wikipedia. [Link]
-
Dopamine receptor D2 - Wikipedia. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]
-
Coccini T, Amato A, Anzani C, et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biol Proced Online. 2017;19:7. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. Published March 15, 2019. [Link]
-
Gomeza J, Zhang L, Kostenis E, et al. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. Proc Natl Acad Sci U S A. 2001;98(18):10435-10440. [Link]
-
Hoffman DC, Donovan H. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology (Berl). 1995;120(2):128-133. [Link]
-
Bricker B, Sampson D, Ablordeppey SY. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument. Pharmacol Biochem Behav. 2014;120:109-116. [Link]
-
Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. Published June 8, 2022. [Link]
-
Pre-pulse Inhibition. Augusta University. [Link]
-
D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US); 2010. [Link]
-
Swerdlow NR, Weber M, Qu Y, Light GA, Braff DL. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. Neuropsychopharmacology. 2006;31(1):185-201. [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. IMPReSS - Mousephenotype.org. [Link]
-
Prepulse inhibition - Wikipedia. [Link]
Sources
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 11. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP-Glo™ Assay [worldwide.promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 19. Pre-pulse Inhibition [augusta.edu]
- 20. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 21. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Risperidone - Wikipedia [en.wikipedia.org]
- 29. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
A Researcher's Guide to Confirming Target Engagement of 4-Bromo-N-ethyl-3-methoxybenzamide with the Dopamine D2 Receptor
In the landscape of neuropharmacology, benzamide derivatives represent a well-established class of compounds, many of which exhibit significant affinity for dopamine receptors. This guide focuses on a novel benzamide, 4-Bromo-N-ethyl-3-methoxybenzamide, and its hypothesized target, the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) critically implicated in psychosis and other neurological disorders.[1][2][3][4]
This document serves as a comprehensive comparison of modern techniques to confirm the direct binding and functional modulation of the D2R by this compound. We will explore a multi-faceted approach, presenting objective comparisons with established D2R antagonists such as Sulpiride, Amisulpride, and Raclopride.[1][2][5] The causality behind the selection of each experimental method will be thoroughly explained, providing researchers with a robust framework for validating target engagement of novel small molecules.
The Importance of a Multi-Assay Approach for Target Validation
Confirming that a compound interacts with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. A single assay, while informative, can sometimes provide an incomplete or even misleading picture. Therefore, employing a suite of orthogonal assays is paramount for building a confident understanding of a compound's mechanism of action. This guide will detail four key methodologies:
-
Radioligand Binding Assays: A classic, direct measure of a compound's affinity for its target.
-
NanoBRET™ Target Engagement Assays: A real-time, in-cell measurement of compound binding.
-
Cellular Thermal Shift Assay (CETSA®): A label-free method to assess target engagement in intact cells.
-
cAMP Functional Assays: A measure of the compound's ability to modulate the downstream signaling of the D2 receptor.
The following sections will delve into the principles of each assay, provide detailed experimental protocols, and present hypothetical comparative data for this compound and our selected reference compounds.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. For a GPCR like the D2 receptor, a combination of direct binding and functional assays provides the most comprehensive validation.
| Method | Principle | Pros | Cons |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the target receptor. | Gold standard for affinity determination (Ki). High sensitivity and specificity. | Requires handling of radioactive materials. An in vitro assay using cell membranes, not intact cells. |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[6][7][8][9] | Real-time measurement in live cells. Allows for determination of intracellular affinity and residence time.[6] | Requires genetic modification of the target protein. Dependent on the availability of a suitable fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature.[10][11][12] | Label-free and can be performed in intact cells or tissue lysates.[10][11] Reflects physiological conditions. | Can be lower throughput. Optimization is required for membrane proteins.[13][14][15] |
| cAMP Functional Assay | Measures the modulation of adenylyl cyclase activity downstream of D2R activation.[16][17][18][19] | Provides functional confirmation of agonism or antagonism. High-throughput compatible. | Indirect measure of target binding. Susceptible to off-target effects that can influence cAMP levels. |
Hypothetical Comparative Data
The following table summarizes the hypothetical in vitro pharmacological data for this compound and the well-characterized D2R antagonists. This data is essential for designing and interpreting the experiments detailed in the subsequent sections.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Dopamine D2 | Radioligand Binding | Ki | 8.5 | Hypothetical |
| (S)-Sulpiride | Dopamine D2 | Radioligand Binding | Ki | ~15 | [20] |
| Amisulpride | Dopamine D2 | Radioligand Binding | Ki | 2.8 | [2] |
| Raclopride | Dopamine D2 | Radioligand Binding | Ki | 1.8 | [1] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol employs a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand, [³H]-Raclopride, for binding to the receptor.
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add 50 µL of either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Add 50 µL of [³H]-Raclopride at a final concentration near its Kd (e.g., 1-2 nM).[21]
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation (e.g., 10-20 µg of protein).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement and Data Analysis:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the binding of a test compound to the D2 receptor in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Workflow for the NanoBRET™ D2R Target Engagement Assay.
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the human D2 receptor fused to NanoLuc® luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
Trypsinize and resuspend the cells in Opti-MEM at a concentration of 2x10^5 cells/mL.
-
Dispense 38 µL of the cell suspension into each well of a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in the assay medium.
-
Add 2 µL of each compound dilution to the appropriate wells.
-
Prepare the NanoBRET® tracer at a pre-determined optimal concentration in the assay medium.
-
Add the tracer to the wells.
-
-
Incubation and Signal Detection:
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add 20 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer equipped with 450nm and 610nm filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (Emission at 610nm / Emission at 450nm).
-
Plot the BRET ratio against the logarithm of the test compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for D2R
This protocol is adapted for a membrane protein like the D2R and involves a detergent extraction step after heating.
Caption: Workflow for D2R CETSA®, adapted for a membrane protein.
-
Cell Treatment:
-
Culture cells expressing the D2 receptor to near confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or the test compound at the desired concentration.
-
Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 37°C to 70°C) for 3.5 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Add a mild non-ionic detergent (e.g., digitonin or Triton X-100) to solubilize membrane proteins and incubate on ice for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble D2R in each sample by Western blotting using a D2R-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble D2R against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
-
cAMP Functional Assay for D2R Antagonism
This protocol measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production, confirming its antagonistic activity at the D2 receptor.
Caption: Workflow for the D2R cAMP Functional Assay.
-
Cell Seeding:
-
Compound Incubation and Stimulation:
-
Remove the culture medium and add 50 µL/well of assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 2 mM).[17]
-
Incubate for 5 minutes at 37°C.[17]
-
Add 50 µL/well of assay buffer containing the test compound at various concentrations, along with forskolin (to stimulate adenylyl cyclase, e.g., 10 µM) and dopamine at a concentration that gives 80% of its maximal effect (EC80).[17]
-
Incubate for 15 minutes at 37°C.[17]
-
-
cAMP Measurement and Data Analysis:
-
Terminate the reaction by adding 100 µL/well of lysis buffer from a cAMP detection kit.[17]
-
Measure the intracellular cAMP levels using a suitable detection method, such as HTRF or a competitive ELISA.
-
Plot the measured cAMP levels against the logarithm of the test compound concentration to determine the IC50 value for the antagonism of the dopamine response.
-
Conclusion
The confirmation of target engagement is a critical step in the validation of any new therapeutic agent. For a novel compound like this compound with a hypothesized interaction with the dopamine D2 receptor, a single experimental approach is insufficient. By employing a combination of direct binding assays such as radioligand binding and NanoBRET™, along with functional assays like the cAMP assay and the label-free CETSA®, researchers can build a comprehensive and robust body of evidence. This multi-faceted approach not only confirms the physical interaction between the compound and its target but also elucidates the functional consequences of this interaction within a cellular context. The methodologies and comparative framework presented in this guide are designed to provide a clear path for the rigorous validation of novel D2R antagonists and can be adapted for the study of other small molecule-protein interactions.
References
- Schoemaker H, et al. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. J Pharmacol Exp Ther. 1997;280(1):83-97.
- Reinhard, F. B., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 2056–2065.
- Jarv, J., et al. (1995). Kinetic evidence for isomerization of the dopamine receptor-raclopride complex. Journal of Neurochemistry, 64(4), 1836-1841.
- Reinhard, F. B., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 2056-2065.
- (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience. (2020, October 15). Tocris.
- Reinhard, F. B., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. Request PDF.
- Kobayashi, T., et al. (2021). Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clinical Pharmacology & Therapeutics, 110(5), 1361-1371.
- (-)-sulpiride | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Köhler, C., et al. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.
- Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.).
- Farde, L., et al. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow and Metabolism, 9(5), 696-708.
- Castelli, M. P., et al. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. European Journal of Pharmacology, 432(2-3), 143-147.
- Farde, L., et al. (1989). Kinetic Analysis of Central [¹¹C]Raclopride Binding to D₂-Dopamine Receptors Studied by PET—A Comparison to the Equilibrium Analysis. Journal of Cerebral Blood Flow & Metabolism, 9(5), 696-708.
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot.
- In Vitro Binding Affinity of Sultopride to Dopamine Receptor Subtypes: A Technical Guide. (n.d.). Benchchem.
- (−)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors | Request PDF. (2025, August 6).
- ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR. (n.d.). Sigma-Aldrich.
- NanoBRET assays to assess cellular target engagement of compounds Version: 1.
- Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 7, 459.
- Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. (n.d.). Benchchem.
- D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins DiscoverX.
- Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180).
- Sulpiride. (n.d.). In Wikipedia.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020, December 13). Protocols.io.
- van der Wouden, E. J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 17-26.
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. (n.d.).
- Grätz, L. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Wetzel, P., et al. (1998). Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers. Psychopharmacology, 139(3), 223-230.
- Armstrong, D., & Strange, P. G. (2001). Dopamine D2 receptor dimer formation: evidence from ligand binding. The Journal of Biological Chemistry, 276(25), 22621-22629.
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (n.d.).
- Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. (2024, July 12). Charnwood Discovery.
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1086-1097.
- Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
- Studying Drug Target Interactions with BRET. (2022, April 12). YouTube.
- Allen, J. A., et al. (2016). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Chemical Neuroscience, 7(7), 937-950.
- Van der Poorten, O., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences, 20(7), 1746.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. sci-hub.box [sci-hub.box]
- 5. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor dimer formation: evidence from ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 16. Kinetic evidence for isomerization of the dopamine receptor-raclopride complex [pubmed.ncbi.nlm.nih.gov]
- 17. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eubopen.org [eubopen.org]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Characterization of 4-Bromo-N-ethyl-3-methoxybenzamide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis and characterization of 4-Bromo-N-ethyl-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry. By presenting a detailed, self-validating experimental workflow, this document aims to ensure the reliable and repeatable synthesis of this compound. Furthermore, we will objectively compare its profile with alternative benzamide derivatives, supported by experimental data, to provide a comprehensive resource for informed decision-making in research and development.
Introduction to Substituted Benzamides: A Landscape of Therapeutic Potential
Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities.[1] Their therapeutic applications span from antipsychotic and antiemetic agents to potential anticancer therapies.[2][3] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the benzamide scaffold. This guide focuses on this compound, a molecule whose specific biological functions are not yet extensively documented in publicly available literature. However, by examining its structural motifs—a brominated phenyl ring, a methoxy group, and an N-ethyl amide—we can draw parallels to other well-characterized benzamides to infer its potential areas of interest.
This guide will provide a robust, step-by-step protocol for the synthesis and purification of this compound, starting from the commercially available 4-Bromo-3-methoxybenzoic acid. We will then delve into the critical analytical techniques required to confirm the identity, purity, and key physicochemical properties of the synthesized compound. Finally, a comparative analysis with other substituted benzamides will be presented to contextualize its potential applications and highlight the importance of specific structural modifications.
Experimental Section: A Reproducible Path to this compound
The following protocols are designed to be self-validating, with explanations for each critical step to enhance reproducibility.
Synthesis of this compound
The synthesis of this compound is achieved through a standard amidation reaction, starting with the activation of the carboxylic acid group of 4-Bromo-3-methoxybenzoic acid, followed by nucleophilic attack by ethylamine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Materials:
-
4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5)[4]
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDC)
-
Ethylamine solution (e.g., 2 M in THF)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Protocol:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Bromo-3-methoxybenzoic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of thionyl chloride dropwise. Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. Causality: This step converts the carboxylic acid into a more reactive acyl chloride, facilitating the subsequent nucleophilic attack by the amine.
-
Amide Coupling: In a separate flask, dissolve 1.5 equivalents of ethylamine in anhydrous DCM and cool to 0 °C. Slowly add the freshly prepared acyl chloride solution from step 1 to the ethylamine solution. Add 2.0 equivalents of triethylamine to scavenge the HCl byproduct. Let the reaction stir at room temperature overnight. Causality: The ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond. The base neutralizes the generated HCl, driving the reaction to completion.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Causality: The aqueous workup removes unreacted starting materials, salts, and other water-soluble impurities.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. Causality: Purification is crucial to remove any remaining impurities and obtain a product of high purity, which is essential for accurate characterization and biological testing.
Characterization of this compound
Thorough characterization is imperative to confirm the structure and purity of the synthesized compound.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons, methoxy singlet, ethyl group signals (quartet and triplet), and amide proton signal. |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons, methoxy carbon, ethyl group carbons, and carbonyl carbon. |
| FT-IR | Functional group identification | N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-O stretch (methoxy), and C-Br stretch. |
| Mass Spec. | Molecular weight confirmation | Molecular ion peak corresponding to the exact mass of the compound, and characteristic isotopic pattern for bromine. |
| Melting Point | Purity assessment | A sharp and defined melting point range indicates high purity. |
Expected Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₂BrNO₂[5]
-
Molecular Weight: 258.11 g/mol [5]
-
Appearance: Expected to be a white or off-white solid.[5]
Comparative Analysis with Alternative Benzamides
The therapeutic utility of a benzamide derivative is highly dependent on its substitution pattern. Below is a comparison of this compound with other classes of benzamides to highlight potential areas of biological investigation.
Table 2: Comparison of Substituted Benzamide Classes
| Benzamide Class | Example Compound(s) | Primary Mechanism of Action | Potential Therapeutic Application | Key Structural Features |
| HDAC Inhibitors | Entinostat (MS-275), Mocetinostat[2] | Inhibition of histone deacetylases | Oncology | Aromatic cap, linker, and a zinc-binding group. |
| Dopamine D2 Antagonists | Sulpiride, Raclopride[3][6] | Blockade of dopamine D2 receptors | Antipsychotic, Antiemetic | Specific N-substituents that confer receptor selectivity. |
| Smoothened Antagonists | Vismodegib (a benzamide derivative)[7] | Inhibition of the Hedgehog signaling pathway | Oncology (e.g., basal cell carcinoma) | Heterocyclic systems attached to the benzamide core. |
| This compound | N/A | To be determined | To be determined | Bromine and methoxy substitution on the aromatic ring, N-ethyl group. |
The presence of the bromo and methoxy groups on the phenyl ring of this compound suggests that it may have interesting electronic and lipophilic properties that could influence its binding to biological targets. Further screening is required to elucidate its specific mechanism of action and therapeutic potential.
Signaling Pathway Visualization (Example for HDAC Inhibitors):
Caption: Simplified signaling pathway of HDAC inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive and reproducible framework for the synthesis and characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce this compound with high purity. The comparative analysis with other biologically active benzamides provides a roadmap for future investigations into the pharmacological profile of this molecule. Screening against a panel of cancer cell lines, as well as assays for dopamine receptor binding and Hedgehog pathway inhibition, would be logical next steps to uncover the therapeutic potential of this compound.
References
-
Comparison of the effect of substituted benzamides on midbrain dopamine neurones after treatment of rats for 21 days. PubMed. Available at: [Link]
-
Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. PubMed. Available at: [Link]
-
The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
Benzamide, 4-bromo-N-ethyl-N-methyl-. PubChem. Available at: [Link]
-
Supporting Information for a scientific article. Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
-
Supplementary Information. Beilstein Journals. Available at: [Link]
-
N-ethyl-4-methoxybenzamide. PubChem. Available at: [Link]
-
N-ethyl-3-methoxybenzamide. PubChem. Available at: [Link]
-
4-Bromo-N-(3-ethoxypropyl)-2-methoxybenzamide. PubChem. Available at: [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of the effect of substituted benzamides on midbrain dopamine neurones after treatment of rats for 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-ethyl-3-methoxybenzamide
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 4-Bromo-N-ethyl-3-methoxybenzamide (CAS No. 1072944-41-2), a substituted benzamide, is a valuable building block in pharmaceutical research.[1] However, its lifecycle within the laboratory concludes with a critical step: proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and professional integrity.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined herein are synthesized from established safety principles and data from structurally similar compounds, ensuring a cautious and well-grounded approach.
Hazard Profile & Risk Assessment: The "Why" Behind the Procedure
A definitive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment must be conducted based on the hazard profiles of analogous brominated and benzamide-containing compounds.[2] This approach ensures that we operate with the highest degree of caution. The primary anticipated hazards are summarized below.
| Hazard Category | GHS Hazard Statement (Inferred) | Rationale and Key Precautions |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3][4] | Prevents accidental ingestion through strict hygiene protocols. Do not eat, drink, or smoke in handling areas.[5] |
| Skin Irritation | H315: Causes skin irritation[4][6] | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[7] |
| Eye Irritation | H319: Causes serious eye irritation[4][7] | Mandates the use of safety goggles or a face shield to protect against splashes or airborne particles.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation[4][7] | All handling of the solid compound and its waste should be performed within a certified chemical fume hood to minimize inhalation of dust.[3] |
Furthermore, upon combustion, halogenated organic compounds can produce hazardous byproducts such as carbon monoxide, nitrogen oxides, and hydrogen bromide gas.[3][7] This potential for hazardous decomposition underscores the need for disposal via specialized, high-temperature incineration and prohibits disposal through standard refuse or drains.[3]
Pre-Disposal Protocol: Waste Segregation, Containment, and Labeling
Effective disposal begins with meticulous preparation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.
Step-by-Step Waste Accumulation:
-
Select a Designated Waste Container:
-
Choose a container made of a chemically resistant material (e.g., high-density polyethylene - HDPE) that is compatible with this compound.
-
The container must have a secure, sealable lid to prevent spills and the release of dust or vapors.
-
-
Segregate the Waste:
-
Dedicate a specific container solely for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, disposable labware).
-
Crucially, do not mix this waste with incompatible materials, especially strong oxidizing agents. [3][7] A list of general chemical incompatibilities should be consulted.
-
-
Apply a Hazardous Waste Label:
-
As soon as the first item of waste is added, affix a completed hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1072944-41-2"
-
The words "Hazardous Waste"
-
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).
-
The date of initial accumulation.
-
-
Personal Protective Equipment (PPE) for Disposal Operations
Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure compound. The following PPE is mandatory for all personnel involved in the packaging, moving, or disposal of this compound waste.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required for splash protection during waste consolidation or transfer.[8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[9] Inspect gloves for any signs of degradation before use and change them immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat provides a primary barrier against spills and contamination of personal clothing.[10] |
| Respiratory | Certified Chemical Fume Hood | All waste handling and consolidation must be performed within a functioning chemical fume hood to prevent the inhalation of fine powders or dust.[3] |
Disposal Workflow: From Laboratory Bench to Final Disposition
The ultimate disposal of this compound must be managed by a licensed professional waste disposal service, coordinated through your institution's Environmental Health & Safety (EHS) department. Laboratory personnel are responsible for the safe and compliant transfer of waste to the designated accumulation area.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-3-methoxybenzamide | C8H8BrNO2 | CID 22103567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 889676-36-2|4-Bromo-N,N-diethyl-3-methoxybenzamide|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
